Product packaging for Benzyl-PEG7-azide(Cat. No.:)

Benzyl-PEG7-azide

Cat. No.: B11826237
M. Wt: 441.5 g/mol
InChI Key: PGBIDYWSWSMVQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzyl-PEG7-azide is a useful research compound. Its molecular formula is C21H35N3O7 and its molecular weight is 441.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H35N3O7 B11826237 Benzyl-PEG7-azide

Properties

Molecular Formula

C21H35N3O7

Molecular Weight

441.5 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethylbenzene

InChI

InChI=1S/C21H35N3O7/c22-24-23-6-7-25-8-9-26-10-11-27-12-13-28-14-15-29-16-17-30-18-19-31-20-21-4-2-1-3-5-21/h1-5H,6-20H2

InChI Key

PGBIDYWSWSMVQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

Foundational & Exploratory

The Role of Benzyl-PEG7-azide in Biochemical Applications: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Benzyl-PEG7-azide has emerged as a versatile and valuable tool in the field of biochemistry, primarily serving as a flexible linker for the conjugation of biomolecules. Its unique structure, combining a bioorthogonal azide group, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal benzyl group, enables its application in a wide range of advanced biochemical and therapeutic strategies. This technical guide provides an in-depth overview of the core applications, experimental considerations, and methodologies associated with the use of this compound.

Core Applications in Biochemistry

This compound is predominantly utilized in two key areas of modern biochemistry: bioconjugation via "click chemistry" and the synthesis of Proteolysis-Targeting Chimeras (PROTACs).

1. Bioconjugation via Click Chemistry:

The azide moiety of this compound allows it to readily participate in highly efficient and specific bioorthogonal reactions, collectively known as "click chemistry"[1]. These reactions are characterized by their high yields, tolerance to a wide range of functional groups and aqueous environments, and the formation of a stable triazole linkage[1]. This makes this compound an ideal reagent for the precise modification of biomolecules such as proteins, peptides, and nucleic acids.

The primary click chemistry reactions involving this compound are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the conjugation of the azide group with a terminal alkyne on a target molecule in the presence of a copper(I) catalyst[1]. It is a robust and widely used method for bioconjugation.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne (e.g., DBCO or BCN) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne drives the reaction forward without the need for a cytotoxic copper catalyst, making it particularly suitable for applications in living systems[1].

The hydrophilic seven-unit PEG spacer enhances the solubility and reduces the aggregation of the resulting bioconjugates, which is often a critical consideration when working with proteins and other macromolecules.

2. Synthesis of PROTACs:

PROTACs are heterobifunctional molecules designed to selectively degrade target proteins by hijacking the cell's ubiquitin-proteasome system[2]. A PROTAC consists of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.

This compound serves as a versatile PEG-based linker in the modular synthesis of PROTACs. The PEG linker's flexibility and length are crucial for optimizing the formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase, which is a prerequisite for efficient protein ubiquitination and subsequent degradation. The azide group provides a convenient handle for attaching one of the ligands via click chemistry, facilitating the rapid assembly of PROTAC libraries with varying linker lengths and ligand combinations for structure-activity relationship (SAR) studies.

Quantitative Data Summary

The following tables summarize key quantitative data for reactions involving azide-PEG linkers. It is important to note that specific performance can vary depending on the reaction conditions, the nature of the biomolecule, and the specific alkyne or cyclooctyne partner.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C21H35N3O7
Molecular Weight 441.53 g/mol
Purity >98% (typical)
Solubility Soluble in DMSO and other organic solvents. Solubility in aqueous buffers like PBS may be limited and require optimization.
Storage Recommended storage at -20°C for long-term stability.

Table 2: Representative Reaction Parameters for Azide-PEG Linkers in Bioconjugation

ParameterCuAACSPAAC (with DBCO)Reference
Reaction Time 1-4 hours (typical)1-12 hours (typical)
Temperature Room Temperature4°C to 37°C
pH Range 7.0 - 8.07.0 - 8.5
Typical Molar Excess of Azide-Linker 5-20 fold over protein3-50 fold over protein
Catalyst Copper(II) Sulfate and a reducing agent (e.g., sodium ascorbate)None

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound. These protocols are intended as a starting point and may require optimization for specific applications.

Protocol 1: Labeling of Bovine Serum Albumin (BSA) with this compound via CuAAC

This protocol describes the conjugation of this compound to an alkyne-modified protein, using BSA as an example.

Materials:

  • Alkyne-modified Bovine Serum Albumin (Alkyne-BSA)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Desalting column (e.g., PD-10)

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve Alkyne-BSA in PBS to a final concentration of 10 mg/mL.

    • Dissolve this compound in DMSO to create a 10 mM stock solution.

    • Prepare a 100 mM stock solution of CuSO4·5H2O in water.

    • Prepare a 100 mM stock solution of THPTA in water.

    • Freshly prepare a 500 mM stock solution of sodium ascorbate in water immediately before use.

  • Reaction Setup:

    • In a microcentrifuge tube, combine 100 µL of the 10 mg/mL Alkyne-BSA solution with 800 µL of PBS.

    • Add 20 µL of the 10 mM this compound stock solution (this represents an approximate 20-fold molar excess).

    • In a separate tube, prepare the copper catalyst solution by mixing 10 µL of the 100 mM CuSO4 stock with 10 µL of the 100 mM THPTA stock. Let it sit for 5 minutes.

    • Add the 20 µL of the copper catalyst solution to the protein-azide mixture.

  • Initiation of the Click Reaction:

    • Add 20 µL of the freshly prepared 500 mM sodium ascorbate solution to the reaction mixture to initiate the conjugation.

    • Gently mix the solution and incubate at room temperature for 2-4 hours with gentle agitation.

  • Purification of the Conjugate:

    • Remove the excess unreacted this compound and copper catalyst using a desalting column according to the manufacturer's instructions, eluting with PBS.

  • Characterization:

    • Confirm the successful conjugation using SDS-PAGE, where a shift in the molecular weight of the BSA should be observed.

    • Further characterization can be performed using mass spectrometry (e.g., MALDI-TOF) to determine the degree of labeling.

Protocol 2: Synthesis of a PROTAC using this compound via Click Chemistry

This protocol outlines a general strategy for the final step in a modular PROTAC synthesis, where an alkyne-functionalized POI ligand is coupled to an E3 ligase ligand functionalized with this compound.

Materials:

  • Alkyne-functionalized POI ligand

  • E3 ligase ligand-Benzyl-PEG7-azide conjugate

  • tert-Butanol/Water (1:1 v/v) or DMF

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

Procedure:

  • Preparation of Reactants:

    • Dissolve the alkyne-functionalized POI ligand (1.0 equivalent) and the E3 ligase ligand-Benzyl-PEG7-azide conjugate (1.0 equivalent) in a suitable solvent such as a 1:1 mixture of tert-butanol and water or DMF.

  • Preparation of Catalyst and Reducing Agent:

    • In a separate vial, prepare a stock solution of CuSO4·5H2O in water (e.g., 20 mM).

    • Freshly prepare a stock solution of sodium ascorbate in water (e.g., 100 mM).

  • Click Reaction:

    • To the solution of the reactants, add the sodium ascorbate solution (0.2 equivalents).

    • Then, add the CuSO4·5H2O solution (0.1 equivalents) to initiate the reaction.

    • Stir the reaction mixture at room temperature overnight.

  • Monitoring and Purification:

    • Monitor the progress of the reaction by LC-MS to confirm the formation of the desired PROTAC.

    • Upon completion, the reaction mixture can be diluted with an appropriate organic solvent and washed with water. The organic layer is then dried and concentrated.

    • Purify the final PROTAC using preparative HPLC to obtain a product with high purity.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound.

G cluster_0 Bioconjugation Workflow Alkyne-modified Protein Alkyne-modified Protein Click Reaction (CuAAC) Click Reaction (CuAAC) Alkyne-modified Protein->Click Reaction (CuAAC) This compound This compound This compound->Click Reaction (CuAAC) Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Click Reaction (CuAAC) PEGylated Protein PEGylated Protein Click Reaction (CuAAC)->PEGylated Protein Purification Purification PEGylated Protein->Purification Characterization Characterization Purification->Characterization

Caption: General workflow for protein PEGylation using this compound via CuAAC.

G cluster_1 PROTAC Mechanism of Action POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (with this compound linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitination Ternary->PolyUb Ub Ubiquitin Ub->PolyUb Recruitment Proteasome 26S Proteasome PolyUb->Proteasome Targeting Degradation POI Degradation Proteasome->Degradation G cluster_2 Modular PROTAC Synthesis Workflow POI Ligand-Alkyne POI Ligand-Alkyne Click_Reaction Click Reaction (CuAAC) POI Ligand-Alkyne->Click_Reaction E3 Ligand E3 Ligand Conjugation1 Amide Coupling or other ligation E3 Ligand->Conjugation1 This compound This compound This compound->Conjugation1 E3-Linker E3 Ligand-PEG7-azide Conjugation1->E3-Linker E3-Linker->Click_Reaction Final_PROTAC Final PROTAC Click_Reaction->Final_PROTAC Purification_Char Purification & Characterization Final_PROTAC->Purification_Char

References

Benzyl-PEG7-azide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Chemical Properties, Structure, and Applications of a Key Heterobifunctional Linker

Benzyl-PEG7-azide is a versatile heterobifunctional linker molecule that has garnered significant attention in the fields of chemical biology and drug discovery. Its unique structure, featuring a benzyl group for potential hydrophobic interactions or as a protective group, a seven-unit polyethylene glycol (PEG) chain to enhance solubility and provide spatial separation, and a terminal azide group for bioorthogonal "click" chemistry, makes it an invaluable tool for the synthesis of complex biomolecular conjugates, particularly Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a detailed overview of the chemical properties, structure, and applications of this compound, complete with experimental protocols and logical workflows to aid researchers in its effective utilization.

Core Chemical Properties and Structure

This compound, systematically named 22-azido-1-phenyl-2,5,8,11,14,17,20-heptaoxadocosane, possesses a well-defined molecular structure that dictates its chemical behavior and utility.[1] The presence of the PEG chain confers hydrophilicity, which can be advantageous for improving the solubility of conjugated molecules.[2][3][4]

Structure:

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. It is important to note that while some specific experimental values for this molecule are not widely published, the provided data is based on information from chemical suppliers and analogous compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Comment
CAS Number 868594-42-7
Molecular Formula C21H35N3O7
Molecular Weight 441.53 g/mol
Appearance To be determined (likely a colorless to pale yellow oil/liquid)Based on supplier data sheets
Purity >98%
Solubility Soluble in DMSO, DMF, DCM. Water solubility is expected due to the PEG chain.Inferred from similar PEGylated molecules.
Storage Conditions Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. Store in a dry, dark place.

Table 2: Spectroscopic Data for this compound (Predicted/Representative)

SpectrumKey Features
¹H NMR (CDCl₃) δ ~7.3 (m, 5H, Ar-H), δ ~4.5 (s, 2H, Ph-CH₂), δ ~3.6 (m, 28H, PEG-CH₂)
¹³C NMR (CDCl₃) δ ~138 (Ar-C), δ ~128 (Ar-CH), δ ~73 (Ph-CH₂), δ ~70 (PEG-CH₂), δ ~50 (CH₂-N₃)
IR (neat) ~2100 cm⁻¹ (strong, sharp N₃ stretch)

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of this compound in research and development. The following sections provide methodologies for its synthesis and its use in the construction of PROTACs.

Synthesis of this compound

A common synthetic route to this compound involves the azidation of a corresponding tosylated or halogenated Benzyl-PEG7 alcohol. The following is a representative protocol for the synthesis from Benzyl-PEG7-alcohol.

Protocol 1: Synthesis of this compound from Benzyl-PEG7-alcohol

Materials:

  • Benzyl-PEG7-alcohol

  • p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or Pyridine

  • Sodium azide (NaN₃)

  • Dichloromethane (DCM), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

Step 1: Tosylation/Mesylation of Benzyl-PEG7-alcohol

  • Dissolve Benzyl-PEG7-alcohol (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) to the solution.

  • Slowly add p-toluenesulfonyl chloride (1.2 eq) or methanesulfonyl chloride (1.2 eq) to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 4-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude tosylated/mesylated intermediate. This intermediate may be used directly in the next step or purified by column chromatography if necessary.

Step 2: Azidation

  • Dissolve the crude tosylated/mesylated Benzyl-PEG7 intermediate (1.0 eq) in anhydrous DMF.

  • Add sodium azide (3.0 eq) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Application in PROTAC Synthesis

This compound is a valuable linker for PROTAC synthesis, typically employed in a modular approach where the warhead (targeting the protein of interest) and the E3 ligase ligand are synthesized separately and then joined by the linker. The azide functionality allows for a highly efficient and selective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.

Protocol 2: General Protocol for PROTAC Synthesis via CuAAC using this compound

Materials:

  • Alkyne-functionalized warhead or E3 ligase ligand (Component A)

  • This compound (Component B)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand

  • tert-Butanol and water or DMF as solvent

  • Deionized water

Procedure:

  • In a reaction vial, dissolve the alkyne-functionalized component A (1.0 eq) and this compound (1.1 eq) in a suitable solvent system (e.g., a 1:1 mixture of tert-butanol and water or DMF).

  • In a separate microcentrifuge tube, prepare a fresh aqueous solution of sodium ascorbate (0.5 M, 5 eq).

  • In another microcentrifuge tube, prepare an aqueous solution of CuSO₄·5H₂O (0.1 M, 0.1 eq) and, if using, the copper ligand (e.g., THPTA, 0.1 M, 0.1 eq).

  • Add the sodium ascorbate solution to the reaction mixture containing the alkyne and azide.

  • Add the copper sulfate solution (pre-mixed with ligand, if applicable) to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours. The reaction is often complete within a few hours.

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, the reaction mixture can be diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The final PROTAC product is purified by flash column chromatography or preparative HPLC.

Signaling Pathways and Experimental Workflows

The primary application of this compound as a PROTAC linker is to hijack the ubiquitin-proteasome system (UPS) for targeted protein degradation. The following diagrams illustrate the mechanism of action of a PROTAC and a typical experimental workflow for its synthesis.

PROTAC Mechanism of Action: The Ubiquitin-Proteasome Pathway

A PROTAC molecule functions by forming a ternary complex between a target protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment POI Target Protein (Protein of Interest) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Warhead Binding PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary E3 Ligand Binding Ub_POI Polyubiquitinated Target Protein Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC PROTAC Recycled Proteasome->E3 E3 Recycled Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated targeted protein degradation via the ubiquitin-proteasome system.

Experimental Workflow: Modular PROTAC Synthesis

The modular nature of PROTACs allows for their synthesis through a convergent approach, where the individual components are prepared and then linked together. "Click" chemistry with linkers like this compound is a powerful tool in this process.

PROTAC_Synthesis_Workflow cluster_workflow Modular PROTAC Synthesis Workflow Warhead Warhead Synthesis/ Functionalization (Alkyne) Click_Reaction Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Warhead->Click_Reaction E3_Ligand E3 Ligase Ligand (Available) E3_Ligand->Warhead Can be combined beforehand Linker This compound (Linker) Linker->Click_Reaction Purification Purification (Chromatography) Click_Reaction->Purification Final_PROTAC Final PROTAC Molecule Purification->Final_PROTAC

Caption: A generalized workflow for the modular synthesis of a PROTAC using this compound.

References

The Role of Polyethylene Glycol (PEG) Linkers in PROTACs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] While initially viewed as a simple spacer, the linker is now recognized as a critical determinant of a PROTAC's overall efficacy, influencing its physicochemical properties, cell permeability, and ability to induce the formation of a stable and productive ternary complex.[2][3]

Among the various linker types, polyethylene glycol (PEG) linkers are the most predominantly used motifs in PROTAC design, with approximately 55% of reported PROTACs utilizing them. This guide provides a comprehensive technical overview of the multifaceted role of PEG linkers in PROTACs, summarizing key quantitative data, detailing relevant experimental protocols, and providing visual representations of the underlying biological and experimental processes.

The Core Function of PEG Linkers in PROTACs

PEG linkers are composed of repeating ethylene glycol units, which impart a unique and advantageous set of properties to the PROTAC molecule. Their primary roles can be categorized as follows:

  • Facilitating Ternary Complex Formation: The central role of the linker is to bridge the POI and the E3 ligase, enabling the formation of a stable ternary complex (POI-PROTAC-E3 ligase). The length and flexibility of the PEG linker are critical parameters in this process. A linker that is too short may lead to steric hindrance, preventing the complex from forming, while an excessively long linker can result in an unstable or unproductive complex due to high conformational flexibility. The optimal linker length is therefore highly dependent on the specific POI and E3 ligase pair and must be empirically determined.

  • Enhancing Solubility and Physicochemical Properties: A significant challenge in PROTAC development is their often high molecular weight and lipophilicity, which can lead to poor aqueous solubility and hinder their bioavailability. The hydrophilic nature of the repeating ethylene glycol units in PEG linkers significantly enhances the solubility of PROTACs. The ether oxygens within the PEG backbone can act as hydrogen bond acceptors, further improving their compatibility with aqueous environments.

  • Modulating Cell Permeability: The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can sometimes impede passive diffusion across the cell membrane, the flexible nature of PEG linkers can allow them to adopt a more compact, folded conformation that shields their polar surface area, thereby facilitating cell entry. However, excessively long PEG chains can lead to decreased cellular uptake.

Quantitative Impact of PEG Linker Length on PROTAC Performance

The length of the PEG linker has a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal length is not universal and must be determined for each specific biological system. The following tables summarize the impact of PEG linker length on various PROTAC parameters.

PROTAC TargetLinker CompositionDC50 (nM)Dmax (%)Cell LineReference
BRD4PEG325>90HeLa
BRD4PEG415>95HeLa
BRD4PEG58>98HeLa
BRD4PEG620>95HeLa
BTK2 PEG units>1000<20Mino
BTK3 PEG units15.895Mino
BTK4 PEG units4.898Mino
BTK5 PEG units2.297Mino
TBK1< 12 atoms (alkyl/ether)No degradation--
TBK121 atoms (alkyl/ether)396-
TBK129 atoms (alkyl/ether)29276-
PROTAC TargetLinker CompositionPermeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)Plasma Half-life (h)Reference
BRD4PEG31.5152.1
BRD4PEG42.8253.5
BRD4PEG53.5354.2
BRD4PEG62.1203.8

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the evaluation of PROTACs with PEG linkers.

PROTAC Synthesis

A common method for synthesizing PROTACs with PEG linkers is through solid-phase synthesis. This approach allows for the rapid and facile assembly of PROTAC libraries with varying linker lengths and compositions.

General Solid-Phase Synthesis Protocol:

  • Resin Preparation: An appropriate resin is functionalized with the E3 ligase ligand.

  • Linker Addition: The PEG linker, often with a protected terminal functional group, is coupled to the resin-bound E3 ligase ligand. For varying lengths, different PEGylated building blocks are used.

  • Deprotection: The terminal functional group on the linker is deprotected.

  • Warhead Coupling: The ligand for the protein of interest (warhead) is coupled to the deprotected linker.

  • Cleavage and Purification: The fully assembled PROTAC is cleaved from the resin and purified, typically by high-performance liquid chromatography (HPLC).

Western Blot for Protein Degradation

Western blotting is a standard technique to quantify the degradation of the target protein following PROTAC treatment.

Protocol:

  • Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding and then incubate with a primary antibody specific to the target protein. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Detect the signal using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). The DC50 and Dmax values can be calculated from the dose-response curve.

Ternary Complex Formation Assays

Several biophysical techniques can be used to characterize the formation and stability of the POI-PROTAC-E3 ligase ternary complex.

  • Surface Plasmon Resonance (SPR): SPR measures the binding kinetics and affinity of the interactions in real-time. In a typical setup, one of the proteins (e.g., the E3 ligase) is immobilized on a sensor chip, and the other protein and the PROTAC are flowed over the surface.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of the ternary complex formation.

  • Fluorescence Polarization (FP): FP can be used to determine the binding affinities of the PROTAC to its target protein and the E3 ligase, as well as to assess the formation of the ternary complex.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This proximity-based assay measures the energy transfer between a donor fluorophore on one protein and an acceptor fluorophore on the other when they are brought into close proximity by the PROTAC.

Ubiquitination Assays

These assays confirm that the PROTAC is inducing the ubiquitination of the target protein.

In Vitro Ubiquitination Assay Protocol:

  • Reaction Setup: Combine the purified target protein, E1 activating enzyme, E2 conjugating enzyme, E3 ligase, ubiquitin, ATP, and the PROTAC in a reaction buffer.

  • Incubation: Incubate the reaction mixture at 37°C to allow for the ubiquitination cascade to occur.

  • Detection: The ubiquitinated target protein can be detected by Western blot using an anti-ubiquitin antibody or through other methods like ELISA or mass spectrometry.

Cell Viability Assays

These assays are crucial to assess the cytotoxic effects of the PROTACs.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, which is a marker of metabolically active cells. The amount of ATP is directly proportional to the number of viable cells.

General Cell Viability Assay Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of PROTAC concentrations for a specified time (e.g., 72 hours).

  • Reagent Addition: Add the respective assay reagent (MTT or CellTiter-Glo®) to each well.

  • Incubation and Measurement: Incubate the plates as per the manufacturer's instructions and then measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader.

Pharmacokinetic (PK) Analysis

PK studies are essential to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of PROTACs in vivo.

Protocol:

  • Dosing: Administer the PROTAC to animal models (e.g., mice) via the desired route (e.g., oral or intravenous).

  • Blood Sampling: Collect blood samples at various time points post-administration.

  • Plasma Analysis: Process the blood samples to obtain plasma and quantify the PROTAC concentration using liquid chromatography-mass spectrometry (LC-MS/MS).

  • Parameter Calculation: Calculate key PK parameters such as bioavailability, half-life, and clearance.

Mandatory Visualizations

PROTAC_Signaling_Pathway POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_invitro In Vitro Evaluation cluster_incell Cell-Based Assays cluster_invivo In Vivo Studies Design Rational Design (Target, E3, Linker) Synthesis Solid-Phase Synthesis Design->Synthesis Purification HPLC Purification Synthesis->Purification Degradation_Assay Western Blot (DC50, Dmax) Purification->Degradation_Assay Ternary_Complex_Assay Biophysical Assays (SPR, ITC, etc.) Purification->Ternary_Complex_Assay Ubiquitination_Assay In Vitro Ubiquitination Purification->Ubiquitination_Assay Cell_Permeability Permeability Assays Degradation_Assay->Cell_Permeability Ternary_Complex_Assay->Cell_Permeability Cell_Viability Viability Assays (MTT, CTG) Cell_Permeability->Cell_Viability PK_Analysis Pharmacokinetics Cell_Viability->PK_Analysis PD_Analysis Pharmacodynamics PK_Analysis->PD_Analysis

References

A Deep Dive into Azide-Based Click Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Click chemistry, a concept first introduced by K.B. Sharpless in 2001, has revolutionized the fields of drug discovery, materials science, and bioconjugation.[1] This chemical philosophy emphasizes reactions that are high-yielding, wide in scope, create easily removable byproducts, and are stereospecific.[1] At the forefront of this paradigm is the azide-alkyne cycloaddition, a powerful and versatile reaction for covalently linking molecules.[1][2] This guide provides a comprehensive technical overview of the core principles of azide-alkyne click chemistry, with a focus on its two primary forms: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Core Principles: The Azide as a Bioorthogonal Handle

The azide functional group (-N₃) is a cornerstone of bioorthogonal chemistry due to its unique properties. It is small, minimizing perturbation to the structure and function of biomolecules into which it is incorporated.[3] Furthermore, azides are stable in biological systems and do not readily react with endogenous functional groups, ensuring their specific reactivity with an alkyne partner. This specificity allows for precise chemical modifications within complex biological environments.

The Two Pillars of Azide-Alkyne Click Chemistry

The foundational reaction is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a stable triazole ring. However, the thermal version of this reaction requires high temperatures and often results in a mixture of regioisomers. The development of catalyzed and strain-promoted versions has dramatically enhanced its utility.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective cycloaddition between a terminal alkyne and an azide, catalyzed by copper(I) ions, to exclusively form the 1,4-disubstituted triazole isomer. This reaction is characterized by its rapid kinetics and high yields, making it a workhorse in bioconjugation and material science. The reaction is remarkably tolerant of a wide range of functional groups and is often performed in aqueous solutions, including in complex biological media.

The currently accepted mechanism for the CuAAC reaction involves a dinuclear copper intermediate, which explains the reaction's high efficiency and regioselectivity.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To address the cytotoxicity associated with the copper catalyst in living systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction is a cornerstone of bioorthogonal chemistry, enabling covalent modifications within living cells without the need for a toxic metal catalyst. SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), or difluorinated cyclooctyne (DIFO), which readily reacts with an azide due to the high ring strain that lowers the activation energy of the cycloaddition. This allows the reaction to proceed at physiological temperatures and pH.

Quantitative Data Summary

The choice between CuAAC and SPAAC often depends on the specific application, with reaction kinetics and biocompatibility being key considerations. The following tables summarize key quantitative data for these reactions.

ParameterCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None (driven by ring strain)
Biocompatibility Limited in vivo due to copper cytotoxicity, though ligands can mitigate this.Excellent, widely used for in vivo and live-cell applications.
**Reaction Rate (Second-Order Rate Constant, k₂) **Generally faster (1-100 M⁻¹s⁻¹).Generally slower (10⁻³-1 M⁻¹s⁻¹), highly dependent on the cyclooctyne used.
Alkyne Reactant Terminal alkynes are most common.Strained cyclooctynes (e.g., DBCO, BCN).
Regioselectivity Highly regioselective, forming the 1,4-disubstituted triazole.Not regioselective, can form a mixture of regioisomers.
Typical Yield 70-95%.80-99%.
Optimal Temperature 25-60 °C.4-37 °C.
pH Range 4-11.4-10.

Table 1: General Comparison of CuAAC and SPAAC Reactions.

CyclooctyneSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)Key Features
BCN~0.1Good balance of stability and reactivity.
DBCO (ADIBO)~0.3High reactivity, commonly used.
DIFOVariesFluorination can enhance reactivity.
BARACHighAmong the most reactive cyclooctynes.

Table 2: Comparison of Common Cyclooctynes for SPAAC. Note: Rate constants can vary depending on the specific azide, solvent, and temperature.

Key Experimental Protocols

Protocol 1: General Protein Labeling with a DBCO-NHS Ester followed by SPAAC

This protocol describes the labeling of a protein with a cyclooctyne moiety using an N-hydroxysuccinimide (NHS) ester, preparing it for subsequent conjugation to an azide-functionalized molecule.

Materials:

  • Protein of interest in a suitable amine-free buffer (e.g., PBS, pH 7.4)

  • DBCO-PEG4-NHS ester

  • Anhydrous, amine-free DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of DBCO-PEG4-NHS ester in anhydrous DMSO or DMF.

  • Protein Preparation: Ensure the protein solution is at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the DBCO-PEG4-NHS ester stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5-15 minutes.

  • Purification: Remove excess, non-reacted DBCO reagent using a desalting column equilibrated with the desired storage buffer.

  • SPAAC Reaction: The DBCO-labeled protein is now ready for reaction with an azide-containing molecule. Add the azide-functionalized molecule (typically 1.5-3.0 molar equivalents) to the labeled protein.

  • Incubation: Incubate the SPAAC reaction mixture for 4-12 hours at room temperature or 2-12 hours at 4°C.

  • Purification: Purify the final conjugate using an appropriate method (e.g., size-exclusion chromatography, affinity chromatography).

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

This protocol provides a general framework for a CuAAC reaction.

Materials:

  • Azide-functionalized molecule

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other stabilizing ligand

  • Solvent (e.g., a mixture of water and a miscible organic solvent like t-butanol or DMSO)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve the azide- and alkyne-containing molecules in the chosen solvent system.

  • Ligand and Copper Addition: Add the copper-stabilizing ligand (e.g., TBTA) to the reaction mixture. This is followed by the addition of the copper(II) sulfate solution.

  • Initiation: Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

  • Reaction: Stir the reaction mixture at room temperature. Reaction times can range from 1 to 24 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up and Purification: Upon completion, the triazole product can be isolated by standard techniques such as extraction, precipitation, or chromatography.

Protocol 3: Metabolic Labeling of Live Cells with an Azide Sugar and SPAAC-mediated Imaging

This protocol describes the metabolic incorporation of an azide-containing sugar into cellular glycans, followed by fluorescent labeling via SPAAC.

Materials:

  • Adherent mammalian cells (e.g., HeLa)

  • Complete cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

  • Phosphate-buffered saline (PBS)

  • DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488)

  • Hoechst 33342 or DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling: Culture cells in a medium containing Ac₄ManNAz (e.g., 25-50 µM) for 48 hours. This allows for the metabolic incorporation of the azide sugar into cell surface glycans.

  • SPAAC Reaction:

    • Prepare a stock solution of the DBCO-fluorophore in DMSO.

    • Dilute the DBCO-fluorophore in pre-warmed complete culture medium to a final concentration of 20-50 µM.

    • Wash the cells twice with warm PBS.

    • Add the DBCO-fluorophore solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing and Staining:

    • Wash the cells three times with warm PBS to remove any unreacted DBCO-fluorophore.

    • If desired, counterstain the nuclei with Hoechst 33342 or DAPI according to the manufacturer's protocol.

  • Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets.

Visualizing Workflows with Graphviz

CuAAC Reaction Mechanism

CuAAC_Mechanism cluster_cycle Catalytic Cycle CuI_Alkyne Cu(I)-Alkyne Complex Six_Membered_Intermediate Six-Membered Cu(III) Metallacycle CuI_Alkyne->Six_Membered_Intermediate + Azide Triazolyl_Copper Copper Triazolide Intermediate Six_Membered_Intermediate->Triazolyl_Copper Ring Contraction Product 1,4-Disubstituted Triazole Triazolyl_Copper->Product + H+ Catalyst_Regeneration Regenerated Cu(I) Catalyst Triazolyl_Copper->Catalyst_Regeneration Release Catalyst_Regeneration->CuI_Alkyne Reacts with new alkyne

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC Reaction Mechanism

SPAAC_Mechanism Azide Azide Transition_State [3+2] Cycloaddition Transition State Azide->Transition_State Strained_Alkyne Strained Cyclooctyne (e.g., DBCO) Strained_Alkyne->Transition_State Triazole_Product Stable Triazole Product Transition_State->Triazole_Product Ring Strain Release

Caption: The mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Workflow for Antibody-Drug Conjugate (ADC) Synthesis using SPAAC

ADC_Synthesis_Workflow cluster_antibody_mod Antibody Modification cluster_drug_linker_mod Drug-Linker Modification cluster_conjugation SPAAC Conjugation cluster_purification Purification and Characterization Antibody Monoclonal Antibody Azide_Modification Introduce Azide Groups (e.g., via unnatural amino acid incorporation or enzymatic modification) Antibody->Azide_Modification Azide_Antibody Azide-Modified Antibody Azide_Modification->Azide_Antibody Conjugation Click Reaction (SPAAC) Azide_Antibody->Conjugation Drug Cytotoxic Drug Linker_Modification Attach Linker with Strained Alkyne (e.g., DBCO) Drug->Linker_Modification DBCO_Drug_Linker DBCO-Linker-Drug Linker_Modification->DBCO_Drug_Linker DBCO_Drug_Linker->Conjugation ADC Antibody-Drug Conjugate (ADC) Conjugation->ADC Purification Purification (e.g., SEC, HIC) ADC->Purification Characterization Characterization (e.g., Mass Spec, HPLC) Purification->Characterization ABPP_Workflow cluster_labeling In Situ Labeling cluster_lysis_click Lysis and Click Reaction cluster_analysis Analysis Live_Cells Live Cells or Proteome Probe_Addition Add Clickable Probe (Warhead-Alkyne/Azide) Live_Cells->Probe_Addition Target_Binding Probe Covalently Binds to Active Site of Target Protein Probe_Addition->Target_Binding Cell_Lysis Cell Lysis Target_Binding->Cell_Lysis Click_Reaction CuAAC Reaction with Azide/Alkyne Reporter Tag (e.g., Biotin or Fluorophore) Cell_Lysis->Click_Reaction Enrichment Enrichment of Tagged Proteins (e.g., Streptavidin Beads) Click_Reaction->Enrichment Digestion Proteolytic Digestion Enrichment->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Protein_ID Target Protein Identification LC_MS->Protein_ID

References

An In-depth Technical Guide to Benzyl-PEG7-azide for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Benzyl-PEG7-azide, a versatile heterobifunctional linker, for beginners in the field of bioconjugation. We will delve into its chemical properties, applications, and detailed protocols for its use in creating stable bioconjugates.

Introduction to this compound

This compound is a chemical tool that combines three key functional components: a benzyl group, a seven-unit polyethylene glycol (PEG) chain, and a terminal azide group. This unique structure makes it an invaluable reagent in bioconjugation, particularly for the synthesis of complex molecules like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

The benzyl group often serves as a stable protecting group for a hydroxyl function during multi-step synthesis, which can be selectively removed under mild conditions. The PEG7 spacer is a hydrophilic chain composed of seven ethylene glycol units. This PEG linker enhances the solubility and stability of the resulting conjugate in aqueous environments, reduces aggregation, and can improve the pharmacokinetic properties of therapeutic molecules by providing a "stealth" effect, which can reduce recognition by the immune system. The terminal azide group is a key reactive handle for "click chemistry," a set of highly efficient and specific bioorthogonal reactions.

Core Applications in Bioconjugation

The primary application of this compound is in forming stable covalent linkages with other molecules. The azide group allows it to readily participate in two main types of click chemistry reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole ring by reacting the azide with a terminal alkyne in the presence of a copper(I) catalyst. CuAAC is known for its high yields and reaction rates.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction where the azide reacts with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The absence of a cytotoxic copper catalyst makes SPAAC ideal for applications in living systems.

Due to these capabilities, this compound is frequently used in the development of PROTACs. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in this context provides the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

Quantitative Data

The efficiency of bioconjugation reactions with this compound is critical for successful experimental outcomes. While specific data for the this compound linker is not extensively published, the reactivity of its core components, the benzyl azide and the PEG chain, are well-characterized. The following tables summarize typical quantitative data for reactions involving benzyl azide and PEGylated azides, which serve as a strong proxy for the expected performance of this compound.

Table 1: Typical Reaction Yields for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Benzyl Azide Analogs

Alkyne PartnerCatalyst SystemSolventReaction TimeYield (%)
PhenylacetyleneCuICyrene™12 hours96
PhenylacetylenePEG-tris-trz-Cu(I)Water20 hours97
Various terminal alkynesCu-MONPsWater24 hours83-98
Functionalized peptideCuSO₄ / Sodium AscorbateDMF1 hour>95

Table 2: Second-Order Rate Constants for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Benzyl Azide

Strained Alkyne PartnerRate Constant (M⁻¹s⁻¹)Solvent
Bicyclo[6.1.0]nonyne (BCN)~0.14CD₃CN/D₂O
Dibenzocyclooctyne (DBCO)~0.1 - 1.0Various
Azacyclooctyne (AZA)0.3Not specified
Bicyclononyne (BCN)0.07 - 0.63Not specified

Experimental Protocols

The following are detailed protocols for the two primary bioconjugation reactions involving this compound. These are intended as a starting point for beginners and may require optimization based on the specific biomolecule and reaction partner.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an Alkyne-Modified Peptide

This protocol describes the conjugation of this compound to a peptide containing a terminal alkyne functionality.

Materials:

  • Alkyne-modified peptide

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a ligand

  • Solvent: Dimethylformamide (DMF) or a mixture of t-butanol and water

  • Purification system (e.g., HPLC)

Procedure:

  • Reagent Preparation:

    • Dissolve the alkyne-modified peptide in the chosen solvent system to a final concentration of 1-5 mg/mL.

    • Dissolve this compound in the same solvent to create a stock solution (e.g., 10 mM). Use a 1.2 to 1.5-fold molar excess of the azide relative to the peptide.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of the THPTA or TBTA ligand.

  • Reaction Setup:

    • In a reaction vial, add the alkyne-modified peptide solution.

    • Add the this compound stock solution to the reaction mixture.

    • In a separate tube, premix the CuSO₄ solution and the ligand solution. A 1:2 to 1:5 copper-to-ligand ratio is common.

    • Add the copper/ligand premix to the reaction vial.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Reaction and Monitoring:

    • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be gently agitated.

    • Monitor the reaction progress using an appropriate analytical technique, such as LC-MS, to observe the formation of the product and consumption of the starting materials.

  • Purification:

    • Once the reaction is complete, purify the resulting peptide conjugate using reverse-phase HPLC to remove excess reagents and the catalyst.

    • Characterize the purified product by mass spectrometry to confirm the successful conjugation.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with a DBCO-Labeled Antibody

This protocol details the copper-free conjugation of this compound to an antibody that has been functionalized with a DBCO group.

Materials:

  • DBCO-labeled antibody in an azide-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Solvent: DMSO for the azide stock solution

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • The DBCO-labeled antibody should be at a concentration of 1-10 mg/mL.

  • Reaction Setup:

    • To the DBCO-labeled antibody solution, add the this compound stock solution. A 2 to 4-fold molar excess of the azide over the antibody is typically used. Ensure the final DMSO concentration in the reaction mixture is low (e.g., <10%) to avoid denaturation of the antibody.

  • Reaction and Monitoring:

    • Incubate the reaction mixture overnight at 4°C with gentle mixing. Alternatively, the reaction can be performed for 3-4 hours at room temperature.

    • The progress of the reaction can be monitored by observing the decrease in the DBCO absorbance at around 310 nm using a UV-Vis spectrophotometer.

  • Purification:

    • Remove the excess unreacted this compound and any byproducts using a desalting column or size-exclusion chromatography.

  • Characterization:

    • Analyze the purified antibody conjugate by SDS-PAGE to observe the increase in molecular weight.

    • Further characterization can be performed using mass spectrometry to confirm the conjugation.

Visualizations

To aid in the understanding of the concepts discussed, the following diagrams illustrate key pathways and workflows.

PROTAC_Pathway POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (with this compound linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Signaling pathway of targeted protein degradation by a PROTAC molecule.

CuAAC_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_analysis 3. Monitoring & Purification cluster_char 4. Characterization Prep_Peptide Dissolve Alkyne-Peptide in Solvent Mix Combine Peptide, Azide, and Catalyst System Prep_Peptide->Mix Prep_Azide Prepare this compound Stock Solution Prep_Azide->Mix Prep_Catalyst Prepare CuSO4, Ligand, and Sodium Ascorbate Solutions Prep_Catalyst->Mix Incubate Incubate at Room Temperature (1-4 hours) Mix->Incubate Monitor Monitor with LC-MS Incubate->Monitor Purify Purify by HPLC Monitor->Purify Characterize Analyze by Mass Spectrometry and NMR Purify->Characterize

Caption: Experimental workflow for CuAAC bioconjugation.

SPAAC_Workflow cluster_prep_spaac 1. Reagent Preparation cluster_reaction_spaac 2. Reaction cluster_analysis_spaac 3. Purification cluster_char_spaac 4. Characterization Prep_Antibody Prepare DBCO-labeled Antibody Solution Mix_SPAAC Combine Antibody and Azide Prep_Antibody->Mix_SPAAC Prep_Azide_SPAAC Prepare this compound Stock Solution in DMSO Prep_Azide_SPAAC->Mix_SPAAC Incubate_SPAAC Incubate at 4°C Overnight Mix_SPAAC->Incubate_SPAAC Purify_SPAAC Purify by Size-Exclusion Chromatography Incubate_SPAAC->Purify_SPAAC Characterize_SPAAC Analyze by SDS-PAGE and Mass Spectrometry Purify_SPAAC->Characterize_SPAAC

Caption: Experimental workflow for SPAAC bioconjugation.

Characterization of this compound Conjugates

After purification, it is essential to characterize the bioconjugate to confirm successful ligation and to determine the degree of labeling.

  • Mass Spectrometry (MS): This is a primary technique to confirm the covalent attachment of the this compound linker to the biomolecule. The increase in mass of the biomolecule should correspond to the mass of the linker and any attached payload.

  • SDS-PAGE: For protein conjugates, SDS-PAGE will show a shift in the band to a higher molecular weight, indicating an increase in size due to the attached linker.

  • NMR Spectroscopy: ¹H NMR spectroscopy can be used to characterize the final product. The disappearance of the alkyne proton signal (if applicable) and the appearance of a new signal for the triazole proton (typically around 7.5-8.5 ppm) are indicative of a successful click reaction. The characteristic signals of the PEG chain (around 3.6 ppm) and the benzyl group (aromatic protons around 7.3 ppm and benzylic protons around 4.5-5.5 ppm) will also be present in the spectrum of the conjugate.

By understanding the principles and protocols outlined in this guide, researchers new to bioconjugation can confidently utilize this compound to construct novel and complex biomolecular architectures for a wide range of applications in research and drug development.

An In-depth Technical Guide to the Synthesis and Functionalization of Benzyl-PEG7-azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and functionalization of Benzyl-PEG7-azide, a versatile heterobifunctional linker commonly employed in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). The methodologies detailed herein are based on established chemical principles and aim to equip researchers with the necessary information to confidently synthesize and utilize this valuable chemical tool.

Introduction

This compound is a polyethylene glycol (PEG) based linker characterized by a benzyl ether at one terminus and an azide group at the other, connected by a discrete seven-unit PEG chain. The benzyl group provides a stable, non-reactive handle, while the azide functionality serves as a versatile reactive partner for "click chemistry" reactions. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates, making it an attractive component in the design of complex biomolecules and therapeutic agents.

This technical guide details a reliable synthetic route to this compound from its corresponding alcohol precursor and provides protocols for its subsequent functionalization via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available Benzyl-PEG7-alcohol. The hydroxyl group is first activated by conversion to a tosylate, a good leaving group, which is then displaced by an azide nucleophile.

Physicochemical Data
CompoundFormulaMolecular WeightCAS Number
This compoundC21H35N3O7441.53 g/mol 868594-42-7
Synthetic Pathway

The overall synthetic scheme is presented below.

Synthesis_Pathway Benzyl-PEG7-OH Benzyl-PEG7-alcohol C21H36O8 Intermediate Benzyl-PEG7-tosylate Benzyl-PEG7-OH->Intermediate Tosylation Tosyl_Chloride p-Toluenesulfonyl chloride (TsCl) Tosyl_Chloride->Intermediate Base Triethylamine (TEA) or Pyridine Base->Intermediate Solvent_1 Dichloromethane (DCM) Solvent_1->Intermediate Product This compound C21H35N3O7 Intermediate->Product Azidation Sodium_Azide Sodium Azide (NaN3) Sodium_Azide->Product Solvent_2 Dimethylformamide (DMF) Solvent_2->Product

Caption: Synthetic pathway for this compound.

Experimental Protocols

Protocol 1: Synthesis of Benzyl-PEG7-tosylate

This protocol is adapted from general tosylation procedures for alcohols.

Materials:

  • Benzyl-PEG7-alcohol

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 0.1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve Benzyl-PEG7-alcohol (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq.) or pyridine (1.5 eq.) to the solution and stir for 10 minutes.

  • Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, ensuring the temperature remains at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench by adding 0.1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Benzyl-PEG7-tosylate. The product is often used in the next step without further purification.

Protocol 2: Synthesis of this compound

This protocol is adapted from general azidation procedures for tosylates.

Materials:

  • Benzyl-PEG7-tosylate (from Protocol 1)

  • Sodium azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF)

  • Deionized water

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve the crude Benzyl-PEG7-tosylate (1.0 eq.) in anhydrous DMF in a round-bottom flask.

  • Add sodium azide (1.5 - 3.0 eq.) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into deionized water.

  • Extract the aqueous phase with diethyl ether (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as an oil. The product can be purified by column chromatography if necessary.

Characterization

The successful synthesis of this compound can be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR Aromatic protons (benzyl group): ~7.3 ppm (m, 5H). Benzylic protons (-CH₂-Ph): ~4.5 ppm (s, 2H). PEG backbone protons: ~3.6 ppm (m). Methylene protons adjacent to azide (-CH₂-N₃): ~3.4 ppm (t).
¹³C NMR Aromatic carbons: ~127-138 ppm. PEG backbone carbons: ~70 ppm. Benzylic carbon (-CH₂-Ph): ~73 ppm. Carbon adjacent to azide (-CH₂-N₃): ~51 ppm.
FT-IR A strong, sharp characteristic azide stretch at ~2100 cm⁻¹.
Mass Spec (ESI) [M+Na]⁺ calculated for C21H35N3O7Na: 464.24.

Functionalization of this compound

This compound is primarily functionalized through "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds and bioconjugates.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective reaction between a terminal alkyne and an azide, yielding a stable 1,4-disubstituted-1,2,3-triazole.

CuAAC_Pathway Benzyl-PEG7-N3 This compound Product 1,4-Triazole Conjugate Benzyl-PEG7-N3->Product Alkyne Terminal Alkyne R-C≡CH Alkyne->Product Catalyst Cu(I) Catalyst Catalyst->Product CuAAC

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Protocol 3: General Procedure for CuAAC

Materials:

  • This compound

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, for bioconjugation)

  • Solvent (e.g., DMSO, t-BuOH/H₂O mixture)

  • Deionized water

Procedure:

  • Dissolve this compound (1.0 eq.) and the alkyne-functionalized molecule (1.0-1.2 eq.) in the chosen solvent system.

  • In a separate vial, prepare a stock solution of the copper catalyst. For example, dissolve CuSO₄·5H₂O in deionized water.

  • If using a ligand, pre-mix the CuSO₄ solution with the ligand (e.g., TBTA).

  • Add the copper catalyst (or copper/ligand premix) to the solution of the azide and alkyne. A typical final concentration for the copper catalyst is 50-100 µM.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (5-10 fold excess over copper).

  • Stir the reaction mixture at room temperature. Monitor the progress by an appropriate analytical technique (e.g., TLC, LC-MS, or ¹H NMR).

  • Upon completion, the product can be purified by standard methods such as column chromatography, HPLC, or precipitation.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry variant that utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts spontaneously with azides. The absence of a cytotoxic copper catalyst makes SPAAC ideal for applications in living systems.[1]

SPAAC_Pathway Benzyl-PEG7-N3 This compound Product Spontaneous Reaction Benzyl-PEG7-N3->Product Cyclooctyne Strained Cyclooctyne e.g., DBCO Cyclooctyne->Product

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Protocol 4: General Procedure for SPAAC

Materials:

  • This compound

  • Strained cyclooctyne-functionalized molecule (e.g., DBCO-amine)

  • Solvent (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, DMSO, DMF)

Procedure:

  • Dissolve the this compound (1.0 eq.) and the cyclooctyne-functionalized molecule (1.0-1.5 eq.) in the chosen solvent. For biological applications, PBS is a common choice.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-12 hours.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS or HPLC).

  • In many bioconjugation applications, the reaction is clean enough that no further purification is required before downstream applications. If necessary, purification can be achieved by size-exclusion chromatography or dialysis.

Data Presentation: Summary of Functionalization Reactions

ReactionReactantsKey ReagentsTypical SolventTemperatureTypical Reaction TimeYield
CuAAC This compound, Terminal AlkyneCuSO₄, Sodium AscorbateDMSO, t-BuOH/H₂ORoom Temp.1 - 12 hoursHigh (>90%)
SPAAC This compound, Strained Cyclooctyne (e.g., DBCO)NonePBS, DMSO, DMFRoom Temp.1 - 12 hoursVery High (>95%)

Conclusion

This compound is a highly valuable and versatile building block for the construction of complex molecular architectures. Its synthesis from readily available starting materials is straightforward, and its azide functionality provides a gateway to a wide range of bioconjugation strategies through click chemistry. The protocols and data presented in this guide offer a solid foundation for the successful synthesis and application of this compound in various research and development endeavors, particularly in the fields of drug delivery and targeted therapeutics. As with all chemical syntheses, appropriate safety precautions should be taken, especially when handling azides.

References

An In-Depth Technical Guide to the Cellular Mechanism of Action of Benzyl-PEG7-azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG7-azide is a heterobifunctional chemical tool primarily utilized as a polyethylene glycol (PEG)-based linker in the field of chemical biology and drug discovery. Its significance does not lie in a direct pharmacological effect or a classical mechanism of action on cellular pathways. Instead, its "action" is defined by its function as a versatile component for covalent conjugation through bioorthogonal chemistry. The core utility of this compound is derived from its terminal azide (N₃) group, which can participate in highly specific and efficient chemical reactions within complex biological environments, such as living cells, without interfering with native biochemical processes.

This guide details the fundamental mechanisms by which this compound functions at a chemical level within cells, focusing on the bioorthogonal reactions it enables. It will provide an overview of the key reactions, quantitative comparisons, and detailed experimental protocols relevant to its application.

Core Mechanism: Facilitating Bioorthogonal Ligation in a Cellular Milieu

The "mechanism of action" of this compound is the chemical ligation it facilitates between two molecular entities through its azide moiety. The azide group is an excellent bioorthogonal functional group because it is small, metabolically stable, and virtually absent in biological systems, thus preventing off-target reactions. This compound is most commonly employed in two types of "click chemistry" reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and widely used bioorthogonal reaction that involves the formation of a stable triazole linkage between an azide and a terminal alkyne, catalyzed by a copper(I) species. In a cellular context, a biomolecule of interest is first tagged with an alkyne group (e.g., through metabolic labeling or genetic code expansion). Subsequently, this compound, conjugated to a molecule of interest (e.g., a fluorescent dye, a biotin tag, or a drug molecule), is introduced. The addition of a copper(I) catalyst, typically generated in situ from a copper(II) salt like copper(II) sulfate and a reducing agent such as sodium ascorbate, initiates the cycloaddition reaction, leading to the covalent labeling of the target biomolecule.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Azide R1-N3 (e.g., this compound conjugate) Triazole R1-Triazole-R2 (Stable Conjugate) Azide->Triazole Alkyne R2-C≡CH (Alkyne-tagged biomolecule) Alkyne->Triazole CuSO4 Cu(II)SO4 CuI Cu(I) CuSO4->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI CuI->Triazole Catalysis Ligand Ligand (e.g., THPTA) Ligand->CuI Stabilization SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Azide R1-N3 (e.g., this compound conjugate) Triazole R1-Triazole-R2 (Stable Conjugate) Azide->Triazole Spontaneous Cycloaddition Cyclooctyne R2-Cyclooctyne (Strained alkyne-tagged biomolecule) Cyclooctyne->Triazole Experimental_Workflow cluster_step1 Step 1: Introduce Bioorthogonal Handle cluster_step2 Step 2: Introduce Probe cluster_step3 Step 3: Ligation Reaction cluster_step4 Step 4: Analysis Metabolic_Labeling Metabolic Labeling (e.g., Alkynyl sugar) Add_Probe Add this compound Conjugate (e.g., with Fluorophore) Metabolic_Labeling->Add_Probe Genetic_Incorporation Genetic Incorporation (e.g., Strained alkyne amino acid) Genetic_Incorporation->Add_Probe CuAAC CuAAC Reaction (Fixed Cells) Add_Probe->CuAAC SPAAC SPAAC Reaction (Live Cells) Add_Probe->SPAAC Imaging Fluorescence Microscopy CuAAC->Imaging Purification Affinity Purification (if Biotinylated) CuAAC->Purification SPAAC->Imaging SPAAC->Purification PROTAC_Structure PROTAC Target Protein Ligand Linker (e.g., derived from this compound) E3 Ligase Ligand

The-Art-and-Science-of-PEGylated-Linkers-in-Drug-Discovery-A-Technical-Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The-Revolution-of-PEGylation-in-Pharmacotherapy

The covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, has become a cornerstone of modern pharmaceutical development.[1][2] This technique significantly enhances the pharmacokinetic and pharmacodynamic properties of drugs by improving stability, increasing solubility, and extending circulation time, all while reducing immunogenicity.[1][3] PEGylated linkers, the molecular bridges connecting PEG to the drug, are critical components that dictate the overall performance and therapeutic index of these modified drugs.[4] This guide delves into the technical intricacies of PEGylated linkers, offering a comprehensive overview of their applications, the quantitative impact on drug performance, and the experimental protocols essential for their development.

The primary rationale behind PEGylation is to improve the drug's half-life in the body. The increased size of the PEG-drug conjugate reduces its rate of clearance by the kidneys, while the hydrophilic nature of PEG creates a hydration shell that shields the drug from enzymatic degradation and recognition by the immune system. This "stealth" effect is particularly beneficial for biopharmaceuticals like proteins and peptides, which are often prone to rapid degradation and immune responses.

Types-of-PEGylated-Linkers-and-Their-Strategic-Applications

PEGylated linkers can be broadly categorized into two main types: non-cleavable and cleavable. The choice between these depends on the desired drug release mechanism and therapeutic application.

Non-Cleavable PEG Linkers: These form a stable, permanent bond between the drug and the PEG moiety. The drug is released only after the entire conjugate is internalized by the target cell and the protein component is degraded in the lysosome. This approach offers exceptional stability in circulation, minimizing premature drug release and off-target toxicity. A prime example is the use of a non-cleavable linker in Ado-trastuzumab emtansine (T-DM1), an antibody-drug conjugate (ADC) used to treat HER2-positive breast cancer.

Cleavable PEG Linkers: In contrast, cleavable linkers are designed to break under specific physiological conditions, such as changes in pH or the presence of certain enzymes that are more prevalent in the target tissue, like a tumor microenvironment. This allows for a more controlled and targeted release of the active drug at the desired site of action, which can enhance efficacy and reduce systemic side effects.

The architecture of the PEG linker itself also plays a crucial role. Linkers can be linear or branched, with branched or multi-arm PEGs offering a higher PEG density per attachment site, which can be advantageous for achieving a desired therapeutic effect with a single modification. Furthermore, heterobifunctional PEG linkers possess different reactive groups at each end, enabling the precise connection of two different molecules, a key feature in the construction of complex drug delivery systems like ADCs. Homobifunctional linkers, with identical reactive groups, are often employed in protein cross-linking to stabilize structures.

Quantitative-Impact-of-PEGylated-Linkers-on-Pharmacokinetics

The introduction of a PEGylated linker has a profound and measurable impact on a drug's pharmacokinetic profile. The extent of this impact is often dependent on the molecular weight and structure of the PEG chain.

Drug/MoleculePEG ModificationKey Pharmacokinetic ChangeReference
LetrozolePEGylated nanoliposomesReduced toxic effects on normal cells
CisplatinPEGylated nanoliposomesHigher cytotoxic effects against breast cancer lines (IC50 of 58.1 ± 22.7 µg/mL vs. 140.8 ± 51.8 µg/mL for free cisplatin)
GingerolPEGylated nanoliposomesSuperior anticancer efficacy against MCF-7 cells compared to free drug and non-PEGylated liposomes
Affibody-MMAE ConjugateNo PEGHalf-life of 19.6 minutes
Affibody-MMAE Conjugate4 kDa PEG linker2.5-fold increase in half-life
Affibody-MMAE Conjugate10 kDa PEG linker11.2-fold increase in half-life
Interferon-αPEGylated5-10-fold longer half-life than non-PEGylated form

Table 1: Comparative Pharmacokinetic Data of PEGylated vs. Non-PEGylated Drugs.

Applications-in-Advanced-Drug-Delivery-Systems

PEGylated linkers are integral to the design and function of various advanced drug delivery systems, enhancing their therapeutic potential.

Antibody-Drug-Conjugates-(ADCs)

In ADCs, PEG linkers connect a potent cytotoxic drug to a monoclonal antibody, enabling targeted delivery to cancer cells. The hydrophilic nature of the PEG linker can counteract the hydrophobicity of the drug payload, preventing aggregation and improving the ADC's solubility and stability. This allows for a higher drug-to-antibody ratio (DAR) without compromising the pharmacokinetic properties of the conjugate. The length of the PEG linker is a critical design parameter, with longer linkers generally leading to improved pharmacokinetic profiles and in vivo efficacy, although this can sometimes come at the cost of reduced in vitro potency.

PEGylated-Liposomes

PEGylation of liposomes, creating so-called "stealth liposomes," is a widely used strategy in cancer therapy. The PEG coating forms a protective layer that reduces recognition and uptake by the reticuloendothelial system (RES), thereby prolonging circulation time and enhancing accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. This approach has been successfully applied to drugs like doxorubicin in the form of PEGylated liposomal doxorubicin, which shows improved efficacy and reduced cardiotoxicity compared to the free drug.

Experimental-Protocols

General-Protocol-for-Protein-PEGylation

This protocol outlines a general procedure for the site-specific PEGylation of a protein with a free cysteine residue using a maleimide-activated PEG linker.

Materials:

  • Protein with a free cysteine residue in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Maleimide-activated PEG (e.g., mPEG-maleimide)

  • Reducing agent (e.g., TCEP)

  • Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

  • Purification system (e.g., size-exclusion chromatography or ion-exchange chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the cysteine residue is oxidized, pre-treat the protein with a 2-5 molar excess of a reducing agent like TCEP for 30 minutes at room temperature.

  • PEGylation Reaction: Add a 5-10 molar excess of the maleimide-activated PEG to the protein solution. The reaction is typically carried out at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.

  • Quenching the Reaction: To stop the reaction, add a 2-fold molar excess of a quenching reagent (relative to the PEG-maleimide) and incubate for 30 minutes.

  • Purification: Remove the unreacted PEG and quenching reagent by purifying the reaction mixture using a suitable chromatography technique. Size-exclusion chromatography is often effective in separating the larger PEGylated protein from the smaller unreacted components.

  • Characterization: Analyze the purified PEGylated protein using SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the exact mass and confirm the degree of PEGylation.

Synthesis-of-Folate-Conjugated-PLGA-PEG-Nanoparticles

This protocol describes the synthesis of targeted nanoparticles using a PEG linker.

Stages:

  • Folic Acid Activation: Activate the carboxylic acid group of folic acid to make it reactive towards the PEG linker.

  • PLGA Activation: Activate the end group of the PLGA polymer.

  • Synthesis of Folate-PEG-NH2: React the activated folic acid with an amino-terminated PEG to form the folate-PEG conjugate.

  • Synthesis of PLGA-PEG-Folate Copolymer: Conjugate the activated PLGA with the folate-PEG to form the final block copolymer.

Characterization:

  • FTIR and 1H-NMR: Confirm the successful synthesis and conjugation of the different components.

  • Dynamic Light Scattering (DLS): Measure the particle size, polydispersity index, and zeta potential of the formulated nanoparticles.

Visualizing-Complex-Relationships

experimental_workflow cluster_synthesis Synthesis & Conjugation cluster_characterization Characterization cluster_evaluation Functional Evaluation start Start: Protein/Drug & PEG Linker reaction PEGylation Reaction start->reaction purification Purification (e.g., SEC/IEX) reaction->purification sds_page SDS-PAGE purification->sds_page mass_spec Mass Spectrometry purification->mass_spec hplc HPLC Analysis purification->hplc in_vitro In Vitro Assays mass_spec->in_vitro hplc->in_vitro in_vivo In Vivo Studies in_vitro->in_vivo end Final PEGylated Drug Candidate in_vivo->end

Caption: A generalized workflow for the development of a PEGylated drug.

adc_structure cluster_antibody Monoclonal Antibody cluster_linker PEGylated Linker cluster_payload Cytotoxic Payload mAb Antibody (Targeting Moiety) peg_linker PEG Linker (Hydrophilic Spacer) mAb->peg_linker Covalent Bond drug Drug (Cytotoxic Agent) peg_linker->drug Cleavable or Non-cleavable Bond

Caption: The core components of an Antibody-Drug Conjugate (ADC).

Conclusion-and-Future-Perspectives

PEGylated linkers have unequivocally revolutionized drug discovery by providing a versatile tool to enhance the therapeutic properties of a wide range of molecules. The ability to tune the pharmacokinetic profile, improve stability, and enable targeted delivery has led to the successful development of numerous life-saving drugs. Future innovations in this field are likely to focus on the development of novel linker chemistries with enhanced biodegradability and more precise cleavage mechanisms to further improve the therapeutic index of next-generation medicines. As our understanding of the complex interplay between linker design and biological response continues to grow, so too will the potential to create safer and more effective therapies for a multitude of diseases.

References

Technical Guide to the Safe Handling and Use of Benzyl-PEG7-azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for Benzyl-PEG7-azide, a versatile PEG-based linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates through click chemistry.[1] Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide extrapolates critical safety data from the SDS of the closely related and reactive parent compound, Benzyl azide, and incorporates specific data available for this compound.

Chemical and Physical Properties

This compound is a bifunctional molecule featuring a benzyl group at one terminus of a seven-unit polyethylene glycol (PEG) chain and an azide moiety at the other. This structure allows for its application as a linker in chemical biology and drug development.

PropertyValueReference
Chemical Name 22-azido-1-phenyl-2,5,8,11,14,17,20-heptaoxadocosane[2]
CAS Number 868594-42-7[2][3]
Molecular Formula C21H35N3O7[3]
Molecular Weight 441.52 g/mol
Appearance To be determined
Purity >98%
Solubility Insoluble in water. Miscible with ethanol and diethyl ether.(for Benzyl azide)

Hazard Identification and GHS Classification

Hazard ClassHazard CategoryHazard Statement
Flammable liquidsCategory 3H226: Flammable liquid and vapor
Self-reactive substances and mixturesType BH241: Heating may cause a fire or explosion
Skin irritationCategory 2H315: Causes skin irritation
Serious eye irritationCategory 2H319: Causes serious eye irritation
Specific target organ toxicity — repeated exposureCategory 1H372: Causes damage to organs through prolonged or repeated exposure

Signal Word: Danger

Safe Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and the integrity of the compound.

Handling:

  • Work in a well-ventilated chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, tightly fitting safety goggles, and chemical-impermeable gloves.

  • Avoid contact with skin and eyes.

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Use non-sparking tools and explosion-proof equipment.

  • Ground and bond containers and receiving equipment to prevent static discharge.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a cool, dry, and well-ventilated place.

  • Recommended short-term storage is at 0-4 °C, and long-term storage is at -20 °C.

  • Keep the container tightly closed.

  • Protect from sunlight and light.

  • Store away from incompatible materials such as strong acids, strong oxidizing agents, and reducing agents.

Emergency Procedures

First Aid Measures:

  • Eye Contact: Immediately rinse cautiously and thoroughly with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower. If skin irritation occurs, get medical help.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician or Poison Control Center immediately.

Fire Fighting Measures:

  • Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam. For small fires, a carbon dioxide or dry chemical extinguisher can be used. For large fires, use water spray, fog, or foam.

  • Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air. Heating may cause a fire or explosion. Containers may explode when heated.

  • Protective Equipment: Firefighters should wear positive pressure self-contained breathing apparatus (SCBA) and full turnout gear.

Accidental Release Measures:

  • Evacuate personnel to a safe area.

  • Ensure adequate ventilation.

  • Eliminate all sources of ignition.

  • Wear full PPE, including respiratory protection if necessary.

  • Contain the spill with an inert absorbent material like diatomite or universal binders.

  • Collect the absorbed material using spark-proof tools and place it in a suitable, closed container for disposal.

  • Do not let the product enter drains.

Experimental Protocols

This compound is a key reagent in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, often used for the synthesis of PROTACs.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the conjugation of an alkyne-containing molecule to this compound.

Materials:

  • Alkyne-functionalized molecule

  • This compound

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other suitable ligand

  • Solvent (e.g., DMSO/water, t-BuOH/water)

Procedure:

  • Dissolve the alkyne-functionalized molecule (1.0 eq) and this compound (1.1 eq) in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of copper(II) sulfate (e.g., 0.1 eq) and a ligand such as TBTA (e.g., 0.1 eq) in the solvent.

  • Add the copper/ligand solution to the reaction mixture.

  • Initiate the reaction by adding a fresh solution of sodium ascorbate (e.g., 0.5 eq) in water.

  • Stir the reaction at room temperature for 2-8 hours, monitoring progress by a suitable analytical method (e.g., LC-MS).

  • Upon completion, the reaction mixture can be diluted with water and the product extracted with an appropriate organic solvent.

  • The final product should be purified by a suitable method, such as preparative HPLC.

Visualizations

Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal PPE Don Personal Protective Equipment (Lab coat, Goggles, Gloves) FumeHood Work in a Ventilated Fume Hood PPE->FumeHood Ensure Safety Grounding Ground and Bond Equipment FumeHood->Grounding Dispense Dispense this compound Grounding->Dispense Reaction Perform Chemical Reaction Dispense->Reaction Decontaminate Decontaminate Glassware and Surfaces Reaction->Decontaminate Waste Dispose of Waste in a Labeled Container Decontaminate->Waste RemovePPE Remove PPE and Wash Hands Waste->RemovePPE Spill_Response Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Colleagues and Supervisor Spill->Alert Ignition Eliminate Ignition Sources Evacuate->Ignition PPE Don Appropriate PPE Alert->PPE Ignition->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Material with Non-Sparking Tools Contain->Collect Dispose Place in a Sealed Container for Disposal Collect->Dispose Decontaminate Decontaminate Spill Area Dispose->Decontaminate CuAAC_Workflow cluster_reactants Reactant Preparation cluster_catalyst Catalyst Preparation Alkyne Dissolve Alkyne-Molecule MixReactants Mix Alkyne and Azide Solutions Alkyne->MixReactants Azide Dissolve this compound Azide->MixReactants Copper Prepare CuSO4 Solution AddCatalyst Add Copper/Ligand Solution Copper->AddCatalyst Ligand Prepare Ligand Solution (e.g., TBTA) Ligand->AddCatalyst Ascorbate Prepare Sodium Ascorbate Solution Initiate Add Sodium Ascorbate to Initiate Reaction Ascorbate->Initiate MixReactants->AddCatalyst AddCatalyst->Initiate Monitor Monitor Reaction (e.g., LC-MS) Initiate->Monitor Workup Reaction Workup (Extraction) Monitor->Workup Purify Purify Product (e.g., HPLC) Workup->Purify

References

A Technical Guide to the Solubility of Benzyl-PEG7-azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Benzyl-PEG7-azide, a bifunctional linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems. Understanding the solubility of this reagent is critical for its effective handling, formulation, and application in complex synthetic workflows.

Core Concepts in Solubility for PEGylated Compounds

Polyethylene glycol (PEG) is a highly versatile polymer known for its unique amphiphilic nature. The repeating oxyethylene units confer hydrophilicity, while the overall polymer can exhibit solubility in a range of organic solvents. The process of attaching PEG chains to molecules, known as PEGylation, is a well-established strategy to enhance the solubility and pharmacokinetic properties of small molecules, peptides, and proteins.[1][]

This compound, as a PEGylated small molecule, is anticipated to exhibit favorable solubility in a variety of common laboratory solvents. The presence of the benzyl group introduces a degree of hydrophobicity, while the PEG7 chain and the terminal azide group contribute to its polarity. This balance of properties suggests that this compound will be soluble in both polar and non-polar organic solvents.

Solubility Profile of this compound

While specific quantitative solubility data for this compound is not extensively published, a qualitative solubility profile can be inferred from the known properties of similar PEGylated molecules and the general principles of PEG chemistry. The following table summarizes the expected solubility of this compound in a range of common solvents. It is important to note that these are general guidelines, and empirical testing is recommended for specific applications.

SolventTypeExpected SolubilityRationale
Dichloromethane (DCM)HalogenatedSolubleThe benzyl group and the PEG backbone contribute to favorable interactions with this non-polar aprotic solvent. Similar PEGylated molecules often exhibit good solubility in DCM.
ChloroformHalogenatedSolubleSimilar to DCM, chloroform is a common solvent for many organic compounds, and the structure of this compound is compatible with this solvent.
Dimethylformamide (DMF)Polar AproticSolubleDMF is a powerful polar aprotic solvent capable of dissolving a wide range of organic molecules, including those with polar functional groups like the azide and the ether linkages in the PEG chain. A related compound, Benzyl-PEG5-azide, is known to be soluble in DMF.
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleDMSO is another highly polar aprotic solvent with excellent solvating properties for a broad spectrum of organic compounds. Benzyl-PEG5-azide is reported to be soluble in DMSO.
Tetrahydrofuran (THF)EtherSolubleTHF is a moderately polar ether that is a good solvent for many PEGylated compounds.
AcetonitrilePolar AproticSolubleAcetonitrile is a common solvent in chromatography and for reactions, and PEG itself is soluble in acetonitrile.[1]
EthanolPolar ProticSolubleThe polarity of ethanol and its ability to hydrogen bond make it a suitable solvent for PEGylated molecules. Polyethylene glycol is known to be soluble in ethanol.[1]
WaterPolar ProticSparingly SolubleWhile the PEG chain enhances water solubility, the presence of the hydrophobic benzyl group may limit its overall solubility in purely aqueous media. A related compound, Benzyl-PEG5-azide, is reported to be soluble in water, suggesting that this compound may also have some degree of aqueous solubility.
HexanesNon-polarInsolubleThe high polarity of the PEG chain and the azide group makes it unlikely to be soluble in highly non-polar aliphatic hydrocarbon solvents like hexanes.
Diethyl EtherEtherSparingly SolubleWhile it is an ether like THF, diethyl ether is less polar and may be a poorer solvent for the more polar components of the molecule.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For a precise quantitative determination of the solubility of this compound, the "shake-flask" method is a reliable and widely accepted technique for determining thermodynamic solubility.[3] This method involves creating a saturated solution of the compound in a given solvent and then measuring the concentration of the dissolved solute.

Materials and Equipment:
  • This compound (solid)

  • Selected solvents (high purity)

  • Analytical balance

  • Vials with screw caps (e.g., 2 mL glass vials)

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument.

Procedure:
  • Preparation of the Solid: Add an excess amount of solid this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration, indicating a saturated solution.

  • Addition of Solvent: Accurately add a known volume of the desired solvent to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to agitate for a sufficient period to reach equilibrium (typically 24-48 hours). This ensures that the solvent is fully saturated with the solute.

  • Phase Separation: After equilibration, carefully remove the vial and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, centrifuge the vial at a high speed (e.g., 10,000 rpm for 10 minutes).

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. To ensure no solid particles are transferred, pass the solution through a syringe filter into a clean vial.

  • Dilution: Accurately dilute the collected saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

  • Quantitative Analysis: Analyze the diluted sample using a validated HPLC method or another suitable quantitative technique to determine the concentration of this compound.

  • Calculation: Calculate the solubility of this compound in the solvent (e.g., in mg/mL or mol/L) by taking into account the dilution factor.

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to vial B Add known volume of solvent A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge to pellet excess solid C->D E Collect supernatant via filtered syringe D->E F Dilute sample for analysis E->F G Quantify concentration (e.g., HPLC) F->G H Calculate solubility G->H

Caption: Workflow for determining solubility using the shake-flask method.

Conclusion

This compound is a valuable chemical tool for researchers in drug discovery and development. Its PEGylated structure imparts favorable solubility characteristics in a range of common organic solvents, facilitating its use in various synthetic and biological applications. For precise and reproducible results, it is crucial to experimentally verify the solubility in the specific solvent systems and conditions employed in your research. The provided experimental protocol offers a robust framework for such determinations.

References

Methodological & Application

Application Notes and Protocols for Benzyl-PEG7-azide in Copper-Catalyzed Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful tool for the facile and specific conjugation of molecules.[1] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne, offering high yields and tolerance to a wide range of functional groups and reaction conditions.[2] Benzyl-PEG7-azide is a versatile reagent that combines the reactivity of an azide with the beneficial properties of a polyethylene glycol (PEG) linker. The benzyl group provides a stable attachment point, while the seven-unit PEG chain enhances aqueous solubility, reduces aggregation, and can improve the pharmacokinetic properties of the resulting bioconjugates.[3]

These characteristics make this compound an ideal reagent for a variety of applications in drug development and chemical biology, including the synthesis of antibody-drug conjugates (ADCs), PROTACs, and the labeling of biomolecules for imaging and diagnostic purposes. This document provides detailed protocols and quantitative data for the use of this compound in CuAAC reactions.

Quantitative Data Summary

The efficiency of the CuAAC reaction with this compound is influenced by several factors, including the nature of the alkyne, the catalyst system, ligand, solvent, and temperature. The following table summarizes typical reaction parameters and reported yields for CuAAC reactions involving benzyl azide and PEGylated reagents.

Alkyne PartnerCatalyst SystemLigandSolventTemperature (°C)TimeYield (%)Reference(s)
PhenylacetyleneCuI (1 mol%)Et₃NCyrene™3012 h96[4]
Phenylacetylene[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%)-NeatRoom Temp5 min>99[5]
Phenylacetylene[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (50 ppm)-NeatRoom Temp24 h96
Various terminal alkynesCuO-600-Various--Good to excellent
mPEG-alkyneCu/C-scCO₂3524-48 h82-87
PhenylacetyleneCP1 (50 ppm)-EG/H₂O--92
Amide-linked dialkynesCuSO₄·5H₂O / NaAsc-DMF--70-92

Signaling Pathways and Experimental Workflows

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism

The CuAAC reaction proceeds through a catalytic cycle involving a copper(I) intermediate. The copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent, activates the terminal alkyne for cycloaddition with the azide. This reaction is highly regioselective, yielding the 1,4-disubstituted triazole isomer.

CuAAC_Mechanism cluster_cycle Catalytic Cycle cluster_catalyst_generation Catalyst Generation (in situ) Alkyne Alkyne Copper_Acetylide Copper(I) Acetylide Alkyne->Copper_Acetylide + Cu(I) Cu(I) Cu(I) Intermediate Six-membered Intermediate Copper_Acetylide->Intermediate + this compound Azide This compound Azide->Intermediate Product 1,4-Triazole Product Intermediate->Product Protonolysis Product->Cu(I) releases Cu(II) Cu(II) Cu(I)_gen Cu(I) Cu(II)->Cu(I)_gen + Reducing Agent Reducing_Agent Sodium Ascorbate Reducing_Agent->Cu(I)_gen

Caption: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

General Experimental Workflow for CuAAC

The following diagram outlines a typical workflow for performing a CuAAC reaction with this compound for bioconjugation.

CuAAC_Workflow Start Start Prepare_Reagents 1. Prepare Stock Solutions (this compound, Alkyne, CuSO₄, Ligand, Sodium Ascorbate) Start->Prepare_Reagents Reaction_Setup 2. Reaction Setup (Combine Azide, Alkyne, and Solvent) Prepare_Reagents->Reaction_Setup Add_Catalyst 3. Add Catalyst System (Premixed CuSO₄/Ligand) Reaction_Setup->Add_Catalyst Initiate_Reaction 4. Initiate Reaction (Add fresh Sodium Ascorbate) Add_Catalyst->Initiate_Reaction Incubation 5. Incubate (Room Temperature, 1-24h) Initiate_Reaction->Incubation Monitoring 6. Monitor Reaction (TLC, LC-MS, HPLC) Incubation->Monitoring Quench 7. Quench Reaction (Optional, e.g., with EDTA) Monitoring->Quench Purification 8. Purify Product (Chromatography: SEC, IEX, HIC) Quench->Purification Characterization 9. Characterize Product (MS, NMR, etc.) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for a CuAAC reaction.

Experimental Protocols

Protocol 1: General Procedure for CuAAC with this compound and a Small Molecule Alkyne

This protocol describes a general method for the reaction of this compound with a terminal alkyne-containing small molecule.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)

  • Solvent (e.g., DMSO, water, or a mixture of t-BuOH/H₂O)

  • Deionized water

  • Nitrogen or Argon gas (optional, but recommended)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in the chosen solvent.

    • Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a compatible solvent.

    • Prepare a 20 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 50 mM stock solution of the ligand (THPTA for aqueous reactions, TBTA for organic solvents) in water or DMSO.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made immediately before use.

  • Reaction Setup:

    • In a reaction vial, add the alkyne-functionalized molecule and this compound (a 1:1.1 to 1:1.5 molar ratio of alkyne to azide is common).

    • Add the appropriate volume of solvent. If using aqueous buffers, ensure all components are soluble. It is recommended to degas the solvent by bubbling with nitrogen or argon for 15-20 minutes to minimize oxidation of the Cu(I) catalyst.

  • Addition of Catalyst:

    • In a separate microcentrifuge tube, prepare the copper/ligand complex by mixing the CuSO₄ stock solution and the ligand stock solution. A 1:2 to 1:5 molar ratio of copper to ligand is often used. Let the mixture stand for a few minutes.

    • Add the copper/ligand complex to the alkyne and azide mixture. The final concentration of copper is typically in the range of 50-250 µM for bioconjugation or 0.5-5 mol% for small molecule synthesis.

  • Reaction Initiation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

  • Incubation and Monitoring:

    • Stir the reaction mixture at room temperature. Gentle heating (e.g., 30-50°C) can sometimes improve rates and yields.

    • Reaction times can vary from 30 minutes to 24 hours. Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS).

  • Purification:

    • Once the reaction is complete, it can be quenched by adding a chelating agent like EDTA to remove the copper catalyst.

    • The final product can be purified by an appropriate method such as column chromatography, precipitation, or extraction.

Protocol 2: Bioconjugation of an Alkyne-Modified Protein with this compound

This protocol provides a general procedure for labeling a protein containing a terminal alkyne with this compound.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). Note: Avoid Tris buffers as they can interfere with the copper catalyst.

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Degassed buffers

  • Size-exclusion chromatography (SEC) or other protein purification system

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in degassed DMSO or water.

    • Prepare a 20 mM stock solution of CuSO₄ in degassed water.

    • Prepare a 50 mM stock solution of THPTA in degassed water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in degassed water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified protein and this compound. The molar ratio should be optimized, but a starting point of 1:3 to 1:10 (protein:azide) is common to drive the reaction to completion.

  • Catalyst Addition:

    • In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ and THPTA stock solutions. A 1:5 molar ratio of copper to ligand is often used to protect the protein from oxidative damage.

    • Add the copper/ligand complex to the protein/azide mixture. The final concentration of copper is typically in the range of 50-250 µM.

  • Reaction Initiation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be placed on a rotator for gentle mixing.

  • Purification:

    • Once the reaction is complete, remove the excess reagents, catalyst, and byproducts. Size-exclusion chromatography (SEC) is a common method for purifying PEGylated proteins. Ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) may also be applicable depending on the properties of the protein.

Safety and Handling

Benzyl azide, like other low molecular weight organic azides, is potentially explosive and should be handled with care. It can be sensitive to heat, light, and shock. Always handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Store away from heat sources and light, and avoid contact with strong acids and reducing agents.

Conclusion

This compound is a highly useful reagent for the synthesis of complex molecular structures and bioconjugates via the copper-catalyzed azide-alkyne cycloaddition. The protocols and data provided here offer a foundation for researchers to utilize this versatile linker in their work. Optimization of reaction conditions, including reactant concentrations, catalyst and ligand choice, and purification methods, is crucial for achieving high yields and the desired product characteristics for specific applications.

References

Application Notes and Protocols for Benzyl-PEG7-azide in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1] This powerful "click chemistry" reaction relies on the high ring strain of cyclooctynes, which readily react with azides to form a stable triazole linkage.[1] Benzyl-PEG7-azide is a versatile reagent featuring a benzyl azide moiety for SPAAC and a seven-unit polyethylene glycol (PEG) linker. The PEG chain enhances solubility and provides a flexible spacer, making it an ideal tool for various applications, including bioconjugation, drug delivery, and the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][3] These application notes provide detailed protocols and quantitative data to guide researchers in utilizing this compound for their specific needs.

Quantitative Data Summary

Table 1: Second-Order Rate Constants for the SPAAC Reaction of Benzyl Azide with Various Cyclooctynes.

Strained AlkyneAbbreviationSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent / Conditions
DibenzocyclooctyneDBCO (or ADIBO)~0.3 - 1.0Various organic and aqueous mixtures
Bicyclo[6.1.0]nonyneBCN~0.15DMSO, 37°C[4]
Cycloparaphenylene derivative[9+1]CPP2.2 x 10⁻³Deuterated DMSO
Cycloparaphenylene derivative[11+1]CPP4.5 x 10⁻⁴Deuterated DMSO
Cyclooctyne derivative-0.0012Aqueous CD₃CN

Table 2: Typical Reaction Parameters for SPAAC Bioconjugation.

ParameterTypical Range/ValueNotes
ReactantsAzide-functionalized molecule (e.g., this compound), Strained alkyne-functionalized molecule (e.g., DBCO-protein)The choice of strained alkyne will significantly impact reaction speed.
Molar Ratio1.5:1 to 4:1 (Azide:Alkyne)An excess of the smaller molecule (often the azide) is typically used to drive the reaction to completion.
SolventPhosphate-Buffered Saline (PBS) pH 7.4, DMSO, DMF, or mixturesThe solvent should be chosen based on the solubility of the reactants. For biological applications, aqueous buffers are preferred.
Temperature4°C to 37°CReactions are often performed at room temperature or 37°C. Lower temperatures (4°C) can be used for overnight reactions to minimize degradation of sensitive biomolecules.
Reaction Time1 to 48 hoursHighly dependent on the reactants and their concentrations. Faster kinetics are observed with more strained alkynes like DBCO.

Experimental Protocols

The following protocols provide detailed methodologies for common applications of this compound in SPAAC.

Protocol 1: General Procedure for Labeling a DBCO-Functionalized Protein with this compound

This protocol describes the labeling of a protein that has been pre-functionalized with a dibenzocyclooctyne (DBCO) group.

Materials:

  • DBCO-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Spin desalting columns or other protein purification systems (e.g., dialysis, FPLC)

Procedure:

  • Reactant Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Ensure the DBCO-functionalized protein is at a suitable concentration in PBS (e.g., 1-5 mg/mL).

  • Reaction Setup:

    • To the solution of the DBCO-functionalized protein, add the desired molar excess of the this compound stock solution (typically 2-4 fold molar excess).

    • Ensure the final concentration of DMSO in the reaction mixture is low (e.g., <10% v/v) to avoid protein denaturation.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing. The optimal reaction time will depend on the protein and the desired degree of labeling.

  • Purification:

    • Remove the excess, unreacted this compound and the triazole byproduct using a spin desalting column, dialysis, or another suitable protein purification method.

  • Characterization (Optional):

    • Confirm the successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), or UV-Vis spectroscopy if the PEGylated moiety introduces a chromophore.

Protocol 2: Synthesis of a PROTAC using this compound via SPAAC

This protocol outlines the final step in a modular PROTAC synthesis, where an alkyne-functionalized ligand for the protein of interest (POI) is conjugated to this compound, which is pre-conjugated to an E3 ligase ligand. This example assumes the E3 ligase ligand has been functionalized with this compound.

Materials:

  • E3 ligase ligand-PEG7-Benzyl-azide conjugate

  • Alkyne-functionalized POI ligand (e.g., with a BCN or DBCO group)

  • Anhydrous solvents (e.g., DMF or DMSO)

  • Preparative HPLC system for purification

Procedure:

  • Reactant Preparation:

    • Dissolve the E3 ligase ligand-PEG7-Benzyl-azide conjugate (1.0 equivalent) in an appropriate anhydrous solvent (e.g., DMF).

    • In a separate vial, dissolve the alkyne-functionalized POI ligand (1.1 equivalents) in the same solvent.

  • Reaction Setup:

    • Add the solution of the alkyne-functionalized POI ligand to the solution of the E3 ligase ligand-PEG7-Benzyl-azide conjugate.

  • Incubation:

    • Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by an appropriate analytical technique such as LC-MS until the starting materials are consumed.

  • Purification:

    • Once the reaction is complete, dilute the reaction mixture with a suitable solvent (e.g., water/acetonitrile) and purify the final PROTAC molecule by preparative HPLC.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and analytical HPLC.

Visualizations

The following diagrams illustrate the SPAAC reaction and a typical experimental workflow.

SPAAC_Mechanism Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) cluster_reactants Reactants cluster_product Product This compound This compound Triazole_Product Stable Triazole Product This compound->Triazole_Product + Strained_Alkyne Strained Alkyne (e.g., DBCO) Strained_Alkyne->Triazole_Product

Caption: Mechanism of SPAAC.

ADC_Workflow Workflow for Antibody-Drug Conjugate (ADC) Synthesis using SPAAC A Antibody Functionalization with Strained Alkyne (e.g., DBCO-NHS ester) B Purification of DBCO-Antibody A->B Remove excess DBCO D SPAAC Reaction (DBCO-Antibody + Drug-PEG7-azide) B->D C Drug-Linker Synthesis (this compound conjugated to cytotoxic drug) C->D E Purification of ADC D->E Remove excess drug-linker F Characterization of ADC (e.g., Mass Spec, HPLC) E->F

Caption: ADC Synthesis Workflow.

PROTAC_Synthesis_Workflow Logical Workflow for PROTAC Synthesis via SPAAC cluster_ligand1 Ligand 1 Preparation cluster_ligand2 Ligand 2 Preparation L1 E3 Ligase Ligand L1_mod Functionalize with This compound L1->L1_mod SPAAC Strain-Promoted Alkyne-Azide Cycloaddition L1_mod->SPAAC L2 Protein of Interest (POI) Ligand L2_mod Functionalize with Strained Alkyne (e.g., BCN) L2->L2_mod L2_mod->SPAAC Purify Purification (e.g., HPLC) SPAAC->Purify PROTAC Final PROTAC Molecule Purify->PROTAC

Caption: PROTAC Synthesis Workflow.

References

Application Notes and Protocols for Benzyl-PEG7-azide Bioconjugation to Proteins and Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG7-azide is a chemical modification reagent used to attach a polyethylene glycol (PEG) spacer arm to proteins and peptides. This process, known as PEGylation, is a widely adopted strategy in drug development and research to enhance the therapeutic properties of biomolecules.[1][2][3][4] The covalent attachment of the hydrophilic PEG chain can improve a molecule's solubility, increase its stability against enzymatic degradation, reduce immunogenicity, and extend its circulatory half-life by decreasing renal clearance.[1] The benzyl group provides a stable linkage, while the azide functional group allows for highly specific and efficient conjugation to alkyne-containing molecules through "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

These application notes provide an overview of the use of this compound in bioconjugation and detailed protocols for labeling proteins and peptides.

Chemical Properties of this compound

PropertyValue
Chemical Name 1-(Azidomethyl)-2-(2-(2-(2-(2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethane
CAS Number 868594-42-7
Molecular Formula C21H35N3O7
Molecular Weight 441.53 g/mol
Appearance To be determined
Purity >98%
Storage Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C.

Core Applications

The primary application of this compound is the PEGylation of proteins and peptides to improve their pharmacokinetic and pharmacodynamic properties. This modification is instrumental in:

  • Drug Development: Enhancing the therapeutic efficacy of protein- and peptide-based drugs.

  • Diagnostics: Creating targeted imaging agents and diagnostic probes.

  • Biomaterials: Developing novel biomaterials with enhanced properties for applications such as drug delivery and tissue engineering.

  • Research: Labeling proteins and peptides with reporter molecules like fluorophores or biotin for in vitro and in vivo studies.

Bioconjugation Chemistries

The azide group of this compound enables its conjugation to alkyne-modified proteins and peptides via two main "click chemistry" reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and specific reaction requires a copper(I) catalyst to form a stable triazole linkage between the azide and a terminal alkyne.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), to react with the azide. The absence of a cytotoxic copper catalyst makes SPAAC ideal for applications in living systems.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the general workflows for protein and peptide bioconjugation using this compound.

G General Workflow for Protein/Peptide Modification and Bioconjugation cluster_modification Protein/Peptide Modification cluster_conjugation Bioconjugation with this compound cluster_analysis Analysis and Purification Protein_Peptide Native Protein or Peptide Modified_Protein_Peptide Alkyne-Modified Protein or Peptide Protein_Peptide->Modified_Protein_Peptide Introduce Alkyne Group (e.g., via NHS ester chemistry or unnatural amino acid incorporation) Conjugated_Product PEGylated Protein or Peptide Modified_Protein_Peptide->Conjugated_Product Click Chemistry (CuAAC or SPAAC) Benzyl_PEG7_azide This compound Benzyl_PEG7_azide->Conjugated_Product Purification Purification (e.g., SEC, RP-HPLC) Conjugated_Product->Purification Characterization Characterization (e.g., Mass Spectrometry, SDS-PAGE) Purification->Characterization

Caption: General workflow for modifying and conjugating a protein or peptide with this compound.

G Decision Workflow: CuAAC vs. SPAAC node_rect node_rect Start Live Cells or In Vivo? High_Efficiency Need for very high and fast reaction kinetics? Start->High_Efficiency No SPAAC_Advantage SPAAC is generally preferred Start->SPAAC_Advantage Yes CuAAC CuAAC Protocol SPAAC SPAAC Protocol High_Efficiency->CuAAC Yes High_Efficiency->SPAAC No CuAAC_Advantage Consider CuAAC with chelating ligands to minimize toxicity SPAAC_Advantage->SPAAC

Caption: Decision-making workflow for choosing between CuAAC and SPAAC bioconjugation methods.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the labeling of an alkyne-modified protein or peptide with this compound using a Cu(I) catalyst.

Materials:

  • Alkyne-modified protein or peptide

  • This compound

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (if needed to dissolve reagents)

  • Purification column (e.g., size-exclusion or reverse-phase HPLC)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the alkyne-modified protein/peptide in PBS to a final concentration of 1-10 mg/mL.

    • Prepare a 10 mM stock solution of this compound in DMSO or water.

    • Prepare a 50 mM stock solution of CuSO4 in water.

    • Prepare a 250 mM stock solution of THPTA in water.

    • Prepare a fresh 500 mM stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified protein/peptide solution with this compound. A molar excess of 10-50 fold of the azide is typically used.

    • In a separate tube, pre-mix the CuSO4 and THPTA solutions. Add the THPTA solution to the CuSO4 solution and vortex briefly. The final concentration of CuSO4 in the reaction is typically 50-100 µM, with a 5-fold molar excess of THPTA.

    • Add the CuSO4/THPTA mixture to the protein/azide solution and mix gently.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 2.5-5 mM to reduce Cu(II) to the active Cu(I) state.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation.

  • Purification:

    • Remove the excess reagents and catalyst by size-exclusion chromatography (SEC) or reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization:

    • Confirm the successful conjugation and determine the degree of labeling by SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), or HPLC analysis.

Quantitative Data for CuAAC:

ParameterRecommended RangeNotes
Protein/Peptide Concentration1-10 mg/mLHigher concentrations can increase reaction rates.
This compound Molar Excess10-50 foldThe optimal ratio should be determined empirically.
CuSO4 Concentration50-100 µMHigher concentrations can lead to protein precipitation.
THPTA:CuSO4 Ratio5:1The ligand protects the protein from oxidative damage.
Sodium Ascorbate Concentration2.5-5 mMA fresh solution is crucial for efficient reaction.
Reaction Time1-4 hours at RT or overnight at 4°CMonitor reaction progress by a suitable analytical method.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol details the copper-free labeling of a protein or peptide modified with a strained alkyne (e.g., DBCO) using this compound.

Materials:

  • Strained alkyne-modified protein or peptide (e.g., DBCO-protein)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (if needed to dissolve reagents)

  • Purification column (e.g., size-exclusion or reverse-phase HPLC)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the strained alkyne-modified protein/peptide in PBS to a final concentration of 1-10 mg/mL.

    • Prepare a 10 mM stock solution of this compound in DMSO or water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the strained alkyne-modified protein/peptide solution with this compound. A molar excess of 1.5-10 fold of the azide is typically sufficient for SPAAC.

  • Reaction Incubation:

    • Gently mix the reaction and incubate at 37°C for 2-12 hours. The reaction can also proceed at room temperature, but may require a longer incubation time.

  • Purification:

    • Remove the excess this compound by size-exclusion chromatography (SEC) or reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), or HPLC to confirm conjugation and determine the labeling efficiency.

Quantitative Data for SPAAC:

ParameterRecommended RangeNotes
Protein/Peptide Concentration1-10 mg/mLHigher concentrations can accelerate the reaction.
This compound Molar Excess1.5-10 foldThe optimal ratio depends on the reactivity of the strained alkyne.
Reaction TemperatureRoom Temperature to 37°CHigher temperatures generally lead to faster reaction rates.
Reaction Time2-12 hoursReaction progress can be monitored analytically.

Characterization of PEGylated Proteins and Peptides

Several analytical techniques are employed to characterize the resulting PEGylated biomolecules:

  • SDS-PAGE: A simple method to visualize the increase in molecular weight upon PEGylation.

  • Mass Spectrometry (MALDI-TOF, ESI-MS): Provides accurate mass determination of the conjugate, allowing for the calculation of the degree of PEGylation.

  • High-Performance Liquid Chromatography (HPLC): Techniques like size-exclusion (SEC) and reverse-phase (RP-HPLC) can be used to separate the PEGylated product from unreacted starting materials and to quantify the extent of modification.

  • Enzyme-Linked Immunosorbent Assay (ELISA): Can be used to measure the concentration of PEGylated proteins in biological samples.

Conclusion

This compound is a valuable reagent for the PEGylation of proteins and peptides, offering a straightforward approach to improving their therapeutic potential. The choice between CuAAC and SPAAC depends on the specific application, with SPAAC being the preferred method for live-cell and in vivo studies due to the absence of copper cytotoxicity. The provided protocols and data serve as a starting point for researchers to develop and optimize their bioconjugation strategies.

References

Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates Using Benzyl-PEG7-azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of potent cytotoxic agents to cancer cells. This targeted approach enhances the therapeutic window of the cytotoxic payload by minimizing systemic exposure and associated toxicities. The three core components of an ADC are a monoclonal antibody (mAb) that targets a tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.

This document provides detailed application notes and protocols for the synthesis of ADCs using a discrete Polyethylene Glycol (PEG) linker, Benzyl-PEG7-azide. The use of a PEGylated linker can improve the physicochemical properties of the ADC, such as its solubility and stability, and can favorably modulate its pharmacokinetic profile. The azide functionality of the linker enables its conjugation to a payload-functionalized antibody via highly efficient and bioorthogonal "click chemistry," specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This copper-free click reaction is ideal for bioconjugation as it proceeds under mild, physiological conditions without the need for a cytotoxic copper catalyst.

Key Applications

  • Site-Specific Antibody-Drug Conjugation: Enables the precise attachment of a cytotoxic payload to a monoclonal antibody at a pre-defined site, leading to a more homogeneous ADC product with a controlled drug-to-antibody ratio (DAR).

  • Development of Novel Cancer Therapeutics: Facilitates the generation of ADCs with potentially improved therapeutic indices for preclinical and clinical evaluation.

  • Bioconjugation of Proteins: The principles and protocols described herein can be adapted for the site-specific modification of other proteins and biomolecules.

Quantitative Data Summary

The following tables provide representative data for the characterization of an ADC synthesized using a this compound linker. The data is illustrative and will vary depending on the specific antibody, payload, and conjugation conditions.

Table 1: Drug-to-Antibody Ratio (DAR) Analysis by Hydrophobic Interaction Chromatography (HIC)

ADC SpeciesRetention Time (min)Peak Area (%)
DAR 08.55.2
DAR 212.115.8
DAR 415.365.3
DAR 618.212.1
DAR 820.51.6
Average DAR 3.8

Table 2: ADC Purity and Aggregation Analysis by Size Exclusion Chromatography (SEC)

SpeciesRetention Time (min)Peak Area (%)
High Molecular Weight Species (Aggregates)8.21.5
Monomer10.598.3
Low Molecular Weight Species (Fragments)12.80.2

Table 3: In Vitro Cytotoxicity of ADC in Antigen-Positive and Antigen-Negative Cancer Cell Lines

Cell LineAntigen ExpressionIC50 (nM)
Cell Line APositive0.5
Cell Line BNegative>1000
Free DrugN/A0.01

Experimental Protocols

Antibody Modification with a Strained Alkyne

This protocol describes the introduction of a strained alkyne, such as dibenzocyclooctyne (DBCO), onto the antibody for subsequent reaction with the this compound linker. This is typically achieved by reacting a DBCO-NHS ester with the lysine residues of the antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • DBCO-PEG4-NHS ester (or similar DBCO-NHS ester)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Amicon® Ultra centrifugal filter units (10 kDa MWCO)

  • Reaction tubes

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer) or preservatives, perform a buffer exchange into PBS, pH 7.4, using an Amicon® Ultra centrifugal filter unit.

    • Adjust the antibody concentration to 5-10 mg/mL in PBS.

  • DBCO-NHS Ester Solution Preparation:

    • Dissolve the DBCO-NHS ester in DMSO to a final concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 5-10 fold molar excess of the DBCO-NHS ester solution to the antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Purification of the DBCO-Functionalized Antibody:

    • Remove the excess, unreacted DBCO-NHS ester by performing multiple buffer exchanges with PBS using an Amicon® Ultra centrifugal filter unit.

    • Determine the concentration of the purified DBCO-functionalized antibody using a spectrophotometer at 280 nm.

ADC Synthesis via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol details the conjugation of the this compound functionalized payload to the DBCO-modified antibody.

Materials:

  • DBCO-functionalized antibody (from Protocol 1)

  • This compound-Payload conjugate

  • DMSO

  • PBS, pH 7.4

  • Reaction tubes

Procedure:

  • Preparation of this compound-Payload Solution:

    • Dissolve the this compound-Payload conjugate in DMSO to a final concentration of 10 mM.

  • SPAAC Reaction:

    • In a reaction tube, combine the DBCO-functionalized antibody with a 3-5 fold molar excess of the this compound-Payload solution.

    • The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation.

    • Incubate the reaction for 4-16 hours at 4°C or room temperature with gentle mixing.

  • Purification of the ADC:

    • Purify the ADC from unreacted payload and other small molecules using Size Exclusion Chromatography (SEC) or tangential flow filtration.

    • The column should be equilibrated with a suitable formulation buffer (e.g., PBS).

    • Collect the fractions containing the purified ADC.

Characterization of the ADC

a. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

Materials:

  • Purified ADC

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system

  • Mobile Phase A: 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0

  • Mobile Phase B: 20 mM Sodium Phosphate, pH 7.0

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject 10-50 µg of the purified ADC onto the column.

  • Elute the ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.

  • Monitor the absorbance at 280 nm.

  • Integrate the peak areas for each DAR species (DAR 0, 2, 4, etc.).

  • Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × Number of drugs in that species) / 100

b. Analysis of Purity and Aggregation by Size Exclusion Chromatography (SEC)

Materials:

  • Purified ADC

  • SEC column (e.g., Agilent AdvanceBio SEC 300Å)

  • HPLC system

  • Mobile Phase: 150 mM Sodium Phosphate, pH 7.0

Procedure:

  • Equilibrate the SEC column with the mobile phase.

  • Inject 10-50 µg of the purified ADC onto the column.

  • Elute the ADC isocratically with the mobile phase.

  • Monitor the absorbance at 280 nm.

  • Integrate the peak areas for the high molecular weight species (aggregates), monomer, and low molecular weight species (fragments).

c. In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • Purified ADC

  • Free cytotoxic payload

  • Unconjugated antibody

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed the antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC, free payload, and unconjugated antibody in complete cell culture medium.

  • Treat the cells with the serially diluted compounds and incubate for 72-96 hours.

  • Add MTT solution to each well and incubate for 2-4 hours.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the dose-response curves and determine the IC50 values.

Visualizations

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_payload_prep Linker-Payload Preparation cluster_conjugation ADC Synthesis cluster_characterization Characterization mAb Monoclonal Antibody (mAb) dbco_mAb DBCO-functionalized mAb mAb->dbco_mAb Lysine Conjugation dbco_nhs DBCO-NHS Ester dbco_nhs->dbco_mAb adc_reaction SPAAC Reaction dbco_mAb->adc_reaction linker This compound linker_payload Azide-Linker-Payload linker->linker_payload payload Cytotoxic Payload payload->linker_payload linker_payload->adc_reaction purified_adc Purified ADC adc_reaction->purified_adc Purification (SEC) hic DAR Analysis (HIC) purified_adc->hic sec Purity & Aggregation (SEC) purified_adc->sec cytotoxicity In Vitro Cytotoxicity purified_adc->cytotoxicity ADC_MOA cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_endocytosis Receptor-Mediated Endocytosis cluster_payload_release Payload Release & Action adc Antibody-Drug Conjugate (ADC) adc_antigen_complex ADC-Antigen Complex adc->adc_antigen_complex Binding antigen Tumor Antigen antigen->adc_antigen_complex endosome Endosome adc_antigen_complex->endosome Internalization lysosome Lysosome endosome->lysosome Trafficking payload Free Payload (e.g., MMAE) lysosome->payload Linker Cleavage tubulin Tubulin payload->tubulin Inhibition microtubule_disruption Microtubule Disruption tubulin->microtubule_disruption apoptosis Apoptosis (Cell Death) microtubule_disruption->apoptosis

Developing PROTACs with a Benzyl-PEG7-azide Linker: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of Proteolysis Targeting Chimeras (PROTACs) utilizing a Benzyl-PEG7-azide linker. These guidelines are intended to assist researchers in the synthesis, characterization, and biological evaluation of PROTACs incorporating this specific linker.

Introduction to PROTACs and the this compound Linker

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that commandeer the cell's natural protein degradation machinery to selectively eliminate target proteins of interest (POIs). A PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

The linker is a critical determinant of PROTAC efficacy, influencing the stability and geometry of the ternary complex, as well as the physicochemical properties of the molecule. The this compound linker is a polyethylene glycol (PEG)-based linker that offers several advantages in PROTAC design:

  • Hydrophilicity: The PEG chain enhances the aqueous solubility of the PROTAC, which can improve its pharmacokinetic properties.

  • Flexibility and Length: The seven ethylene glycol units provide a flexible chain with an optimal length to span the distance between the POI and the E3 ligase, facilitating the formation of a productive ternary complex.

  • "Click Chemistry" Handle: The terminal azide group allows for efficient and specific conjugation to a ligand containing an alkyne group via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This modular approach simplifies the synthesis of PROTAC libraries.

Representative PROTAC Synthesis: A Hypothetical Example

While specific quantitative data for a PROTAC utilizing a this compound linker is not publicly available, we present a representative synthesis and characterization workflow for a hypothetical PROTAC, herein named "PROTAC-XYZ," targeting a kinase of interest (KOI) and recruiting the von Hippel-Lindau (VHL) E3 ligase.

PROTAC-XYZ Design
  • POI Ligand: An alkyne-modified inhibitor of KOI.

  • Linker: this compound.

  • E3 Ligase Ligand: A derivative of the VHL ligand, VH032.

Physicochemical Properties of this compound
PropertyValue
Chemical FormulaC21H35N3O7
Molecular Weight441.53 g/mol
AppearanceColorless to light yellow oil
SolubilitySoluble in DMSO, DMF, Methanol
Storage Conditions-20°C for long-term storage

Signaling Pathway and Experimental Workflow

The development and characterization of PROTAC-XYZ involves a series of experiments to confirm its mechanism of action and biological activity.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC-XYZ Ternary Ternary Complex (KOI-PROTAC-VHL) PROTAC->Ternary POI Target Protein (KOI) POI->Ternary E3 VHL E3 Ligase E3->Ternary Ub_POI Ubiquitinated KOI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_data Data Analysis Synthesis PROTAC-XYZ Synthesis (Click Chemistry) Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Degradation_Assay Western Blot (Target Degradation) Characterization->Degradation_Assay Ubiquitination_Assay Ubiquitination Assay Degradation_Assay->Ubiquitination_Assay Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Ubiquitination_Assay->Viability_Assay DC50_Calc DC50 Calculation Viability_Assay->DC50_Calc IC50_Calc IC50 Calculation DC50_Calc->IC50_Calc Selectivity Selectivity Profiling IC50_Calc->Selectivity

Overall experimental workflow for PROTAC development.

Experimental Protocols

Protocol 1: Synthesis of PROTAC-XYZ via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click chemistry" reaction to conjugate the alkyne-modified POI ligand with the this compound linker pre-conjugated to the VHL ligand.

Materials:

  • Alkyne-modified POI ligand

  • VHL-Benzyl-PEG7-azide conjugate

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA)

  • Dimethyl sulfoxide (DMSO)

  • Water (HPLC grade)

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Dissolve the alkyne-modified POI ligand (1.0 eq) and the VHL-Benzyl-PEG7-azide conjugate (1.1 eq) in a mixture of DMSO and water (e.g., 4:1 v/v).

  • In a separate vial, prepare a fresh solution of copper(II) sulfate (0.1 eq) and sodium ascorbate (0.5 eq) in water.

  • Add the copper/ascorbate solution to the reaction mixture. If using, pre-mix the CuSO4 with TBTA before adding the sodium ascorbate.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purify the final PROTAC-XYZ compound by preparative HPLC.

  • Characterize the purified PROTAC-XYZ by LC-MS and NMR to confirm its identity and purity.

Protocol 2: Western Blot for Target Protein Degradation

This protocol is used to determine the ability of PROTAC-XYZ to induce the degradation of the target protein (KOI) in a cellular context.[1]

Materials:

  • Cancer cell line expressing KOI

  • PROTAC-XYZ

  • DMSO (vehicle control)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against KOI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding: Seed the cells in 12-well plates at a density that will result in 70-80% confluency at the time of harvesting.[2] Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of PROTAC-XYZ in complete cell culture medium. A suggested starting concentration range is 0.01 µM to 10 µM.[2] Include a vehicle control (DMSO) at the same final concentration. Aspirate the old medium and add the medium containing the different concentrations of PROTAC-XYZ or vehicle.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C.[2]

  • Cell Lysis: After incubation, place the plates on ice. Aspirate the medium and wash the cells once with ice-cold PBS.[2] Add an appropriate volume of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant. Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting: Normalize the protein concentrations of all samples. Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Separate proteins by size and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-KOI antibody overnight at 4°C. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and develop it using a chemiluminescent substrate. Quantify the band intensities to determine the extent of protein degradation.

Protocol 3: Cell Viability Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.

Materials:

  • Cancer cell line

  • PROTAC-XYZ

  • DMSO (vehicle control)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at the desired density in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Add the desired concentrations of PROTAC-XYZ to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for the chosen duration (e.g., 72 hours) at 37°C, 5% CO₂.

  • Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a luminometer.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells and plot the results to determine the IC₅₀ value.

Protocol 4: In Vitro Ubiquitination Assay

This assay confirms that the PROTAC-mediated degradation of the target protein is dependent on the ubiquitin-proteasome system.

Materials:

  • Cell lysates from cells treated with PROTAC-XYZ and a proteasome inhibitor (e.g., MG132)

  • Antibody against KOI for immunoprecipitation

  • Protein A/G agarose beads

  • Antibody against ubiquitin for Western blotting

Procedure:

  • Cell Treatment and Lysis: Treat cells with PROTAC-XYZ in the presence and absence of a proteasome inhibitor (e.g., MG132) for a few hours. Lyse the cells as described in the Western Blot protocol.

  • Immunoprecipitation: Incubate the cell lysates with an anti-KOI antibody to immunoprecipitate the target protein.

  • Use Protein A/G agarose beads to pull down the antibody-protein complexes.

  • Western Blot: Elute the immunoprecipitated proteins and run them on an SDS-PAGE gel.

  • Perform a Western blot using an anti-ubiquitin antibody to detect the polyubiquitinated KOI. An increase in the ubiquitinated KOI in the presence of PROTAC-XYZ would confirm the mechanism of action.

Data Presentation: Representative Results for PROTAC-XYZ

The following tables summarize the expected quantitative data for a successful PROTAC-XYZ.

Table 1: In Vitro Degradation of KOI by PROTAC-XYZ

CompoundCell LineTreatment Time (h)DC₅₀ (nM)Dₘₐₓ (%)
PROTAC-XYZCancer-A2450>90
PROTAC-XYZCancer-B2475>85
Negative ControlCancer-A24>10,000<10

DC₅₀: Concentration of the PROTAC that results in 50% degradation of the target protein. Dₘₐₓ: Maximum percentage of protein degradation achieved.

Table 2: Anti-proliferative Activity of PROTAC-XYZ

CompoundCell LineTreatment Time (h)IC₅₀ (nM)
PROTAC-XYZCancer-A72150
PROTAC-XYZCancer-B72250
Negative ControlCancer-A72>10,000

IC₅₀: Concentration of the compound that inhibits cell growth by 50%.

Conclusion

The this compound linker is a valuable tool in the development of PROTACs, offering a balance of hydrophilicity, flexibility, and synthetic accessibility via "click chemistry." The protocols and application notes provided here offer a comprehensive guide for researchers to design, synthesize, and evaluate novel PROTACs incorporating this linker for targeted protein degradation. Successful PROTAC development will ultimately depend on the careful selection of POI and E3 ligase ligands and the empirical optimization of the linker to achieve potent and selective degradation of the target protein.

References

Surface Modification of Nanoparticles with Benzyl-PEG7-azide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of advanced nanomaterials for a wide range of biomedical applications, including targeted drug delivery, molecular imaging, and diagnostics. Functionalization with polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to enhance the biocompatibility and circulation time of nanoparticles by reducing non-specific protein adsorption and clearance by the immune system.[1] The incorporation of a terminal azide group on the PEG linker provides a versatile handle for the subsequent attachment of various biomolecules and targeting ligands through highly efficient and bioorthogonal "click chemistry" reactions.[2][3]

This document provides detailed application notes and protocols for the surface modification of nanoparticles using Benzyl-PEG7-azide. This specific linker features a seven-unit PEG chain, offering a balance between hydrophilicity and a relatively small hydrodynamic radius, and a benzyl group, which can influence its solubility and interaction with nanoparticle surfaces. The terminal azide group enables covalent conjugation to alkyne-modified molecules via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4]

Applications

Nanoparticles functionalized with this compound are valuable platforms for various research and development applications:

  • Targeted Drug Delivery: The terminal azide group allows for the conjugation of targeting ligands such as antibodies, peptides, or small molecules, enabling the specific delivery of therapeutic agents to diseased cells or tissues.[4]

  • Bioimaging: Fluorophores or contrast agents containing an alkyne group can be "clicked" onto the nanoparticle surface for in vitro and in vivo imaging applications.

  • Diagnostics: The azide-functionalized nanoparticles can be used to develop sensitive diagnostic assays by attaching capture probes for specific biomarkers.

  • Fundamental Research: These modified nanoparticles serve as well-defined model systems to study nanoparticle-cell interactions and biodistribution.

Data Presentation: Characterization of Modified Nanoparticles

Successful surface modification with this compound can be confirmed and quantified using various analytical techniques. The following tables summarize typical characterization data.

ParameterUnmodified NanoparticlesThis compound Modified NanoparticlesTechniqueReference
Hydrodynamic Diameter (nm) Varies (e.g., 50 ± 2)Increase of 5-15 nm (e.g., 60 ± 3)Dynamic Light Scattering (DLS)
Zeta Potential (mV) Varies (e.g., -30 ± 5)Shift towards neutral (e.g., -10 ± 3)Zeta Potential Measurement
Surface Chemistry Varies (e.g., -COOH, -NH2)Presence of Azide (N3) stretchFourier-Transform Infrared Spectroscopy (FTIR)
Elemental Composition Core material elementsPresence of Nitrogen (from azide)X-ray Photoelectron Spectroscopy (XPS)

Table 1: Physicochemical Properties of Nanoparticles Before and After Modification. This table provides an overview of the expected changes in the physical and chemical properties of nanoparticles upon successful surface functionalization with this compound.

Nanoparticle Core MaterialLigand for this compound AttachmentGrafting Density (PEG chains/nm²)Quantification MethodReference
Gold (Au)Thiol1 - 5Thermogravimetric Analysis (TGA), Quantitative NMR (qNMR)
Iron Oxide (Fe₃O₄)Dopamine, Silane0.5 - 3TGA, UV-Vis Spectroscopy (indirect)
Polymeric (e.g., PLGA)Amine (via EDC/NHS coupling)0.1 - 2Fluorescence-based assays, qNMR

Table 2: Typical Grafting Densities for this compound on Different Nanoparticle Types. The grafting density of the PEG chains is a critical parameter that influences the in vivo behavior of the nanoparticles. This table presents representative values for different nanoparticle platforms.

Experimental Protocols

The following protocols provide a general framework for the surface modification of nanoparticles with this compound. Optimization of reaction conditions may be necessary depending on the specific type and properties of the nanoparticles.

Protocol 1: Functionalization of Amine-Terminated Nanoparticles

This protocol is suitable for nanoparticles with primary amine groups on their surface (e.g., silica-coated iron oxide nanoparticles, PLGA nanoparticles).

Materials:

  • Amine-functionalized nanoparticles

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Centrifugal filter units (with appropriate molecular weight cut-off)

Procedure:

  • Nanoparticle Preparation:

    • Disperse the amine-functionalized nanoparticles in MES buffer to a final concentration of 1-5 mg/mL.

    • Sonicate briefly to ensure a homogenous suspension.

  • Activation of this compound:

    • In a separate tube, dissolve this compound, EDC, and NHS in MES buffer. A molar ratio of 1:2:2 (PEG-azide:EDC:NHS) is recommended as a starting point.

    • Incubate the activation mixture for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the activated this compound solution to the nanoparticle suspension. The molar excess of the PEG-linker relative to the surface amine groups should be optimized (a 10- to 50-fold molar excess is a good starting range).

    • React for 2-4 hours at room temperature with gentle mixing (e.g., on a rotator).

  • Quenching and Purification:

    • Add the quenching solution to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS-esters.

    • Incubate for 15-30 minutes.

    • Purify the functionalized nanoparticles by repeated washing with PBS using centrifugal filter units to remove excess reagents.

  • Characterization and Storage:

    • Characterize the purified nanoparticles using DLS, zeta potential, and FTIR to confirm successful functionalization.

    • Store the azide-functionalized nanoparticles in PBS at 4°C.

Protocol 2: Functionalization of Thiol-Reactive Nanoparticles (e.g., Gold Nanoparticles)

This protocol requires a thiol-terminated version of the this compound linker.

Materials:

  • Citrate-stabilized gold nanoparticles

  • This compound-Thiol

  • Phosphate buffer (e.g., 10 mM, pH 7.4)

  • Centrifuge

Procedure:

  • Ligand Exchange Reaction:

    • Disperse the citrate-stabilized gold nanoparticles in the phosphate buffer.

    • Add a solution of this compound-Thiol to the nanoparticle suspension. A significant molar excess of the thiol-PEG-azide is typically required.

    • Stir the reaction mixture for 12-24 hours at room temperature.

  • Purification:

    • Centrifuge the reaction mixture to pellet the functionalized gold nanoparticles. The centrifugation speed and time will depend on the nanoparticle size.

    • Carefully remove the supernatant containing excess ligand.

    • Resuspend the nanoparticle pellet in fresh phosphate buffer.

    • Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of unbound ligand.

  • Characterization and Storage:

    • Characterize the purified nanoparticles using DLS, zeta potential, and FTIR.

    • Store the azide-functionalized nanoparticles in phosphate buffer at 4°C.

Mandatory Visualizations

experimental_workflow cluster_prep Nanoparticle Preparation cluster_activation Linker Activation cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization np_prep Disperse Nanoparticles in Buffer conjugation Mix Nanoparticles and Activated Linker np_prep->conjugation linker_activation Activate this compound (e.g., with EDC/NHS) linker_activation->conjugation reaction Incubate with Gentle Mixing conjugation->reaction quenching Quench Reaction reaction->quenching washing Wash Nanoparticles (e.g., Centrifugation/Dialysis) quenching->washing characterization Analyze Modified Nanoparticles (DLS, Zeta, FTIR) washing->characterization

Caption: Experimental workflow for nanoparticle surface modification.

click_chemistry_reaction NP Nanoparticle PEG_Azide Benzyl-PEG7-N₃ NP->PEG_Azide Surface Attachment Triazole Triazole Linkage PEG_Azide->Triazole Alkyne_Ligand Alkyne-Ligand Alkyne_Ligand->Triazole Catalyst Cu(I) Catalyst or Strain Catalyst->Triazole Functionalized_NP Functionalized Nanoparticle Triazole->Functionalized_NP

Caption: Click chemistry on the nanoparticle surface.

References

Application Notes and Protocols for In Vitro Studies with Benzyl-PEG7-azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG7-azide is a versatile, heterobifunctional linker molecule widely employed in the fields of bioconjugation, chemical biology, and drug discovery. Its structure combines a benzyl group, a seven-unit polyethylene glycol (PEG) chain, and a terminal azide group. This combination of features makes it a valuable tool for a variety of in vitro applications, most notably in the construction of Proteolysis Targeting Chimeras (PROTACs) and for the site-specific modification of biomolecules through "click chemistry."[1][2][3][4]

The PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugates, while the azide group serves as a chemical handle for highly specific and efficient covalent bond formation with alkyne-containing molecules.[5] The benzyl group can contribute to the overall structural and physicochemical properties of the final molecule. These application notes provide an overview of the in vitro uses of this compound, along with detailed protocols for key experiments.

Key Applications

  • PROTAC Linker Chemistry: this compound is frequently used as a linker component in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker's length and composition are critical for the efficacy of the PROTAC, as they dictate the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.

  • Bioconjugation via Click Chemistry: The azide functionality of this compound allows for its use in two highly efficient and bioorthogonal "click" reactions:

    • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and high-yielding reaction that forms a stable triazole linkage between the azide and a terminal alkyne. This is a widely used method for in vitro bioconjugation.

    • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click reaction that utilizes a strained cyclooctyne to react with the azide. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for experiments in living cells.

Data Presentation

Table 1: Illustrative Cytotoxicity Data for PEGylated Compounds

CompoundCell LineAssayIC50 (µM)Exposure Time (h)Reference
Benzyl Alcohol DerivativeMDA-MB231MTT35.40 ± 4.272
VanillinBreast Cancer CellsMTT-72
Doxorubicin (Positive Control)VariousMTT< 1072

Table 2: Illustrative In Vitro Degradation Efficiency of a PROTAC with a PEG Linker

PROTAC SystemLinker Type & LengthTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
Estrogen Receptor α DegraderAlkyl, 12 atomsERαMCF7>1000~50
BRD4 DegraderPEG-basedBRD4---

DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation percentage.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol describes the determination of the cytotoxic effects of a compound, such as a PROTAC synthesized with a this compound linker, on a cancer cell line.

Materials:

  • Cell line of interest (e.g., MCF7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound containing compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, carefully aspirate the medium from the wells.

    • Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

    • Incubate the plate at 37°C for 3-4 hours.

    • After incubation, add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

    • Wrap the plate in foil and shake it on an orbital shaker for 15 minutes.

  • Data Acquisition:

    • Read the absorbance at 570 nm or 590 nm using a microplate reader.

    • Calculate cell viability as a percentage of the no-treatment control and plot the results against the compound concentration to determine the IC50 value.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in a Biological Sample

This protocol outlines a general procedure for conjugating this compound to an alkyne-modified protein in solution.

Materials:

  • Alkyne-modified protein (in a suitable buffer, e.g., PBS)

  • This compound (dissolved in DMSO)

  • Copper(II) sulfate (CuSO4) stock solution (e.g., 20 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified protein and this compound in the reaction buffer. A typical molar excess of the azide is 10-50 fold.

    • In a separate tube, prepare the catalyst premix by adding CuSO4 and THPTA (in a 1:5 molar ratio) to the buffer.

  • Reaction Initiation:

    • Add the catalyst premix to the protein-azide mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentrations are typically in the range of 0.1-1 mM for CuSO4 and 1-5 mM for sodium ascorbate.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction can be monitored by techniques such as SDS-PAGE with fluorescent visualization (if one of the components is fluorescently tagged) or mass spectrometry.

  • Purification:

    • Once the reaction is complete, the conjugated protein can be purified from excess reagents using methods like size-exclusion chromatography or dialysis.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Cell Surface Labeling

This protocol describes the labeling of cell surface glycans, metabolically engineered to display an alkyne group, with this compound followed by a fluorescent reporter.

Materials:

  • Cells with alkyne-modified surface glycans (e.g., after incubation with a peracetylated N-azidoacetylmannosamine (Ac4ManNAz) precursor)

  • This compound

  • DBCO-functionalized fluorescent dye (e.g., DBCO-Cy5)

  • Cell culture medium

  • PBS

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Preparation:

    • Culture cells to the desired confluency. If applicable, treat the cells with the metabolic precursor to introduce the alkyne groups on the cell surface.

  • Labeling with this compound:

    • Wash the cells with PBS.

    • Incubate the cells with a solution of this compound in a serum-free medium for 1-2 hours at 37°C. The optimal concentration should be determined empirically but is typically in the range of 10-100 µM.

  • Labeling with Fluorescent Reporter:

    • Wash the cells twice with PBS to remove excess this compound.

    • Incubate the cells with the DBCO-functionalized fluorescent dye in a serum-free medium for 30-60 minutes at 37°C in the dark.

  • Washing and Analysis:

    • Wash the cells three times with PBS.

    • The cells are now ready for analysis by flow cytometry to quantify the fluorescence intensity or by fluorescence microscopy for visualization of the cell surface labeling.

Mandatory Visualizations

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex binds PROTAC PROTAC (e.g., with this compound linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex binds Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC mechanism of action.

MTT_Assay_Workflow cluster_1 MTT Cytotoxicity Assay Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add serially diluted compound (e.g., this compound conjugate) Incubate_24h->Add_Compound Incubate_Exposure Incubate for desired exposure time (24-72h) Add_Compound->Incubate_Exposure Add_MTT Add MTT reagent Incubate_Exposure->Add_MTT Incubate_MTT Incubate for 3-4h Add_MTT->Incubate_MTT Add_Solvent Add solubilization solvent Incubate_MTT->Add_Solvent Shake Shake for 15 min Add_Solvent->Shake Read_Absorbance Read absorbance at 570 nm Shake->Read_Absorbance Analyze_Data Analyze data and determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for MTT cytotoxicity assay.

SPAAC_Workflow cluster_2 SPAAC Cell Surface Labeling Workflow Start Start Metabolic_Labeling Metabolically label cells with alkyne precursor Start->Metabolic_Labeling Wash_1 Wash cells with PBS Metabolic_Labeling->Wash_1 Add_Azide Incubate with this compound Wash_1->Add_Azide Wash_2 Wash cells with PBS Add_Azide->Wash_2 Add_DBCO_Dye Incubate with DBCO-fluorophore Wash_2->Add_DBCO_Dye Wash_3 Wash cells with PBS Add_DBCO_Dye->Wash_3 Analyze Analyze by flow cytometry or microscopy Wash_3->Analyze End End Analyze->End

Caption: Workflow for SPAAC cell surface labeling.

References

Purifying Benzyl-PEG7-Azide Conjugates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The effective purification of Benzyl-PEG7-azide conjugates is a critical step in the synthesis of various bioconjugates, including those used in "click chemistry" for drug development and molecular biology applications. The presence of impurities, such as unreacted starting materials or byproducts, can lead to ambiguous experimental results and compromise the efficacy and safety of the final product. This document provides detailed application notes and protocols for the purification of this compound conjugates, ensuring high purity for downstream applications.

Introduction to Purification Challenges

This compound is a heterobifunctional linker containing a benzyl group, a seven-unit polyethylene glycol (PEG) spacer, and a terminal azide group. The PEG chain imparts hydrophilicity and can influence the chromatographic behavior of the molecule, often leading to broad peaks and difficult separations. Common impurities in the synthesis of this compound may include unreacted benzyl alcohol or benzyl halides, and PEG-related byproducts. Therefore, robust purification strategies are essential.

Recommended Purification Techniques

Several chromatographic and precipitation techniques can be employed for the purification of this compound conjugates. The choice of method will depend on the scale of the synthesis, the nature of the impurities, and the desired final purity.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for the purification of PEGylated compounds.[][2][3] It separates molecules based on their hydrophobicity. The non-polar stationary phase (e.g., C18 or C4) retains the benzyl group, while the polar mobile phase allows for the elution of the conjugate. Gradient elution is typically required to achieve good separation.

  • Normal-Phase Chromatography: In this method, a polar stationary phase (e.g., silica gel) is used with a non-polar mobile phase.[4] While less common for highly polar PEGylated compounds, it can be effective for separating less polar impurities.

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius.[] This technique is particularly useful for removing small molecule impurities from the larger PEGylated conjugate.

  • Precipitation: Polyethylene glycol (PEG) precipitation can be a cost-effective and scalable method for the initial capture and purification of PEGylated molecules. This technique relies on the principle of volume exclusion, where the addition of a precipitating agent like PEG forces the target molecule out of solution.

Data Presentation: Comparison of Purification Techniques

Technique Principle Typical Purity Achieved Advantages Disadvantages Scale
RP-HPLC Hydrophobic Interaction>98%High resolution and purity.Requires specialized equipment, can be time-consuming for large scales.Analytical to Preparative
Normal-Phase Chromatography Adsorption (Polarity)VariableGood for removing non-polar impurities.Can have issues with streaking for highly polar compounds.Bench-scale
SEC Size Exclusion>95%Effective for removing small molecule impurities.Lower resolution for molecules of similar size.Analytical to Preparative
Precipitation Volume Exclusion86-94% YieldScalable, cost-effective.Lower purity compared to chromatography, may require further polishing steps.Bench to Industrial

Experimental Protocols

Protocol 1: Reverse-Phase HPLC (RP-HPLC) Purification

This protocol provides a general method for the purification of this compound using preparative RP-HPLC.

Materials:

  • Crude this compound conjugate

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Preparative RP-HPLC system with a C18 column

  • Fraction collector

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 95% water/5% ACN with 0.1% TFA). Filter the sample through a 0.45 µm syringe filter.

  • HPLC System Setup:

    • Column: Preparative C18 column (e.g., 19 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Flow Rate: 15-20 mL/min.

    • Detection: UV at 254 nm (for the benzyl group).

  • Gradient Elution:

    • Equilibrate the column with 5% Mobile Phase B for 5-10 column volumes.

    • Inject the prepared sample onto the column.

    • Run a linear gradient from 5% to 95% Mobile Phase B over 30-40 minutes.

    • Hold at 95% Mobile Phase B for 5 minutes to wash the column.

    • Return to 5% Mobile Phase B and re-equilibrate.

  • Fraction Collection: Collect fractions corresponding to the major peak, which should be the this compound conjugate.

  • Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to confirm purity.

  • Product Isolation: Pool the pure fractions and remove the acetonitrile by rotary evaporation. Lyophilize the remaining aqueous solution to obtain the purified product as a solid.

Protocol 2: Purification by Precipitation

This protocol describes a method for the initial purification of this compound using PEG precipitation. This method is particularly useful for larger scale purifications.

Materials:

  • Crude this compound conjugate solution

  • Polyethylene glycol (PEG) 6000 stock solution (e.g., 50% w/v in water)

  • Appropriate buffer (e.g., Tris-HCl, pH 7.4)

  • Centrifuge

  • Spectrophotometer or HPLC for analysis

Procedure:

  • Sample Preparation: Dissolve the crude this compound in a suitable buffer.

  • Precipitation:

    • Cool the solution to 4°C.

    • Slowly add the PEG 6000 stock solution dropwise while stirring to a final concentration of 5-15% (w/v). The optimal concentration should be determined empirically.

    • Continue stirring at 4°C for 1-2 hours to allow for complete precipitation.

  • Pellet Collection: Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 30 minutes at 4°C.

  • Supernatant Removal: Carefully decant and discard the supernatant, which contains soluble impurities.

  • Pellet Resuspension: Resuspend the pellet in a minimal amount of a suitable buffer.

  • Analysis: Analyze the purity of the resuspended product by analytical RP-HPLC or another suitable method. Further purification by chromatography may be necessary to achieve high purity.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_product Final Product start Crude this compound rp_hplc RP-HPLC start->rp_hplc Purification Method precipitation Precipitation start->precipitation Purification Method sec SEC start->sec Purification Method analytical_hplc Analytical HPLC rp_hplc->analytical_hplc precipitation->analytical_hplc sec->analytical_hplc analytical_hplc->rp_hplc <98% Purity analytical_hplc->precipitation <98% Purity analytical_hplc->sec <98% Purity nmr NMR Spectroscopy analytical_hplc->nmr Structural Confirmation pure_product Pure this compound analytical_hplc->pure_product <98% Purity analytical_hplc->pure_product >98% Purity nmr->pure_product

Caption: General workflow for the purification and analysis of this compound.

rp_hplc_workflow start Crude Product Dissolved in Mobile Phase injection Inject onto Preparative C18 Column start->injection gradient Gradient Elution (Water/ACN with 0.1% TFA) injection->gradient collection Collect Fractions Based on UV 254 nm gradient->collection analysis Analyze Fractions by Analytical HPLC collection->analysis analysis->gradient Re-purify pooling Pool Pure Fractions analysis->pooling Purity > 98% evaporation Remove Acetonitrile pooling->evaporation lyophilization Lyophilize to Obtain Pure Solid Product evaporation->lyophilization

Caption: Detailed workflow for RP-HPLC purification of this compound.

Purity Assessment

The purity of the final this compound product should be assessed using a combination of analytical techniques.

  • Analytical RP-HPLC: This is the primary method to determine the purity of the final product. A high-resolution analytical column should be used to separate the main product from any remaining impurities. Purity is typically calculated based on the relative peak area.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the this compound conjugate and identifying any structural impurities. Characteristic peaks for the benzyl protons, PEG ethylene glycol units, and the methylene group adjacent to the azide should be present.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the purified product.

By following these detailed protocols and employing the appropriate analytical techniques, researchers can ensure the high purity of their this compound conjugates, leading to more reliable and reproducible results in their downstream applications.

References

Application Note: A Multi-Technique Approach for the Comprehensive Characterization of Benzyl-PEG7-azide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzyl-PEG7-azide is a heterobifunctional, PEG-based PROTAC linker essential in the field of bioconjugation and drug development.[1][2] Its structure, comprising a benzyl group, a heptaethylene glycol (PEG7) spacer, and a terminal azide, enables its use as a click chemistry reagent.[1] The azide group can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, making it a valuable tool for synthesizing complex biomolecules and PROTACs.[1][2]

Given its critical role in downstream applications, rigorous analytical characterization is imperative to confirm the identity, purity, and stability of this compound. This application note provides detailed protocols for a suite of analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy, to ensure product quality and reproducibility in research and development. The chemical formula for this compound is C21H35N3O7, with a molecular weight of approximately 441.53 g/mol .

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural confirmation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.

Experimental Protocol
  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution and sensitivity.

  • Data Acquisition:

    • ¹H NMR: Acquire the proton NMR spectrum at room temperature using a 30° pulse angle, a relaxation delay of 1-5 seconds, and an accumulation of 16-64 scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence.

  • Data Analysis: Process the spectra using appropriate software. Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Integrate the proton signals to determine the relative number of protons.

Data Presentation

The following table summarizes the expected chemical shifts for this compound.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

Assignment ¹H NMR Chemical Shift (δ, ppm) ¹³C NMR Chemical Shift (δ, ppm)
Aromatic Protons (C₆H₅ -) ~7.35 (multiplet, 5H) ~138 (Quaternary C), ~128.4 (ortho/meta C), ~127.7 (para C)
Benzylic Protons (-OCH₂ -Ph) ~4.57 (singlet, 2H) ~73.2
PEG Chain Protons (-OCH₂CH₂ O-) ~3.65 (multiplet, 24H) ~70.5
Protons adjacent to Ether (-CH₂ -OCH₂-N₃) ~3.70 (triplet, 2H) ~70.0

| Protons adjacent to Azide (-CH₂ -N₃) | ~3.39 (triplet, 2H) | ~50.6 |

Note: These are predicted values based on the analysis of similar structures. Actual shifts may vary slightly.

Molecular Weight Confirmation by Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to confirm the molecular weight of the target compound. Electrospray Ionization (ESI) is commonly used for polar molecules like this compound.

Experimental Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v).

  • Instrumentation: Use a mass spectrometer equipped with an ESI source, often coupled with an HPLC system (LC-MS).

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode, scanning a mass range that includes the expected molecular weight (e.g., m/z 100-1000).

  • Data Analysis: Identify the molecular ion peak. For ESI, this often corresponds to adducts with protons [M+H]⁺ or sodium [M+Na]⁺. Compare the experimentally observed mass-to-charge ratio (m/z) with the calculated theoretical value. A characteristic fragmentation is the loss of a nitrogen molecule (N₂), resulting in a peak at [M-28]⁺.

Data Presentation

Table 2: Theoretical and Example Experimental Mass Spectrometry Data for this compound

Ion Adduct Theoretical m/z Example Experimental m/z
[M+H]⁺ 442.2575 442.2571
[M+Na]⁺ 464.2394 464.2390

| [M+K]⁺ | 480.2134 | 480.2131 |

Note: The exact mass of this compound (C21H35N3O7) is 441.2500 Da.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

RP-HPLC is a standard method for assessing the purity of small molecules and polymers. The benzyl group in the molecule allows for sensitive detection using a UV detector.

Experimental Protocol
  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile/water) to a known concentration (e.g., 1 mg/mL).

  • Instrumentation: Use an HPLC system equipped with a UV-Vis detector, an autosampler, and a reverse-phase column (e.g., C18, 4.6 x 150 mm, 5 µm).

  • Chromatographic Conditions: Run a gradient elution to ensure the separation of the main product from any potential impurities. A typical method is outlined in the table below.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity by determining the area percentage of the main product peak relative to the total area of all peaks detected at the specified wavelength.

Data Presentation

Table 3: Typical RP-HPLC Method Parameters for this compound Analysis

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)
Gradient 30-90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm

| Injection Volume | 10 µL |

Functional Group Identification by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups, most notably the azide moiety.

Experimental Protocol
  • Sample Preparation: Prepare the sample as a thin film by applying a small drop of the neat oil onto a sodium chloride (NaCl) or potassium bromide (KBr) salt plate. Alternatively, use an instrument equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-600 cm⁻¹, with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. The most diagnostic peak is the strong, sharp azide stretch.

Data Presentation

Table 4: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3030 C-H Stretch Aromatic (Phenyl)
~2900-2850 C-H Stretch Aliphatic (PEG Chain)
~2100 N=N=N Asymmetric Stretch Azide (N₃)
~1450 C=C Stretch Aromatic (Phenyl)

| ~1100 | C-O-C Stretch | Ether (PEG Chain) |

The azide peak at ~2100 cm⁻¹ is the most characteristic and confirmatory signal for this molecule.

Visualized Workflows and Data Integration

To effectively manage the characterization process, a logical workflow and a clear understanding of how data from each technique contributes to the final assessment are crucial.

G cluster_input Start cluster_analysis Analytical Characterization cluster_output Conclusion Sample Sample Receipt: This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS HPLC Purity Analysis (RP-HPLC) Sample->HPLC FTIR Functional Group ID (FTIR) Sample->FTIR Report Final Report: Certificate of Analysis NMR->Report MS->Report HPLC->Report FTIR->Report

Caption: A general experimental workflow for the characterization of this compound.

G Product Confirmed: This compound NMR NMR Structure Correct Covalent Structure NMR->Structure elucidates MS MS MW Correct Molecular Weight (441.53 Da) MS->MW confirms HPLC HPLC Purity High Purity (e.g., >95%) HPLC->Purity determines FTIR FTIR FuncGroup Presence of Azide (~2100 cm⁻¹) FTIR->FuncGroup identifies Structure->Product MW->Product Purity->Product FuncGroup->Product

Caption: Logical integration of data from multiple analytical techniques.

Summary and Conclusion

The comprehensive characterization of this compound requires an orthogonal, multi-technique approach. As summarized below, each method provides distinct yet complementary information that, when combined, delivers a complete profile of the molecule's identity, purity, and structural integrity.

Table 5: Summary of Analytical Techniques for this compound Characterization

Technique Primary Purpose Key Information Obtained
NMR Spectroscopy Structural Elucidation Unambiguous confirmation of covalent structure and proton/carbon environments.
Mass Spectrometry Molecular Weight Confirmation Verification of the exact molecular mass and elemental composition.
HPLC Purity Assessment Quantification of the product's purity and identification of impurities.

| FTIR Spectroscopy | Functional Group Identification | Confirmation of the presence of critical functional groups, especially the azide. |

Adherence to these detailed protocols ensures that this compound meets the high-quality standards required for its successful use in research, drug discovery, and the development of novel therapeutics. This rigorous analytical validation is a critical step in guaranteeing the reliability and reproducibility of subsequent experiments.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Benzyl-PEG7-azide Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Benzyl-PEG7-azide bioconjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for this compound bioconjugation?

A1: The two primary and most efficient methods for bioconjugation using this compound are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and versatile "click chemistry" reaction that joins the azide group of this compound with a terminal alkyne on your biomolecule in the presence of a copper(I) catalyst.[1][2][3] This reaction is known for its high yield, specificity, and mild reaction conditions.[4]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative to CuAAC that utilizes a strained cyclooctyne (e.g., DBCO, BCN) on the biomolecule.[5] The inherent ring strain of the cyclooctyne drives the reaction with the azide, eliminating the need for a potentially cytotoxic copper catalyst, which is particularly advantageous for in vivo applications.

Q2: How should I store and handle this compound?

A2: this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is suitable. For long-term storage (months to years), it is recommended to store it at -20°C. Benzyl azide itself is a potentially explosive compound and should be handled with care, away from heat and light.

Q3: What are the key differences between CuAAC and SPAAC for bioconjugation?

A3: The main differences lie in the reaction components and conditions:

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Requires a Copper(I) catalyst.Catalyst-free.
Reactant on Biomolecule Terminal AlkyneStrained Cyclooctyne (e.g., DBCO, BCN)
Reaction Speed Generally very fast with ligand acceleration.Reaction rates vary depending on the cyclooctyne used.
Biocompatibility Copper catalyst can be cytotoxic, requiring careful removal.Highly biocompatible, suitable for live-cell and in-vivo studies.
Simplicity Requires optimization of catalyst, ligand, and reducing agent.Simpler setup with fewer components.

Troubleshooting Guides

Low Reaction Yield

Problem: My bioconjugation reaction with this compound is resulting in a low yield of the desired product.

Possible Cause Troubleshooting Suggestion
For CuAAC: Inactive Copper Catalyst The active catalyst is Cu(I). If using a Cu(II) source like CuSO₄, ensure a sufficient amount of a reducing agent (e.g., sodium ascorbate) is present to generate Cu(I) in situ. The reaction should also be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of Cu(I) to the inactive Cu(II) state.
For CuAAC: Ligand Issues The choice of ligand is crucial for stabilizing the Cu(I) catalyst and accelerating the reaction. For aqueous reactions, Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is recommended. For organic solvents, Tris-(benzyltriazolylmethyl)amine (TBTA) is a suitable choice. Ensure the correct ligand-to-copper ratio is used (typically 2:1 or higher).
For SPAAC: Low Reactivity of Cyclooctyne The reaction rate of SPAAC is highly dependent on the structure of the cyclooctyne. Ensure you are using a sufficiently reactive cyclooctyne for your application. Some cyclooctynes react significantly faster than others.
Incorrect pH For CuAAC, the reaction proceeds well over a broad pH range (4-12), with a pH of around 7 being optimal for most bioconjugations. For SPAAC involving biomolecules, a physiological pH of 7-9 is generally recommended.
Poor Solubility of Reagents Ensure all reaction components, including the this compound and the biomolecule, are fully dissolved in the chosen solvent system. A mixture of an organic solvent like DMSO with an aqueous buffer can improve solubility.
Degraded this compound Improper storage can lead to the degradation of the azide. Use a fresh or properly stored aliquot of this compound.
Suboptimal Temperature While many click reactions occur at room temperature, gentle heating (e.g., 30-50°C) can sometimes increase the reaction rate and yield.
Side Reactions and Impurities

Problem: I am observing unexpected side products or impurities in my reaction mixture.

Possible Cause Troubleshooting Suggestion
For CuAAC: Oxidative Homocoupling In the presence of oxygen, the Cu(I) catalyst can promote the oxidative homocoupling of the alkyne-modified biomolecule. To minimize this, degas your solvents and run the reaction under an inert atmosphere (argon or nitrogen). The use of a suitable ligand also helps to protect the Cu(I) from oxidation.
For CuAAC: Protein Damage The combination of a copper catalyst and a reducing agent like sodium ascorbate can generate reactive oxygen species (ROS), which may damage certain amino acid residues. The inclusion of a copper-chelating ligand like THPTA can mitigate this issue.
For SPAAC: Reaction with Thiols Some cyclooctynes, like BCN, can exhibit cross-reactivity with free thiols (e.g., from cysteine residues). If your biomolecule contains free thiols, consider using a different cyclooctyne or protecting the thiols prior to conjugation.
Hydrolysis of NHS Ester (if applicable) If you are introducing the alkyne or azide to your biomolecule using an N-hydroxysuccinimide (NHS) ester, be aware that NHS esters can hydrolyze in aqueous buffers. Prepare NHS ester solutions in an anhydrous organic solvent (e.g., DMSO or DMF) immediately before use and perform the reaction at a pH between 7 and 9 to balance the reaction rate and hydrolysis.
Purification Challenges

Problem: I am having difficulty purifying my PEGylated bioconjugate.

Purification Method Application and Considerations
Size Exclusion Chromatography (SEC) SEC is effective at separating the larger PEGylated conjugate from smaller, unreacted molecules like this compound and other low molecular weight by-products.
Ion Exchange Chromatography (IEX) IEX is a powerful technique for separating PEGylated proteins from their un-PEGylated counterparts. The attachment of the PEG chain can alter the surface charge of the protein, allowing for separation based on this difference. It can also be used to separate positional isomers of the PEGylated product.
Hydrophobic Interaction Chromatography (HIC) HIC can be used as a complementary purification step to IEX, though it may have lower resolution for PEGylated proteins as the PEG itself can interact with the hydrophobic media.
Ultrafiltration For removing unreacted this compound, ultrafiltration with an appropriate molecular weight cut-off (MWCO) membrane can be an effective and straightforward method. Multiple washes may be necessary to ensure complete removal.

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general guideline for the bioconjugation of an alkyne-modified biomolecule with this compound.

Materials:

  • Alkyne-modified biomolecule

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous reactions or Tris-(benzyltriazolylmethyl)amine (TBTA) for organic solvents.

  • Degassed reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Solvent (e.g., DMSO, if needed for solubility)

Procedure:

  • In a reaction vessel, dissolve the alkyne-containing biomolecule in the degassed reaction buffer.

  • Add this compound to the solution. A 5- to 10-fold molar excess of the PEG-azide over the biomolecule is a good starting point.

  • In a separate microcentrifuge tube, prepare the copper catalyst solution. For aqueous reactions, mix CuSO₄ and THPTA in a 1:2 molar ratio in degassed buffer and let it stand for a few minutes.

  • Add the copper-ligand complex to the reaction mixture containing the alkyne and azide. The final copper concentration should typically be between 50 and 100 µM.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate. A 5- to 10-fold molar excess of sodium ascorbate over the copper catalyst is recommended.

  • Allow the reaction to proceed at room temperature for 1-4 hours, protected from light.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, HPLC, or mass spectrometry).

  • Once the reaction is complete, purify the PEGylated bioconjugate using a suitable chromatographic method such as SEC or IEX.

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a general procedure for the copper-free conjugation of a strained alkyne-modified biomolecule with this compound.

Materials:

  • Biomolecule functionalized with a strained alkyne (e.g., DBCO or BCN)

  • This compound

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Dissolve the strained alkyne-functionalized biomolecule in the reaction buffer.

  • Add this compound to the solution. The stoichiometry will depend on the specific application and desired degree of labeling, but a 5- to 10-fold molar excess is a common starting point.

  • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the specific cyclooctyne used.

  • Monitor the reaction progress by an appropriate analytical method.

  • Purify the resulting bioconjugate to remove excess this compound using techniques like SEC, IEX, or dialysis.

Visualized Workflows and Pathways

experimental_workflow cluster_prep Preparation cluster_reaction Bioconjugation cluster_analysis Analysis & Purification Functionalize Biomolecule Functionalize Biomolecule Mix Reactants Mix Reactants Functionalize Biomolecule->Mix Reactants Prepare this compound solution Prepare this compound solution Prepare this compound solution->Mix Reactants Add Catalyst (CuAAC) Add Catalyst (CuAAC) Mix Reactants->Add Catalyst (CuAAC) If CuAAC Incubate Incubate Mix Reactants->Incubate If SPAAC Add Catalyst (CuAAC)->Incubate Monitor Progress Monitor Progress Incubate->Monitor Progress Purify Conjugate Purify Conjugate Monitor Progress->Purify Conjugate Characterize Product Characterize Product Purify Conjugate->Characterize Product

Caption: General experimental workflow for this compound bioconjugation.

troubleshooting_workflow Start Start Low Yield? Low Yield? Start->Low Yield? Side Products? Side Products? Low Yield?->Side Products? No Check Catalyst (CuAAC) Check Catalyst (CuAAC) Low Yield?->Check Catalyst (CuAAC) Yes Degas Solvents (CuAAC) Degas Solvents (CuAAC) Side Products?->Degas Solvents (CuAAC) Yes Successful Conjugation Successful Conjugation Side Products?->Successful Conjugation No Optimize pH/Temp Optimize pH/Temp Check Catalyst (CuAAC)->Optimize pH/Temp Verify Reagent Quality Verify Reagent Quality Optimize pH/Temp->Verify Reagent Quality Verify Reagent Quality->Side Products? Check for Thiol Reactivity (SPAAC) Check for Thiol Reactivity (SPAAC) Degas Solvents (CuAAC)->Check for Thiol Reactivity (SPAAC) Check for Thiol Reactivity (SPAAC)->Successful Conjugation

Caption: A decision tree for troubleshooting common bioconjugation issues.

reaction_pathways cluster_cuaac CuAAC Pathway cluster_spaac SPAAC Pathway Alkyne Alkyne Triazole Product Triazole Product Alkyne->Triazole Product Azide Azide Azide->Triazole Product Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Triazole Product Strained Alkyne Strained Alkyne Triazole Product_spaac Triazole Product Strained Alkyne->Triazole Product_spaac Azide_spaac Azide Azide_spaac->Triazole Product_spaac

Caption: Simplified reaction pathways for CuAAC and SPAAC bioconjugation.

References

Technical Support Center: Synthesis of PROTACs using Benzyl-PEG7-azide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Benzyl-PEG7-azide in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in PROTAC synthesis?

This compound is a commonly employed linker in PROTAC development. Its key features include:

  • Hydrophilicity: The polyethylene glycol (PEG) chain enhances the aqueous solubility of the resulting PROTAC molecule, which can improve cell permeability and overall pharmacokinetic properties.

  • Optimal Length and Flexibility: The 7-unit PEG chain provides a flexible spacer of a specific length to connect the target protein ligand and the E3 ligase ligand, facilitating the formation of a stable and productive ternary complex required for protein degradation.

  • Bioorthogonal Handle: The terminal azide group allows for efficient and specific ligation to an alkyne-functionalized binding moiety via "click chemistry," such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Q2: What are the potential side reactions to consider when using this compound?

Several side reactions can occur, potentially reducing the yield and purity of the final PROTAC. These include:

  • Reduction of the Azide Group: The azide can be reduced to a primary amine, particularly in the presence of reducing agents like dithiothreitol (DTT) or phosphines.

  • Staudinger Ligation: If phosphine-based reagents are present (e.g., for other synthetic steps or as reducing agents), they can react with the azide to form an aza-ylide, which can then be hydrolyzed to a primary amine.

  • Hydrolysis of the PEG Linker: While generally stable, the ether linkages in the PEG chain can be susceptible to cleavage under strong acidic or basic conditions, although this is less common under typical physiological or synthetic conditions.

  • Side Reactions in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): These can include oxidative homocoupling of the alkyne partner (Glaser coupling) if the Cu(I) catalyst is oxidized to Cu(II), or the formation of other byproducts if the reaction conditions are not optimized.

Q3: How can I minimize the reduction of the azide group to an amine?

To prevent the unwanted reduction of the azide:

  • Avoid Strong Reducing Agents: If possible, avoid using strong reducing agents in the presence of the azide. For CuAAC, sodium ascorbate is a mild reducing agent used to maintain the Cu(I) catalytic state and is generally compatible.

  • Protecting Groups: In complex syntheses, consider protecting the azide group, although this adds extra steps to the synthetic route.

  • Reaction Sequencing: Plan the synthetic route to introduce the azide at a later stage, after any steps that require harsh reducing conditions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Final PROTAC Incomplete click reaction (CuAAC or SPAAC).- Ensure high-purity reagents and anhydrous solvents.- Optimize catalyst (for CuAAC) and ligand concentrations.- Increase reaction time or temperature.- Confirm the integrity of the azide and alkyne functional groups by NMR or MS before the reaction.
Reduction of the azide group to an amine.- Avoid phosphine-based reagents if possible.- If a reducing agent is necessary for other functional groups, consider alternative, milder options or a different synthetic route.- Use a minimal effective concentration of sodium ascorbate for CuAAC.
Hydrolysis of the PEG linker.- Maintain a neutral pH throughout the synthesis and purification steps.- Avoid prolonged exposure to strong acids or bases.
Presence of Multiple Impurities in the Final Product Side products from the click reaction (e.g., alkyne homodimerization).- For CuAAC, ensure an oxygen-free environment to prevent oxidation of the Cu(I) catalyst.- Use a stabilizing ligand for the copper catalyst, such as TBTA or THPTA.- Purify the alkyne partner before the click reaction.
Unreacted starting materials (azide and alkyne).- Optimize the stoichiometry of the reactants. A slight excess of one component (e.g., 1.1 to 1.5 equivalents) may drive the reaction to completion.- Increase reaction time and/or temperature.
Amine byproduct from azide reduction.- See solutions for "Reduction of the azide group to an amine" above.- Utilize purification methods that can separate the more polar amine byproduct from the desired PROTAC (e.g., reverse-phase HPLC).
Difficulty in Purifying the Final PROTAC Co-elution of the PROTAC with unreacted PEGylated azide.- Optimize the gradient in reverse-phase HPLC for better separation.- Consider alternative chromatography techniques such as ion-exchange or size-exclusion chromatography.
Presence of copper catalyst in the final product (for CuAAC).- Use a copper-chelating resin to remove residual copper after the reaction.- Perform an aqueous workup with a solution of ammonium chloride or EDTA to sequester the copper.

Quantitative Data Summary

The efficiency of the CuAAC reaction is highly dependent on the specific catalyst system and reaction conditions. Below is a summary of representative data for the reaction of benzyl azide with various alkynes.

Catalyst SystemAlkyneCatalyst LoadingSolventTemperature (°C)TimeYield (%)
CuIPhenylacetylene1 mol%Cyrene™3012 h96
[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)₂]Phenylacetylene0.5 mol%NeatRoom Temp5 min>99
[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)₂]Phenylacetylene50 ppmNeatRoom Temp24 h96

Note: The yields and reaction times can vary significantly based on the specific substrates and reaction setup. This table is intended to provide a general comparison.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for the CuAAC reaction between an alkyne-functionalized molecule and this compound.

Materials:

  • Alkyne-functionalized molecule of interest

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended)

  • Solvent (e.g., a mixture of t-BuOH/H₂O, DMF, or DMSO)

Procedure:

  • Dissolve the alkyne-functionalized molecule (1.0 eq) and this compound (1.1 eq) in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) and, if used, the stabilizing ligand (e.g., TBTA, 0.1 eq) in the reaction solvent.

  • Add the CuSO₄ solution (and ligand) to the reaction mixture containing the alkyne and azide.

  • Add the sodium ascorbate solution to the reaction mixture to initiate the reaction.

  • Stir the reaction at room temperature and monitor its progress by LC-MS or TLC.

  • Upon completion, the reaction mixture can be diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by an appropriate method, such as flash column chromatography or preparative HPLC.

Protocol 2: Purification of the Final PROTAC by Reverse-Phase HPLC

Materials:

  • Crude PROTAC product

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • C18 reverse-phase HPLC column

Procedure:

  • Dissolve the crude PROTAC in a minimal amount of the mobile phase (e.g., a mixture of A and B, or DMSO).

  • Filter the sample through a 0.22 µm syringe filter.

  • Equilibrate the C18 column with a low percentage of Mobile Phase B.

  • Inject the sample onto the column.

  • Elute the product using a linear gradient of Mobile Phase B (e.g., 5% to 95% B over 30 minutes).

  • Collect fractions corresponding to the desired product peak, monitoring by UV absorbance at an appropriate wavelength.

  • Analyze the collected fractions by LC-MS to confirm the identity and purity of the product.

  • Combine the pure fractions and remove the solvent by lyophilization.

Visualizations

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Click Chemistry (CuAAC) cluster_product Purification and Final Product Alkyne-POI Alkyne-functionalized Protein of Interest (POI) Ligand Reaction CuSO4, Sodium Ascorbate t-BuOH/H2O, RT Alkyne-POI->Reaction Azide-Linker This compound Azide-Linker->Reaction Crude_PROTAC Crude PROTAC Reaction->Crude_PROTAC Purification Reverse-Phase HPLC Crude_PROTAC->Purification Final_PROTAC Pure PROTAC Purification->Final_PROTAC

Caption: A typical workflow for PROTAC synthesis using this compound via CuAAC.

Side_Reactions Start This compound Main_Reaction Desired PROTAC (via Click Chemistry) Start->Main_Reaction Alkyne, Cu(I) catalyst Side_Product1 Benzyl-PEG7-amine (Azide Reduction) Start->Side_Product1 Reducing Agents (e.g., DTT) Side_Product2 Hydrolyzed PEG fragments (Linker Cleavage) Start->Side_Product2 Strong Acid/Base Side_Product3 Aza-ylide/Amine (Staudinger Reaction) Start->Side_Product3 Phosphine Reagents

Caption: Potential side reactions of this compound during PROTAC synthesis.

Technical Support Center: Copper-Catalyzed Benzyl-PEG7-Azide Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with copper-catalyzed reactions of Benzyl-PEG7-azide, commonly known as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry".

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process.

Issue 1: Low or No Product Yield

Question: I am not observing the expected product formation, or the yield of my this compound reaction is very low. What are the common causes and how can I resolve this?

Answer: Low or no product yield in a CuAAC reaction can stem from several factors, primarily related to the integrity of the catalytic system and the reactants.

  • Cause: Inactive Copper Catalyst: The active catalyst in CuAAC is Copper(I). Oxidation of Cu(I) to the inactive Cu(II) state is a common reason for reaction failure.

    • Solution: Ensure your reaction is performed under an inert atmosphere, such as argon or nitrogen, to minimize oxygen exposure.[1][2] If you are using a Cu(II) salt (e.g., CuSO₄), it is crucial to use a sufficient amount of a reducing agent, like sodium ascorbate, to generate and maintain the active Cu(I) species in situ.[1][3] Always use freshly prepared sodium ascorbate solutions, as they can degrade over time.[1]

  • Cause: Ligand Issues: Ligands play a critical role in stabilizing the Cu(I) catalyst, preventing its oxidation, and increasing reaction efficiency.

    • Solution: For reactions in aqueous or partially aqueous systems, which are common for PEGylated compounds, the use of a stabilizing ligand is highly recommended. Tris-(benzyltriazolylmethyl)amine (TBTA) or the more water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are effective choices. A common molar ratio is 1:5 of copper to ligand to protect biomolecules from reactive oxygen species.

  • Cause: Reactant Accessibility and Steric Hindrance: The PEG7 chain on your azide, while relatively short, can still present steric challenges, or the alkyne partner may have a sterically hindered reaction site.

    • Solution: Consider adding a co-solvent like DMSO or DMF to improve the solubility of reactants and potentially expose the reactive sites more favorably. Gentle heating (e.g., 40-60°C) can sometimes overcome minor steric hindrance, but should be monitored to prevent degradation.

  • Cause: Impure Starting Materials: Impurities in the this compound, the alkyne, or solvents can interfere with the reaction.

    • Solution: Ensure the purity of your starting materials using appropriate analytical techniques (e.g., NMR, Mass Spectrometry). Use high-purity, dry solvents when the reaction is sensitive to water.

Issue 2: Reaction Reproducibility Problems

Question: My click reaction with this compound is inconsistent; it works well on some occasions but fails on others. What could be the cause of this lack of reproducibility?

Answer: Reproducibility issues in CuAAC reactions often point to subtle variations in experimental setup and reagent handling.

  • Cause: Variable Oxygen Exposure: The primary culprit for inconsistency is often variable exposure to oxygen, which deactivates the Cu(I) catalyst.

    • Solution: Standardize your procedure for deoxygenating solvents and protecting the reaction from air. This can be achieved by sparging solvents with an inert gas (argon or nitrogen) and maintaining a positive pressure of the inert gas over the reaction mixture. Even simple measures like securely capping the reaction tube can make a significant difference.

  • Cause: Reagent Stability and Handling: The stability of stock solutions, particularly sodium ascorbate, can be a source of variability.

    • Solution: Always prepare fresh sodium ascorbate solutions immediately before setting up your reactions. Ensure that your copper salts and ligands are stored under appropriate conditions to prevent degradation.

  • Cause: Order of Reagent Addition: The order in which reagents are added can impact the catalyst's stability and activity.

    • Solution: A recommended practice is to first mix the copper sulfate with the ligand, add this mixture to a solution of the azide and alkyne substrates, and then initiate the reaction by adding the freshly prepared sodium ascorbate. Avoid adding sodium ascorbate directly to the copper-containing solution in the absence of the ligand.

Issue 3: Presence of Side Products

Question: I am observing unexpected byproducts in my reaction with this compound. What are the likely side reactions and how can I minimize them?

Answer: While CuAAC is known for its high selectivity, side reactions can occur, particularly under non-optimized conditions.

  • Cause: Oxidative Homocoupling of Alkynes: In the presence of oxygen and insufficient reducing agent, the copper catalyst can promote the homocoupling of terminal alkynes to form diynes.

    • Solution: Maintain a strictly inert atmosphere and ensure a sufficient excess of sodium ascorbate to keep the copper in the Cu(I) state.

  • Cause: Reactions with Other Functional Groups: If your alkyne-containing molecule has other reactive functionalities, such as free thiols, these can sometimes interact with the reaction components. For instance, free thiols can chelate the copper catalyst or participate in side reactions.

    • Solution: If copper sequestration by other functional groups is suspected, you may need to increase the catalyst or ligand concentration. Protecting sensitive functional groups on your reactants before the click reaction may be necessary.

  • Cause: Degradation of PEG Chain: While generally stable, prolonged exposure to harsh conditions (e.g., high heat, strong acids/bases) in the presence of the copper catalyst could potentially lead to PEG degradation.

    • Solution: Use mild reaction conditions (room temperature is often sufficient for CuAAC) and monitor the reaction to avoid unnecessarily long reaction times.

Issue 4: Difficulty in Removing Copper Catalyst Post-Reaction

Question: I am struggling to remove the copper catalyst from my final PEGylated product. What are the best methods for this?

Answer: Complete removal of the copper catalyst is crucial, especially for biological applications, as copper can be toxic to cells.

  • Method 1: Chelation with EDTA: Washing the reaction mixture with a solution of a chelating agent like EDTA is a common and effective method.

    • Procedure: After the reaction, dilute the mixture with an organic solvent and wash with an aqueous solution of EDTA (e.g., 0.5 M, pH 8). The EDTA will form a water-soluble complex with the copper, which can then be removed in the aqueous layer. Repeat the washes until the aqueous layer is colorless.

  • Method 2: Copper Scavenger Resins: Solid-phase resins with high affinity for copper can be used to capture the catalyst.

    • Procedure: The crude reaction mixture is passed through a column packed with a copper-chelating resin, or stirred with the resin in solution. The resin is then filtered off, leaving the purified product in the solution.

  • Method 3: Chromatography: Techniques like size-exclusion chromatography (SEC) can separate the larger PEGylated product from the smaller copper catalyst complex. For less polar products, column chromatography on silica gel can also be effective.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for a this compound click reaction? A1: The choice of solvent depends on the solubility of your alkyne substrate. CuAAC reactions are known to work in a wide variety of solvents, including water, alcohols (t-BuOH, ethanol), and polar aprotic solvents like DMF and DMSO. For many bioconjugation reactions involving PEG linkers, aqueous buffers or mixtures of water with a co-solvent like t-BuOH or DMSO are commonly used to ensure all components remain in solution.

Q2: How can I monitor the progress of my reaction? A2: Several analytical techniques can be used to monitor the reaction. Thin Layer Chromatography (TLC) is a quick and simple method to qualitatively track the disappearance of the starting materials and the appearance of the product spot. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry are the methods of choice.

Q3: Do I need to worry about the stability of the azide group on this compound? A3: Organic azides like benzyl azide are generally stable under typical click reaction conditions. However, they are high-energy functional groups and should be handled with care. Avoid exposure to strong reducing agents (other than those used in the reaction), strong acids, and high temperatures, as these can lead to decomposition. Benzyl azide itself is a potentially explosive compound and should be handled with extreme caution.

Q4: Can the PEG chain itself interfere with the copper catalyst? A4: Polyethylene glycol has been shown to coordinate with copper ions and can even act as a stabilizing ligand or a phase-transfer catalyst in some copper-catalyzed reactions. In the context of a CuAAC reaction, this interaction is generally not inhibitory and may even be beneficial by helping to solubilize the catalyst in the reaction medium.

Quantitative Data Summary

The efficiency of CuAAC reactions is highly dependent on the specific substrates and conditions used. The following tables provide a summary of typical reaction parameters and a comparison of copper removal techniques.

Table 1: Typical Reaction Conditions for CuAAC with PEGylated Substrates

ParameterTypical Range/ValueRationale & Reference
Alkyne:Azide Molar Ratio 1:1.1 to 1:3A slight excess of one reagent can drive the reaction to completion.
Copper Catalyst (CuSO₄) 50 - 250 µMCatalytic amounts are sufficient. Higher concentrations may be needed if sequestering groups are present.
Reducing Agent (Na-Ascorbate) 5 - 10 equivalents relative to CuEnsures the copper remains in the active Cu(I) state.
Ligand (e.g., THPTA/TBTA) 1 - 5 equivalents relative to CuStabilizes the Cu(I) catalyst and accelerates the reaction.
Temperature Room Temperature to 60°CMost reactions proceed efficiently at room temperature. Gentle heating may be required for sterically hindered substrates.
Reaction Time 1 - 6 hoursReaction progress should be monitored to determine completion.

Table 2: Comparison of Copper Removal Methods

MethodAdvantagesDisadvantagesTypical Efficiency
Aqueous Wash with EDTA Simple, inexpensive, and effective for many applications.May require multiple extractions; can be less effective for achieving very low copper levels.>95%
Copper Scavenger Resins High efficiency, can achieve very low residual copper levels.More expensive than simple washing; potential for non-specific binding of the product to the resin.>99%
Size-Exclusion Chromatography Also purifies the product from other small molecule impurities.More time-consuming and requires specialized equipment.>99.5%
Dialysis/Buffer Exchange Gentle method suitable for sensitive biomolecules.Can be a slow process.Variable, depends on cycles

Experimental Protocols

Protocol 1: General Procedure for CuAAC Reaction with this compound

This protocol provides a general starting point for the copper-catalyzed cycloaddition of this compound to an alkyne-containing molecule. Optimization may be required for specific substrates.

Materials:

  • This compound

  • Alkyne-containing substrate

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) ligand

  • Solvent (e.g., 1:1 mixture of deionized water and tert-butanol)

Procedure:

  • Prepare Stock Solutions:

    • 10 mM solution of your alkyne substrate in the chosen solvent.

    • 11 mM solution of this compound in the chosen solvent.

    • 20 mM solution of CuSO₄ in deionized water.

    • 50 mM solution of THPTA in deionized water.

    • 100 mM solution of sodium ascorbate in deionized water (prepare this solution fresh immediately before use).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne substrate and this compound. For a 500 µL reaction, you might use 50 µL of the 10 mM alkyne stock and 55 µL of the 11 mM azide stock.

    • In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ stock solution and the THPTA stock solution. A 1:5 molar ratio of copper to ligand is often used. For the example reaction, mix 6.3 µL of 20 mM CuSO₄ and 12.5 µL of 50 mM THPTA.

    • Add the copper/ligand complex to the mixture of alkyne and azide.

    • Add buffer or solvent to bring the total volume to 475 µL.

  • Initiate the Reaction:

    • Initiate the reaction by adding 25 µL of the freshly prepared 100 mM sodium ascorbate solution. The final concentration of sodium ascorbate will be 5 mM.

    • Close the tube to minimize oxygen entry and mix by gentle vortexing or inversion.

  • Incubation and Monitoring:

    • Allow the reaction to proceed at room temperature for 1-4 hours.

    • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, proceed with a copper removal protocol, such as washing with an EDTA solution.

    • Purify the final product using an appropriate method (e.g., chromatography).

Visualizations

G Troubleshooting Workflow for Low Yield in CuAAC Reactions start Low or No Product Yield check_catalyst Is the Cu(I) catalyst active? start->check_catalyst check_reagents Are starting materials pure and stable? check_catalyst->check_reagents Yes solution_catalyst Deoxygenate solvents. Use fresh sodium ascorbate. Use a stabilizing ligand (e.g., THPTA). check_catalyst->solution_catalyst No check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes solution_reagents Verify purity via NMR/MS. Use fresh reagents. check_reagents->solution_reagents No solution_conditions Optimize solvent (add co-solvent like DMSO). Adjust temperature if needed. Check reactant concentrations. check_conditions->solution_conditions No success Reaction Successful check_conditions->success Yes solution_catalyst->check_catalyst solution_reagents->check_reagents solution_conditions->check_conditions

Caption: Troubleshooting logic for low product yield in CuAAC reactions.

G General Experimental Workflow for this compound CuAAC cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_purification 3. Work-up & Purification prep_azide This compound Solution mix_reactants Combine Azide and Alkyne prep_azide->mix_reactants prep_alkyne Alkyne Substrate Solution prep_alkyne->mix_reactants prep_cu_ligand Prepare Cu/Ligand Complex (CuSO4 + THPTA) add_catalyst Add Cu/Ligand Complex prep_cu_ligand->add_catalyst prep_ascorbate Prepare Fresh Sodium Ascorbate Solution initiate Initiate with Sodium Ascorbate prep_ascorbate->initiate mix_reactants->add_catalyst add_catalyst->initiate incubate Incubate (1-4h, RT) Monitor Progress (TLC/LC-MS) initiate->incubate remove_cu Copper Removal (e.g., EDTA Wash) incubate->remove_cu purify_product Purify Conjugate (e.g., Chromatography) remove_cu->purify_product analyze Final Product Analysis (NMR, MS) purify_product->analyze

Caption: Step-by-step workflow for this compound click chemistry.

References

Technical Support Center: Impact of PEG Linker Length on PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when investigating the impact of polyethylene glycol (PEG) linker length on the efficacy of Proteolysis Targeting Chimeras (PROTACs).

Troubleshooting Guides

This section addresses common problems encountered during PROTAC development and experimentation, with a focus on the role of the PEG linker.

Question: My PROTAC shows good binding to the target protein and the E3 ligase in binary assays, but I'm not observing efficient target degradation. Could the PEG linker be the issue?

Answer:

Yes, the PEG linker length is a critical determinant for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for subsequent ubiquitination and degradation.[1][2][]

  • Problem: An unsuitable linker length can lead to two primary issues:

    • Linker Too Short: A short linker may cause steric hindrance, preventing the target protein and E3 ligase from coming together effectively to form a stable ternary complex.[1]

    • Linker Too Long: An excessively long linker might lead to the formation of a non-productive complex where the necessary proximity for efficient ubiquitination is not achieved.[1] It can also introduce a high entropic penalty upon binding, reducing the stability of the ternary complex.

  • Troubleshooting Steps:

    • Synthesize a Linker Library: The most effective approach is to empirically test a range of PEG linker lengths. Synthesize a library of PROTACs with systematically varied PEG chain lengths (e.g., from 3 to 12 PEG units).

    • Ternary Complex Formation Assays: Use biophysical assays to directly assess the formation and stability of the ternary complex. Techniques like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or Isothermal Titration Calorimetry (ITC) can provide valuable data on complex formation and cooperativity.

    • Cellular Degradation Assays: Evaluate the degradation efficiency of your PROTAC library in a relevant cell line using Western Blotting to determine the DC50 (half-maximal degradation concentration) and Dmax (maximal degradation).

Question: I'm observing a "hook effect" where the degradation of my target protein decreases at higher PROTAC concentrations. How can I address this?

Answer:

The "hook effect" is a common phenomenon in PROTAC experiments, resulting in a bell-shaped dose-response curve. It is caused by the formation of unproductive binary complexes at high PROTAC concentrations.

  • Mechanism: At excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target-PROTAC or E3 Ligase-PROTAC). These binary complexes are unable to facilitate the formation of the productive ternary complex, thus inhibiting protein degradation.

  • Troubleshooting Steps:

    • Expand Concentration Range: Test a much wider and more granular range of PROTAC concentrations (e.g., from picomolar to high micromolar) to fully characterize the dose-response curve and identify the optimal concentration for maximal degradation (Dmax).

    • Optimize Linker Design: The hook effect can be influenced by linker length and composition. A different linker length may alter the kinetics and thermodynamics of ternary complex formation, potentially mitigating the hook effect. It is advisable to test PROTACs with different PEG linker lengths from your library.

    • Directly Measure Ternary Complex Formation: Employ techniques like NanoBRET or co-immunoprecipitation to measure ternary complex formation at various PROTAC concentrations. This can help correlate the hook effect with a decrease in productive ternary complex formation.

Question: My PROTAC is effective in biochemical assays but shows poor activity in cell-based assays. Could the PEG linker be affecting cell permeability?

Answer:

Yes, the physicochemical properties of the PEG linker significantly influence the cell permeability of the PROTAC molecule.

  • Problem: PROTACs are often large molecules that fall outside the typical "rule of five" for oral drug-likeness. While PEG linkers are used to improve solubility, their length can impact cell permeability. An increase in the number of PEG units can sometimes reduce permeability.

  • Troubleshooting Steps:

    • Evaluate a Range of Linker Lengths: Test PROTACs with varying PEG linker lengths to find a balance between facilitating ternary complex formation and maintaining adequate cell permeability.

    • Assess Cell Permeability: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to directly measure the passive permeability of your PROTACs.

    • Consider Linker Composition: While PEG is common, exploring linkers with different compositions, such as alkyl chains, may be beneficial. However, it's important to note that substituting a PEG linker with an alkyl linker does not always improve permeability and is scaffold-dependent.

Frequently Asked Questions (FAQs)

What is the optimal PEG linker length for a PROTAC?

There is no universal optimal PEG linker length; it is highly dependent on the specific target protein and the E3 ligase being recruited. The optimal length must be determined empirically for each new PROTAC system.

  • General Observations:

    • For some targets like ERα, a 16-atom PEG linker showed greater potency than a 12-atom linker.

    • For other targets like TBK1, linkers shorter than 12 atoms were inactive, while longer linkers demonstrated significant degradation potential.

Table 1: Impact of PEG Linker Length on PROTAC Efficacy for Various Targets
Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
TBK1VHLAlkyl/Ether< 12No Degradation-
TBK1VHLAlkyl/Ether21396
TBK1VHLAlkyl/Ether2929276
ERαVHLPEG12Effective Degradation-
ERαVHLPEG16More Potent Degradation-
BRD4CRBNPEG0 PEG units< 0.5 µM-
BRD4CRBNPEG1-2 PEG units> 5 µM-
BRD4CRBNPEG4-5 PEG units< 0.5 µM-
What is the general signaling pathway for PROTAC-mediated degradation?

PROTACs utilize the cell's natural ubiquitin-proteasome system (UPS) to achieve targeted protein degradation. The process involves the formation of a ternary complex, ubiquitination of the target protein, and subsequent degradation by the 26S proteasome.

PROTAC_Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (Protein of Interest) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Poly-ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Proteasome->PROTAC Recycled Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation

Caption: PROTAC-mediated protein degradation pathway.

How can I synthesize PROTACs with varying PEG linker lengths?

A common and efficient method for synthesizing a library of PROTACs with different PEG linker lengths is through a modular approach, often utilizing "click chemistry" or standard amide bond formation. Commercially available bi-functionalized PEG linkers facilitate this process.

PROTAC_Synthesis_Workflow Start Start Ligand1 Target-Binding Ligand Start->Ligand1 Ligand2 E3 Ligase-Binding Ligand Start->Ligand2 PEG_Linkers Library of PEG Linkers (Varying Lengths) Start->PEG_Linkers Reaction1 Couple Ligand 1 to PEG Linker Ligand1->Reaction1 Reaction2 Couple Intermediate to Ligand 2 Ligand2->Reaction2 PEG_Linkers->Reaction1 Intermediate Ligand-Linker Intermediate Reaction1->Intermediate Intermediate->Reaction2 PROTAC_Library PROTAC Library Reaction2->PROTAC_Library Purification Purification & Characterization PROTAC_Library->Purification End End Purification->End

Caption: General workflow for PROTAC library synthesis.

What are the key experiments to assess the efficacy of my PEG-linked PROTACs?

A comprehensive assessment of PROTAC efficacy involves a series of in vitro and cell-based assays.

  • Binary Binding Assays: Confirm that your PROTAC binds to both the target protein and the E3 ligase independently. Techniques like SPR or FP (Fluorescence Polarization) are suitable for this.

  • Ternary Complex Formation Assays: As discussed, these assays are crucial to confirm that the PROTAC can successfully bridge the target protein and the E3 ligase.

  • Target Ubiquitination Assays: Directly measure the ubiquitination of the target protein in the presence of the PROTAC. This can be done via immunoprecipitation of the target protein followed by Western blotting for ubiquitin.

  • Cellular Degradation Assays (Western Blot): This is the gold standard for quantifying the degradation of the target protein. It is used to determine the DC50 and Dmax values.

  • Cell Viability Assays: To ensure that the observed effects are due to targeted degradation and not general cytotoxicity, perform assays like MTT or CellTiter-Glo.

Experimental Protocols

Detailed Protocol: Western Blot for PROTAC-Induced Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate to achieve 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Prepare serial dilutions of the PROTAC in culture medium. A wide concentration range (e.g., 0.1 nM to 10 µM) is recommended. Include a vehicle-only control.

    • Replace the medium with the PROTAC-containing medium and incubate for a predetermined time (e.g., 24 hours).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with inhibitors.

    • Incubate on ice for 30 minutes, vortexing periodically.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.

  • Western Blotting:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and then probe with the loading control primary antibody, followed by the secondary antibody.

    • Develop the blot using a chemiluminescent substrate and capture the image.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal for each lane.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.

Caption: Experimental workflow for Western Blot analysis.

References

strategies to reduce steric hindrance in Benzyl-PEG7-azide conjugations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Benzyl-PEG7-azide conjugations. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, particularly those related to steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low yield in my this compound conjugation reaction?

A1: Low yields in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, especially with sterically hindered substrates, can often be attributed to several factors. These include suboptimal catalyst activity, aggregation of substrates, or the inaccessibility of the azide or alkyne reactive groups.[1] To begin troubleshooting, a systematic evaluation of your catalyst system, reaction conditions, and substrate design is recommended.

Q2: How does steric hindrance specifically impact the CuAAC reaction?

A2: While CuAAC is known for its tolerance to a wide range of functional groups and steric environments, significant steric bulk on either the azide or the alkyne can decrease the reaction rate.[1] This hindrance can prevent the azide and alkyne from achieving the necessary proximity and orientation for the cycloaddition to occur efficiently.[2] Extreme steric hindrance may necessitate the optimization of reaction conditions to achieve satisfactory yields.[1]

Q3: Is the strain-promoted azide-alkyne cycloaddition (SPAAC) a viable alternative if I suspect steric hindrance is the issue?

A3: SPAAC is a copper-free click chemistry method that can be an excellent alternative, particularly for biological applications where copper toxicity is a concern. However, SPAAC can be more sensitive to steric hindrance than CuAAC.[1] The bulky nature of the strained cycloalkyne itself can introduce steric challenges, making the choice of the cycloalkyne critical to the success of the reaction.

Q4: Can modifying the linker attached to my molecule of interest help reduce steric hindrance?

A4: Yes, incorporating a flexible linker between your biomolecule and the reactive azide or alkyne group is a highly effective strategy to reduce steric hindrance. A longer, flexible linker, such as a PEG chain, can increase the accessibility of the reactive moiety, thereby improving conjugation efficiency.

Q5: Are there other "click" chemistry reactions that are less susceptible to steric hindrance?

A5: Besides CuAAC and SPAAC, other click chemistry reactions can be employed. The thiol-ene reaction, for instance, has been used to successfully achieve high gel conversions in systems with significant steric hindrance from bulky polymer chains. Additionally, the inverse electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes is known for its rapid kinetics and can be a suitable alternative.

Troubleshooting Guide

Low or No Conjugate Formation
Potential Cause Recommended Solution
Inefficient Catalyst Activity Optimize the catalyst system by screening different copper sources (e.g., CuI, CuSO₄ with a reducing agent) and ligands. Polydentate ligands can accelerate the reaction. For substrates with coordinating functional groups, use a ligand that protects the copper(I) catalytic center.
Substrate Aggregation Use a solvent system that ensures the solubility of all reactants. For CuAAC, polar aprotic solvents like DMF and DMSO are common. Consider biomass-derived solvents like Cyrene™ which have been shown to improve yields.
Inaccessibility of Reactive Groups Introduce a flexible linker between the biomolecule and the reactive group to minimize steric hindrance. For proteins, consider performing the reaction under denaturing conditions to expose buried functional groups, if refolding is possible and the final structure is not critical.
Insufficient Catalyst Concentration Increase the catalyst loading. Ensure the ligand-to-copper ratio is optimal, typically ranging from 1:1 to 5:1.
Slow Reaction Rate
Potential Cause Recommended Solution
High Steric Hindrance Moderately increase the reaction temperature (e.g., to 40-60 °C). Optimize the ligand to accelerate the catalytic cycle. Increase the concentration of the reactants if solubility permits.
Low Catalyst Activity Ensure an adequate amount of active Cu(I) is present. If starting with a Cu(II) salt, confirm that a sufficient excess of the reducing agent (e.g., sodium ascorbate) is used throughout the reaction.

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general framework for a CuAAC reaction. Optimization of specific parameters may be required for your particular substrates.

  • Reagent Preparation:

    • Dissolve the alkyne-containing molecule and the this compound in a suitable solvent (e.g., DMF, DMSO, or a mixture with water).

    • Prepare a stock solution of a Cu(II) salt (e.g., CuSO₄) in water.

    • Prepare a fresh stock solution of a reducing agent (e.g., sodium ascorbate) in water.

    • Prepare a stock solution of a copper-coordinating ligand (e.g., TBTA) in a compatible solvent.

  • Reaction Setup:

    • In a reaction vessel, combine the alkyne and azide solutions.

    • Add the ligand solution to the mixture.

    • Add the Cu(II) salt solution.

    • Initiate the reaction by adding the freshly prepared reducing agent solution.

    • If using a Cu(I) source directly (e.g., CuI), the reducing agent is not necessary. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of Cu(I).

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 30-50°C).

    • Monitor the reaction progress by an appropriate analytical method (e.g., TLC, LC-MS, or HPLC).

  • Work-up and Purification:

    • Upon completion, the reaction mixture can be purified using standard techniques such as column chromatography, precipitation, or dialysis, depending on the nature of the product.

Visual Guides

experimental_workflow General CuAAC Experimental Workflow reagent_prep Reagent Preparation (Alkyne, Azide, Catalyst, Ligand) reaction_setup Reaction Setup (Combine Reactants) reagent_prep->reaction_setup reaction_conditions Reaction Conditions (Temperature, Time) reaction_setup->reaction_conditions monitoring Reaction Monitoring (TLC, LC-MS) reaction_conditions->monitoring workup Work-up & Purification (Chromatography, etc.) monitoring->workup product Final Conjugate workup->product

Caption: A generalized workflow for performing a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

troubleshooting_logic Troubleshooting Low Yield in this compound Conjugations start Low or No Product check_catalyst Is the catalyst system optimized? start->check_catalyst optimize_catalyst Optimize Cu source, ligand, and concentration check_catalyst->optimize_catalyst No check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes optimize_catalyst->check_conditions optimize_conditions Adjust temperature, solvent, and reactant concentrations check_conditions->optimize_conditions No check_steric_hindrance Is steric hindrance a likely issue? check_conditions->check_steric_hindrance Yes optimize_conditions->check_steric_hindrance mitigate_hindrance Introduce flexible linker or consider alternative chemistry (e.g., SPAAC, Thiol-ene) check_steric_hindrance->mitigate_hindrance Yes success Improved Yield check_steric_hindrance->success No mitigate_hindrance->success

Caption: A decision tree to guide troubleshooting efforts for low-yield this compound conjugations.

References

stability issues of Benzyl-PEG7-azide under different pH conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Benzyl-PEG7-azide under various pH conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is generally a stable compound under standard laboratory conditions. The azide functional group is relatively robust, and the PEG linker enhances its solubility and stability in aqueous solutions.[1][2] However, its stability can be compromised by exposure to strong acids, strong bases, heat, and light.[2][3] For long-term storage, it is recommended to keep the compound in a cool, dry, and dark place, with -20°C being optimal.[2]

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is significantly influenced by pH. It is most stable in neutral to slightly acidic conditions (pH 6-7.5). Under strongly acidic or basic conditions, the compound can undergo degradation.

Q3: What happens to this compound under acidic conditions?

A3: In the presence of strong acids, this compound is susceptible to acid-catalyzed hydrolysis. The azide group can be protonated, leading to the formation of hydrazoic acid (HN₃), which is highly toxic and explosive, and a benzyl alcohol-PEG7 derivative. This decomposition pathway can lead to a significant loss of active azide compound and pose a safety risk.

Q4: Is this compound stable in basic solutions?

A4: The stability of benzyl azide in basic conditions is not as well-documented as its instability in acidic media. However, organic azides can be susceptible to nucleophilic attack by strong bases, particularly at elevated temperatures. This can lead to decomposition or the formation of side products, which may affect the outcome of your reaction. It is advisable to conduct small-scale trials to assess stability under your specific basic conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no yield in a "click" reaction. Degradation of this compound due to improper pH. - Ensure the pH of your reaction mixture is within the optimal range (pH 6-7.5) for both the stability of the azide and the efficiency of the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reaction.- If your protocol requires acidic or basic conditions, consider adding the this compound at the last possible step to minimize its exposure time.
Inconsistent results between experiments. Decomposition of this compound stock solution. - Prepare fresh stock solutions of this compound for each experiment, especially if you suspect pH-related degradation.- Store stock solutions at -20°C or -80°C in small aliquots to avoid multiple freeze-thaw cycles.
Formation of unexpected byproducts. Side reactions of this compound under non-optimal pH. - Characterize the byproducts using analytical techniques such as LC-MS or NMR to understand the degradation pathway.- If you observe byproducts consistent with hydrolysis (e.g., the corresponding benzyl alcohol), adjust the reaction pH to a more neutral range.
Safety concerns during a reaction. Formation of hydrazoic acid under acidic conditions. - Strictly avoid strongly acidic conditions when working with this compound.- If acidic conditions are unavoidable, work in a well-ventilated fume hood and take appropriate safety precautions.

Stability Data Summary

pH Range Condition Expected Stability of this compound Analogous Compound Data
< 4 Strongly AcidicUnstable. Likely to undergo rapid decomposition.A vinyl ether-endcapped polyrotaxane (containing an azide) is stable at pH 7 but is solubilized at a rate of approximately 0.0211 min⁻¹ at pH 4.
4 - 6 Mildly AcidicModerately stable. Degradation may occur over extended periods.The hydrolysis of benzylidenesalicylohydrazides is acid-catalyzed and follows first-order kinetics.
6 - 7.5 Neutral / Slightly AcidicStable. Optimal pH range for storage and use.A study on an adenosine-alkylating ribozyme showed the fastest reaction rate for the transfer of a benzyl group at pH 6.0.
7.5 - 9 Mildly BasicModerately stable. Potential for slow degradation, especially at elevated temperatures.The degradation of benzyl nicotinate is hydroxide ion-catalyzed, with a half-life of 990 minutes at pH 7.40 and 88 minutes at pH 9.04 at 25°C.
> 9 Strongly BasicPotentially unstable. Increased risk of nucleophilic attack and decomposition.An ester-endcapped polyrotaxane is solubilized at a rate of 0.0122 min⁻¹ at pH 12.1.

Disclaimer: The analogous compound data is for illustrative purposes only and may not be directly representative of the stability of this compound.

Experimental Protocols

Protocol for Assessing the Stability of this compound at Different pH Values

This protocol is adapted from the EPA Guideline for testing the hydrolysis of chemical substances as a function of pH.

1. Materials:

  • This compound
  • Sterile, purified water (e.g., HPLC grade)
  • Buffer solutions: pH 4, pH 7, and pH 9 (sterile and prepared with purified water)
  • Constant temperature bath or incubator (set to 25°C)
  • HPLC or LC-MS system with a suitable column for separation
  • Volumetric flasks and pipettes
  • Autosampler vials

2. Preparation of Test Solutions: a. Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO) that is miscible with water. b. In separate volumetric flasks, add the appropriate buffer (pH 4, 7, or 9) to near the final volume. c. Spike each buffer solution with a small volume of the this compound stock solution to achieve a final concentration suitable for your analytical method (e.g., 10-100 µg/mL). Ensure the concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the hydrolysis rate. d. Prepare a control sample for each pH by adding the same amount of the organic solvent without the analyte.

3. Experimental Procedure: a. Aliquot the test solutions into several autosampler vials for each pH and time point. b. Place the vials in a constant temperature bath at 25°C, protected from light. c. At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, 72, and 96 hours), remove one vial for each pH. d. Immediately analyze the samples by HPLC or LC-MS to determine the concentration of the remaining this compound.

4. Data Analysis: a. Plot the concentration of this compound versus time for each pH. b. Determine the rate constant (k) of degradation at each pH by fitting the data to a first-order decay model: ln[A]t = -kt + ln[A]₀, where [A]t is the concentration at time t, and [A]₀ is the initial concentration. c. Calculate the half-life (t₁/₂) at each pH using the equation: t₁/₂ = 0.693/k.

Visualizations

cluster_acid Acidic Conditions (pH < 6) Bz_PEG_N3 This compound Protonated_N3 Protonated Azide Intermediate Bz_PEG_N3->Protonated_N3 + H+ Bz_PEG_OH Benzyl alcohol-PEG7 (Degradation Product) Protonated_N3->Bz_PEG_OH + H2O - N2, - H+ HN3 Hydrazoic Acid (HN3) (Toxic & Explosive) Protonated_N3->HN3 Decomposition

Caption: Degradation pathway of this compound under acidic conditions.

cluster_base Basic Conditions (pH > 8) Bz_PEG_N3 This compound Transition_State Nucleophilic Attack Transition State Bz_PEG_N3->Transition_State + OH- Side_Products Decomposition / Side Products Transition_State->Side_Products Potential Degradation

Caption: Potential degradation pathway of this compound under basic conditions.

start Prepare Stock Solution of this compound prep_buffers Prepare Buffer Solutions (pH 4, 7, 9) start->prep_buffers spike Spike Buffers with Stock Solution prep_buffers->spike incubate Incubate at 25°C (Protect from Light) spike->incubate sample Sample at Predetermined Time Intervals incubate->sample analyze Analyze by HPLC/LC-MS sample->analyze data_analysis Plot Concentration vs. Time Calculate Rate Constant & Half-life analyze->data_analysis end Determine pH-dependent Stability Profile data_analysis->end

Caption: Experimental workflow for determining the pH stability of this compound.

References

Technical Support Center: Scaling Up Benzyl-PEG7-Azide Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up reactions involving Benzyl-PEG7-azide. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during larger preparations.

Troubleshooting Guide

Issue 1: Lower than Expected Yield Upon Scale-Up

Question: My this compound synthesis or subsequent click reaction is showing a lower than expected yield upon scale-up. What are the potential causes and how can I troubleshoot this?

Answer: Several factors can contribute to decreased yield during the scale-up of reactions involving this compound. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Inadequate Mixing: In larger reaction vessels, inefficient stirring can lead to localized "hot spots" or areas of poor reagent mixing, resulting in incomplete reactions or the formation of byproducts.[1]

    • Recommendation: Ensure the stirring mechanism (e.g., overhead stirrer) is appropriately sized and positioned for the reactor volume. Using a reactor with baffles can also improve mixing efficiency.[1]

  • Poor Temperature Control: Exothermic reactions can be difficult to control on a larger scale. Uncontrolled temperature increases can lead to side reactions or product decomposition.[1]

    • Recommendation: Use a reactor with a jacketed cooling system and a reliable temperature probe. For highly exothermic processes, consider a semi-batch approach where one reagent is added gradually to control the reaction rate and temperature.[1]

  • Impure Starting Materials: Impurities in the Benzyl-PEG7-OH, mesylating/tosylating agent, sodium azide, or the alkyne partner can interfere with the reaction.

    • Recommendation: Ensure the purity of your starting materials through appropriate analytical techniques (e.g., NMR, HPLC) before starting the reaction. Water is a common impurity that can hydrolyze reagents, so ensure all reagents and solvents are anhydrous.[2]

  • Solvent Effects: The choice of solvent is critical for both the synthesis of this compound and its subsequent reactions.

    • Recommendation: For the synthesis of the azide from the corresponding mesylate or tosylate, polar aprotic solvents like DMF are commonly used. For click chemistry, solvents such as DMSO, t-BuOH/H₂O mixtures, or greener alternatives may be employed. Ensure all reactants are fully soluble in the chosen solvent system to avoid a heterogeneous reaction mixture.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Recommendation: Monitor the reaction progress using techniques like TLC, HPLC, or NMR to track the consumption of starting materials.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Observed check_mixing Assess Mixing Efficiency start->check_mixing check_temp Evaluate Temperature Control check_mixing->check_temp Adequate improve_mixing Optimize Stirring/ Use Baffled Reactor check_mixing->improve_mixing Inadequate check_materials Verify Starting Material Purity check_temp->check_materials Good improve_temp Use Jacketed Reactor/ Semi-Batch Addition check_temp->improve_temp Poor check_completion Confirm Reaction Completion check_materials->check_completion Pure purify_materials Purify/Dry Reagents and Solvents check_materials->purify_materials Impure optimize_conditions Adjust Reaction Time/ Temperature/Concentration check_completion->optimize_conditions Incomplete end_point Yield Improved check_completion->end_point Complete improve_mixing->end_point improve_temp->end_point purify_materials->end_point optimize_conditions->end_point

Caption: Troubleshooting workflow for low yield in this compound reactions.

Issue 2: Product Decomposition During Purification

Question: During purification by distillation, I'm observing product decomposition. What are my alternatives for purifying this compound at a larger scale?

Answer: Heating organic azides, especially in their pure form, is hazardous and can lead to decomposition or explosion. Distillation of this compound is not recommended.

Alternative Purification Methods:

  • Aqueous Workup and Extraction: After the synthesis of this compound, a thorough aqueous workup is essential to remove water-soluble impurities like residual sodium azide and salts. The product can then be extracted with a suitable organic solvent. Due to the hydrophilic nature of the PEG chain, multiple extractions may be necessary.

  • Column Chromatography: For high purity, column chromatography on silica gel is an effective method. A solvent system of appropriate polarity (e.g., gradients of ethyl acetate in hexanes or methanol in dichloromethane) can be used to separate the product from less polar starting materials and more polar impurities.

  • Precipitation: The product can sometimes be purified by precipitation from a solution by adding a non-solvent. For example, after dissolving the crude product in a minimal amount of a good solvent (like dichloromethane), adding a non-solvent (like cold diethyl ether) can induce precipitation of the purified product.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this compound synthesis?

A1: Safety is the paramount concern when working with azides. The primary hazards include:

  • Explosion Risk: Organic azides are potentially explosive and can be sensitive to heat, shock, and friction. The risk increases with the scale of the reaction.

  • Toxicity and Formation of Hydrazoic Acid (HN₃): Sodium azide is highly toxic. More importantly, in the presence of acid, it forms hydrazoic acid, which is both highly toxic and extremely explosive. It is crucial to maintain basic or neutral pH throughout the reaction and workup.

  • Formation of Heavy Metal Azides: Azides can react with certain metals (e.g., copper, lead, brass) to form highly shock-sensitive and explosive metal azides. Use glass, stainless steel, or other compatible materials for your reactor and equipment.

  • Reaction with Chlorinated Solvents: Avoid using chlorinated solvents like dichloromethane or chloroform with azides, as this can lead to the formation of explosively unstable di- and tri-azidomethane.

Mitigation Strategies:

  • Continuous Flow Chemistry: This is a highly recommended approach for scaling up azide chemistry. By using microreactors, the reaction volume at any given time is minimized, significantly reducing the risk of a large-scale explosion and allowing for superior temperature control.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, a face shield, and a blast shield, especially during large-scale operations.

Decision Pathway for Safer Scale-Up of Azide Reactions

SaferScaleUp start Need to Scale Up Azide Reaction assess_risk Assess Reaction Hazards (Exotherm, Stability) start->assess_risk small_scale Is Reaction Well-Characterized on a Small Scale? assess_risk->small_scale flow_chem Consider Continuous Flow Chemistry small_scale->flow_chem No batch_chem Proceed with Batch Scale-Up small_scale->batch_chem Yes optimize_small Optimize on Small Scale First flow_chem->optimize_small proceed Proceed with Caution flow_chem->proceed safety_measures Implement Strict Safety Measures: - Jacketed Reactor - Semi-Batch Addition - Blast Shield - pH Control batch_chem->safety_measures safety_measures->proceed

Caption: Decision pathway for safer scale-up of azide reactions.

Q2: How should I properly dispose of azide-containing waste?

A2: Never dispose of azide waste down the drain, as this can lead to the formation of explosive heavy metal azides in the plumbing. Azide waste should be quenched by treatment with a reducing agent like sodium nitrite under acidic conditions (this should be done carefully to avoid uncontrolled formation of HN₃) or other approved methods as directed by your institution's environmental health and safety department.

Q3: Can I monitor the progress of my this compound synthesis?

A3: Yes, monitoring the reaction is crucial for optimizing reaction time and maximizing yield. Common analytical techniques include:

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively track the disappearance of starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of reactants to products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to determine the extent of functionalization by observing the disappearance of signals from the starting material and the appearance of new signals corresponding to the product.

Experimental Protocols

Protocol 1: Gram-Scale Synthesis of this compound

This protocol is adapted from procedures for the synthesis of similar azido-PEG compounds and should be performed with a thorough risk assessment and appropriate safety precautions.

Step 1: Mesylation of Benzyl-PEG7-OH

  • Setup: In a well-ventilated fume hood, equip a jacketed glass reactor with an overhead stirrer, a temperature probe, and a nitrogen inlet.

  • Reagents: Dissolve Benzyl-PEG7-OH (1 equivalent) and triethylamine (TEA, 4 equivalents) in anhydrous dichloromethane (DCM).

  • Reaction: Cool the solution to 0 °C using the jacketed cooling system. Slowly add methanesulfonyl chloride (MsCl, 3.4 equivalents) dropwise, maintaining the internal temperature below 5 °C.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or HPLC until the starting alcohol is consumed.

  • Workup: Dilute the reaction mixture with DCM. Wash the organic layer with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Benzyl-PEG7-OMs.

Step 2: Azidation of Benzyl-PEG7-OMs

  • Setup: Use the same or a similar reactor setup as in Step 1.

  • Reagents: Dissolve the crude Benzyl-PEG7-OMs (1 equivalent) in anhydrous dimethylformamide (DMF). Add sodium azide (NaN₃, 5 equivalents).

  • Reaction: Heat the reaction mixture to 65-75 °C and stir for 16-24 hours.

  • Monitoring: Monitor the reaction by TLC or HPLC for the disappearance of the mesylate.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a larger volume of cold water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM) multiple times.

  • Purification: Combine the organic layers, wash with water and brine to remove residual DMF and salts. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure at a low temperature to obtain the crude this compound. Further purification can be achieved by column chromatography on silica gel.

General Experimental Workflow for Synthesis

SynthesisWorkflow start Start: Benzyl-PEG7-OH mesylation Step 1: Mesylation (MsCl, TEA, DCM) start->mesylation workup1 Aqueous Workup & Extraction mesylation->workup1 azidation Step 2: Azidation (NaN3, DMF) workup1->azidation workup2 Aqueous Workup & Extraction azidation->workup2 purification Purification (Column Chromatography) workup2->purification product Final Product: This compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

Protocol 2: Scale-Up of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general starting point for a CuAAC "click" reaction at a larger scale.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a stabilizing ligand

  • Solvent (e.g., a mixture of t-butanol and water, or DMSO)

Procedure:

  • Reactant Preparation: In a suitable reactor, dissolve the this compound (1 equivalent) and the alkyne-functionalized molecule (1-1.2 equivalents) in the chosen solvent system.

  • Catalyst Preparation: In a separate vessel, prepare the catalyst solution by dissolving CuSO₄ (0.01-0.05 equivalents) and the ligand (e.g., THPTA, 0.05-0.25 equivalents) in the reaction solvent.

  • Reaction Setup: Add the catalyst solution to the mixture of the azide and alkyne.

  • Initiation: Prepare a fresh stock solution of sodium ascorbate (0.1-0.5 equivalents) and add it to the reaction mixture to initiate the reaction.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by an appropriate analytical technique (e.g., HPLC, LC-MS) until completion.

  • Workup and Purification: Once the reaction is complete, the product can be purified by methods such as preparative HPLC, column chromatography, or precipitation, depending on the properties of the final conjugate.

Quantitative Data Summary

Table 1: Typical Reaction Conditions for Azide Synthesis from Halides

ParameterConditionReference
Starting Material Benzyl bromide
Azide Source Sodium Azide (1.5 eq.)
Solvent DMSO
Temperature Room Temperature
Reaction Time Overnight
Yield 73%

Table 2: General Conditions for CuAAC Reactions with PEG Linkers

ParameterConditionReference
Catalyst CuSO₄ / Sodium Ascorbate
Ligand TBTA or THPTA
Solvent t-BuOH/H₂O or DMSO
Temperature Room Temperature
Reactant Ratio Azide:Alkyne ~1:1.1
Catalyst Loading 1-5 mol% Cu(I)

References

Validation & Comparative

The Impact of PEG Linker Length in PROTAC Design: A Comparative Analysis Featuring Benzyl-PEG7-azide

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. A critical determinant of a PROTAC's success is the linker connecting the target-binding warhead and the E3 ligase-recruiting anchor. Among the diverse linker architectures, polyethylene glycol (PEG) chains are frequently employed for their favorable physicochemical properties. This guide provides a comparative analysis of how PEG linker length influences PROTAC performance, with a special focus on the role and characteristics of Benzyl-PEG7-azide.

The linker is not merely a spacer; its length, flexibility, and composition are paramount in dictating the formation of a stable and productive ternary complex, which is the cornerstone of PROTAC efficacy.[1][2] An optimal linker length facilitates the correct spatial orientation of the target protein and the E3 ligase, enabling efficient ubiquitination and subsequent degradation.[3] A linker that is too short may introduce steric hindrance, while an excessively long one can lead to non-productive complex formation due to high conformational flexibility.[4]

Quantitative Comparison of PROTAC Performance with Varying PEG Linker Lengths

Systematic studies have demonstrated that modulating the number of PEG units can significantly impact a PROTAC's degradation potency (DC50) and maximal degradation level (Dmax). The optimal length is highly dependent on the specific target protein and E3 ligase pair. Below are summaries of experimental data illustrating this critical relationship for different protein targets.

Case Study 1: Bromodomain-containing protein 4 (BRD4) Degraders

In a comparative study of BRD4-targeting PROTACs utilizing the JQ1 ligand and a VHL E3 ligase recruiter, a clear dependency on PEG linker length was observed. The data suggests an optimal length for achieving the highest potency and efficacy.

LinkerDC50 (nM) [BRD4 Degradation]Dmax (%) [BRD4 Degradation]
PEG35585
PEG42095
PEG5 15 >98
PEG63092
(Data is illustrative and synthesized from representative studies for comparative purposes)[4]

This trend highlights a "sweet spot" for linker length, where the PROTAC is most effective at inducing BRD4 degradation. While specific data for a PEG7 linker is not presented in this direct comparison, the trend suggests that moving further from the optimal length (in this case, PEG5) may lead to a decrease in potency.

Case Study 2: Tank-binding kinase 1 (TBK1) Degraders

For the degradation of TBK1, a minimum linker length was found to be essential for any activity. Below a certain threshold, the PROTAC was inactive.

Linker Length (atoms)DC50 (nM)Dmax (%)
< 12InactiveN/A
21396
2929276
(Data sourced from literature reports)

This case underscores that a sufficient linker length is required to bridge the target protein and the E3 ligase effectively.

Case Study 3: Bruton's Tyrosine Kinase (BTK) Degraders

In the development of BTK degraders recruiting the CRBN E3 ligase, longer PEG linkers were generally favored. Shorter linkers were found to impair ternary complex formation, likely due to steric repulsion.

Linker CompositionPotency
< 4 PEG unitsImpaired
≥ 4 PEG unitsPotent
(Data sourced from literature reports)

These findings suggest that for certain target-ligase pairs, longer and more flexible linkers are necessary to achieve a productive ternary complex. A this compound linker, providing a relatively long and flexible chain, would align with this design principle.

The Role of this compound

This compound is a bifunctional linker that offers several advantages in PROTAC synthesis and design:

  • PEG7 Length : The seven ethylene glycol units provide a substantial and flexible spacer, which, as suggested by the BTK degrader studies, can be beneficial for targets requiring a greater distance for optimal ternary complex formation.

  • Azide Handle : The terminal azide group is a key functional group for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the efficient and modular assembly of PROTACs, facilitating the rapid synthesis of a library of candidates with different warheads or anchors.

  • Benzyl Group : The benzyl group can contribute to the overall physicochemical properties of the PROTAC, potentially influencing solubility and cell permeability. It can also engage in hydrophobic or π-stacking interactions within the ternary complex, which may enhance stability.

Key Experimental Protocols

Accurate evaluation of PROTAC efficacy relies on a series of well-defined experimental procedures. Below are detailed protocols for essential assays.

Protocol 1: Western Blot for PROTAC-Mediated Protein Degradation

This assay is the gold standard for quantifying the reduction in target protein levels following PROTAC treatment.

1. Cell Culture and Treatment:

  • Seed cells (e.g., MV4-11 for BRD4) in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.
  • Allow cells to adhere overnight.
  • Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., 0.1% DMSO).

2. Cell Lysis:

  • After incubation, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Incubate the lysate on ice for 30 minutes, then centrifuge to pellet cell debris.

3. Protein Quantification and Sample Preparation:

  • Determine the protein concentration of the supernatant using a BCA protein assay.
  • Normalize all samples to the same protein concentration and add an equal volume of 2x Laemmli sample buffer.
  • Boil the samples at 95-100°C for 5-10 minutes.

4. SDS-PAGE and Immunoblotting:

  • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.
  • Block the membrane with 5% non-fat milk or BSA in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane overnight at 4°C with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).
  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

5. Detection and Analysis:

  • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
  • Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control.
  • Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a powerful biophysical technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.

1. Materials and Reagents:

  • SPR instrument and sensor chip (e.g., CM5).
  • Purified E3 ligase (e.g., VHL complex), target protein (e.g., BRD4), and PROTAC.
  • SPR running buffer (e.g., HBS-EP+).
  • Amine coupling kit for immobilization.

2. Immobilization of E3 Ligase:

  • Activate the sensor chip surface with a mixture of EDC and NHS.
  • Inject the purified E3 ligase over the activated surface to achieve the desired immobilization level.
  • Deactivate any remaining active esters with ethanolamine.

3. Binary Interaction Analysis (PROTAC to E3 Ligase):

  • Prepare a serial dilution of the PROTAC in running buffer.
  • Inject the PROTAC solutions over the immobilized E3 ligase surface.
  • Fit the resulting sensorgrams to a 1:1 binding model to determine the binary affinity (KD_binary).

4. Ternary Interaction Analysis:

  • Prepare a series of solutions containing a fixed, saturating concentration of the target protein mixed with varying concentrations of the PROTAC.
  • Inject these mixtures over the immobilized E3 ligase surface.
  • Fit the sensorgrams to a 1:1 binding model to determine the affinity for ternary complex formation (KD_ternary).

5. Data Analysis and Cooperativity Calculation:

  • The cooperativity factor (α) is a measure of how the binding of the target protein influences the PROTAC's affinity for the E3 ligase (and vice versa). It is calculated as: α = KD_binary / KD_ternary.
  • An α value greater than 1 indicates positive cooperativity, which is often a hallmark of an effective PROTAC.

Protocol 3: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay assesses the cytotoxic effects of the PROTAC to distinguish between targeted degradation and general toxicity.

1. Cell Seeding:

  • Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.

2. Compound Treatment:

  • Treat the cells with a serial dilution of the PROTAC and a vehicle control.
  • Incubate for the desired duration (e.g., 72 hours).

3. Reagent Addition and Signal Measurement:

  • For MTT: Add MTT reagent to each well and incubate for 1-4 hours. Add solubilization solution (e.g., DMSO) and measure absorbance at 570 nm.
  • For CellTiter-Glo®: Add CellTiter-Glo® reagent, mix to induce lysis, and measure luminescence with a plate-reading luminometer.

4. Data Analysis:

  • Calculate cell viability as a percentage relative to the vehicle-treated control.
  • Plot the results to determine the half-maximal inhibitory concentration (IC50) value.

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the underlying biological processes and experimental designs.

PROTAC_Mechanism_of_Action cluster_cell Cell cluster_ternary Ternary Complex POI Target Protein (e.g., BRD4) Ternary_Complex POI-PROTAC-E3 POI->Ternary_Complex Binds Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Binds Ternary_Complex->POI Ubiquitination Ub Ubiquitin Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_evaluation Performance Evaluation cluster_optimization Lead Optimization Linker_Selection Select Linker Length (e.g., PEG3 to PEG7) Synthesis Synthesize PROTAC Library (e.g., via Click Chemistry) Linker_Selection->Synthesis Biophysical Biophysical Assays (SPR/ITC) - Ternary Complex Formation - Cooperativity (α) Synthesis->Biophysical Cellular_Degradation Cellular Degradation Assay (Western Blot) - DC50 & Dmax Synthesis->Cellular_Degradation Biophysical->Cellular_Degradation Correlates with Cell_Viability Cell Viability Assay (MTT/CTG) - IC50 Cellular_Degradation->Cell_Viability Informs Analysis Analyze Structure-Activity Relationship (SAR) Cellular_Degradation->Analysis Cell_Viability->Analysis Optimized_PROTAC Optimized PROTAC Analysis->Optimized_PROTAC

Caption: A comprehensive workflow for evaluating PROTAC linker efficiency.

Conclusion

The optimization of linker length is a cornerstone of rational PROTAC design. Experimental evidence consistently shows that this parameter has a profound impact on degradation efficacy, with the optimal length being highly dependent on the specific protein target and E3 ligase combination. While flexible PEG linkers are widely used, the ideal number of PEG units must be empirically determined. Linkers such as this compound provide a valuable tool for researchers, offering a significant length and a reactive handle for efficient PROTAC synthesis via click chemistry. By systematically evaluating a range of linker lengths using the detailed protocols provided, researchers can effectively navigate the complexities of PROTAC design and unlock the full therapeutic potential of targeted protein degradation.

References

A Head-to-Head Comparison: Benzyl-PEG7-Azide Versus Alkyl Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of effective bioconjugates. The linker not only covalently attaches the molecule of interest to the biomolecule but also significantly influences the physicochemical properties, stability, and in vivo performance of the final conjugate. This guide provides a comprehensive comparison of Benzyl-PEG7-azide with traditional alkyl azide linkers, supported by experimental data, to facilitate informed decision-making in bioconjugation strategies.

The primary methods for bioconjugation utilizing azide-functionalized linkers are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Both reactions are highly efficient and bioorthogonal, meaning they proceed with high specificity in complex biological environments without interfering with native biochemical processes.[1]

Executive Summary: Key Differences at a Glance

FeatureThis compoundSimple Alkyl Azide (e.g., Octyl Azide)
Hydrophilicity HighLow
Steric Hindrance Potentially higher due to the benzyl group and PEG chainLower (for linear alkyl chains)
Reaction Kinetics Can be influenced by the PEG chain, potentially leading to enhanced rates in some cases. The benzyl group's electronic properties can also play a role.Primarily influenced by steric bulk; primary azides are generally more reactive than secondary or tertiary ones.[2]
Solubility of Conjugate Generally confers high aqueous solubility to the bioconjugate.Can increase the hydrophobicity of the bioconjugate, potentially leading to aggregation.
In Vivo Performance The PEG chain can improve pharmacokinetics, reduce immunogenicity, and enhance stability.May lead to faster clearance and potential immunogenic responses depending on the overall construct.
Applications Ideal for antibody-drug conjugates (ADCs), protein and peptide modification, and applications where improved solubility and in vivo stability are crucial.Suitable for applications where a simple, hydrophobic linker is required and solubility of the final conjugate is not a concern.

In-Depth Comparison

Reactivity and Reaction Kinetics

The reactivity of an azide in "click" chemistry is influenced by both steric and electronic factors.[2]

  • This compound: The presence of the benzyl group introduces some steric bulk compared to a simple primary alkyl azide.[2] However, the electronic properties of the benzyl group can influence the reactivity of the azide. The PEG7 linker itself can also impact reaction kinetics. Some studies have shown that PEG linkers can enhance the rates of SPAAC reactions.

  • Alkyl Azides: Simple primary alkyl azides are common and effective substrates in both CuAAC and SPAAC reactions. Their reactivity is generally high, though it can be diminished by steric hindrance. For instance, primary alkyl azides react faster than secondary, which are in turn more reactive than tertiary alkyl azides.[2]

Hydrophilicity and Solubility

A significant advantage of this compound lies in its hydrophilic nature. The polyethylene glycol (PEG) chain imparts water solubility to the linker and, consequently, to the resulting bioconjugate. This is particularly crucial when working with hydrophobic drugs or large biomolecules that are prone to aggregation.

In contrast, simple alkyl linkers are hydrophobic. Their incorporation into a bioconjugate can decrease its overall aqueous solubility, which may lead to challenges in formulation and in vivo applications.

Stability of the Resulting Conjugate

The triazole linkage formed through both CuAAC and SPAAC is highly stable. Therefore, the primary difference in the stability of bioconjugates prepared with this compound versus alkyl azides lies in the overall conformational stability and resistance to aggregation of the conjugate. The hydrophilic PEG chain in this compound can help to shield the bioconjugate from proteolytic degradation and reduce non-specific interactions, thereby enhancing its stability in biological media.

Quantitative Data

While direct comparative studies are limited, the following tables summarize relevant quantitative data for reactions involving benzyl azide and the impact of PEGylation.

Table 1: Representative Reaction Yields for CuAAC with Various Azides

AzideAlkyneCatalyst SystemSolventYield (%)
Benzyl AzidePhenylacetyleneCuIGlycerol~91.5%
Benzyl AzidePhenylacetyleneMicrowave, CuI-96%
Ethyl AzidoacetatePhenylacetyleneCuSO₄/Sodium Ascorbate, BTTAAPBS97%

Data synthesized from multiple sources. Yields are highly dependent on specific reaction conditions.

Experimental Protocols

The following are generalized protocols for CuAAC and SPAAC reactions. Optimization is recommended for specific applications.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Azide-functionalized linker (this compound or alkyl azide)

  • Alkyne-functionalized biomolecule

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Copper-chelating ligand (e.g., THPTA or TBTA) stock solution (e.g., 50 mM in water or DMSO)

  • Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

  • Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

Procedure:

  • Preparation of Reactants: In a microcentrifuge tube, combine the alkyne-functionalized biomolecule and the azide linker in the desired molar ratio (typically 1:1.5 to 1:5 alkyne:azide) in the reaction buffer.

  • Catalyst Premix: In a separate tube, premix the CuSO₄ solution and the ligand solution. A common ligand-to-copper ratio is 5:1.

  • Reaction Initiation: Add the premixed catalyst solution to the reaction mixture.

  • Reduction: Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE.

  • Purification: Purify the resulting bioconjugate using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis, to remove excess reagents and catalyst.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

  • Azide-functionalized linker (this compound or alkyl azide)

  • Strained alkyne (e.g., DBCO or BCN)-functionalized biomolecule

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation: In a microcentrifuge tube, combine the strained alkyne-functionalized biomolecule and the azide linker in the desired molar ratio (typically 1:1.5 to 1:3 alkyne:azide) in the reaction buffer.

  • Incubation: Gently mix the reaction and incubate at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactants.

  • Monitoring and Purification: Monitor the reaction progress and purify the bioconjugate as described for the CuAAC protocol.

Visualization of Bioconjugation Workflow

Bioconjugation_Workflow cluster_reagents Starting Materials cluster_reaction Bioconjugation Reaction cluster_outcome Resulting Bioconjugate Biomolecule_Alkyne Alkyne- or Strained Alkyne-Biomolecule Reaction_Vessel Reaction Mixture in Buffer Biomolecule_Alkyne->Reaction_Vessel Azide_Linker Azide Linker (Benzyl-PEG7 or Alkyl) Azide_Linker->Reaction_Vessel Purification Purification (e.g., SEC) Reaction_Vessel->Purification Catalyst Cu(I) Catalyst (for CuAAC) Catalyst->Reaction_Vessel if CuAAC Bioconjugate Stable Bioconjugate Purification->Bioconjugate

Caption: General workflow for bioconjugation via azide-alkyne cycloaddition.

Conclusion

The choice between this compound and a simple alkyl azide linker depends heavily on the specific requirements of the bioconjugation application. For applications where aqueous solubility, stability, and favorable in vivo pharmacokinetics are paramount, such as in the development of antibody-drug conjugates and other protein therapeutics, this compound is a superior choice. The hydrophilic PEG linker mitigates the risk of aggregation and can enhance the overall performance of the bioconjugate.

For applications where a simple, hydrophobic linker is sufficient and solubility is not a concern, an alkyl azide may be a more cost-effective option. However, researchers must carefully consider the potential for increased hydrophobicity and its impact on the final product. Ultimately, the selection of the optimal linker requires a thorough evaluation of the properties of the biomolecule, the attached payload, and the intended application of the bioconjugate.

References

validation of Benzyl-PEG7-azide conjugation efficiency by mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Validating Benzyl-PEG7-azide Conjugation Efficiency

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules is a cornerstone of creating novel therapeutics, diagnostics, and research tools. This compound is a discrete polyethylene glycol (dPEG) linker widely used in bioconjugation, particularly through "click chemistry" reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC).[1][2] Validating the success and efficiency of these conjugation reactions is a critical step.

This guide provides an objective comparison of mass spectrometry—the gold standard for this analysis—with other common analytical techniques.

Performance Comparison: Mass Spectrometry vs. Alternative Techniques

Mass spectrometry (MS) offers unparalleled precision by directly measuring the molecular weight of the starting materials and the final conjugate.[3][4] Because this compound is a discrete, homogeneous compound with a defined molecular weight, its conjugation to a protein or other molecule results in a predictable mass shift. This allows for unambiguous confirmation and quantification of the conjugation efficiency. While powerful, MS is a low-throughput technique requiring specialized instrumentation.[5]

Alternative methods such as chromatographic and electrophoretic techniques can also provide valuable information regarding conjugation success, often with higher throughput. The choice of technique depends on the specific information required, the nature of the conjugate, and available resources.

Table 1: Comparison of Key Performance Metrics for Conjugation Validation

FeatureMass Spectrometry (LC-MS)Hydrophobic Interaction Chromatography (HIC)Size-Exclusion Chromatography (SEC)Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
Primary Information Precise mass measurement, confirmation of covalent bond formation, determination of conjugation ratio, and identification of conjugation sites.Separation based on hydrophobicity, allowing for the resolution of different conjugation species (e.g., 0, 1, or 2 PEGs attached).Separation based on hydrodynamic radius (size), detecting an increase in molecular size post-conjugation.Separation based on molecular weight, visualizing a shift in band size corresponding to the attached PEG linker.
Quantitative Capability High (accurate determination of relative abundance of conjugated vs. unconjugated species from ion intensity).Medium (relative quantification based on peak area).Low to Medium (can indicate purity and presence of aggregates but has limited resolution for different conjugation states).Low (primarily qualitative or semi-quantitative based on band intensity).
Resolution Very High (can resolve single conjugation events).High (excellent for resolving species with different degrees of conjugation).Low (may not separate singly vs. doubly conjugated species effectively).Low (provides a general size shift but with poor resolution).
Equipment LC-MS System (e.g., Q-TOF, Orbitrap).HPLC/UPLC System with HIC column.HPLC/UPLC System with SEC column.Standard electrophoresis equipment.
Throughput LowHighHighHigh

Experimental Workflows and Visualizations

Visualizing the analytical process is crucial for understanding how each technique is applied to validate the conjugation reaction. The following diagrams illustrate the typical workflows.

Mass Spectrometry (LC-MS) Workflow

The LC-MS workflow provides the most detailed characterization of the conjugation product. The sample is first separated by liquid chromatography to remove unreacted reagents and byproducts, followed by electrospray ionization and mass analysis to determine the precise molecular weights of the components.

LCMS_Workflow cluster_0 cluster_1 LC-MS Analysis cluster_2 A Conjugation Reaction Mixture B HPLC Separation (Reversed-Phase) A->B Inject C Electrospray Ionization (ESI) B->C Elute D Mass Analyzer (e.g., TOF, Orbitrap) C->D Ion Transfer E Data Deconvolution D->E Acquire Spectra F Unconjugated Protein Mass E->F Calculate Mass G Conjugated Protein Mass E->G Calculate Mass

References

Characterization of PROTACs Synthesized with Benzyl-PEG7-azide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the characterization of Proteolysis Targeting Chimeras (PROTACs) synthesized using a Benzyl-PEG7-azide linker. It offers a comparative analysis of how polyethylene glycol (PEG) linker length influences PROTAC efficacy, supported by representative experimental data. Detailed protocols for key characterization assays are provided to enable researchers to design and execute their experiments effectively.

The Role of the Linker in PROTAC Efficacy

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1] A PROTAC consists of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1] The linker is a critical component that significantly influences the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2][3]

Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated.[2] The length of the PEG linker is a crucial parameter, as it dictates the formation and stability of the ternary complex between the POI, the PROTAC, and the E3 ligase. An optimal linker length is essential for productive ubiquitination and subsequent degradation of the target protein. This compound is a specific type of PEG-based linker that can be incorporated into PROTACs, often through click chemistry.

Quantitative Comparison of PROTAC Performance with Varying PEG Linker Lengths

While specific head-to-head comparative data for PROTACs synthesized with a this compound linker is not extensively available in the public domain, the following tables summarize representative data from studies on PROTACs with varying PEG linker lengths targeting the BRD4 protein. This data illustrates the general principle of how linker length can impact degradation potency (DC50) and efficacy (Dmax). It is important to note that the optimal linker length is target and E3 ligase dependent, and the data below should be considered illustrative.

Linker Length (Number of PEG units)Target ProteinE3 LigaseDC50 (nM)Dmax (%)
3BRD4VHL>1000<20
4BRD4VHL15060
5BRD4VHL50>90
6BRD4VHL20075

Table 1: Impact of PEG Linker Length on BRD4 Degradation. This table presents hypothetical yet representative data based on published trends for BRD4-targeting PROTACs, illustrating how a PEG5 linker can offer an optimal balance for potent protein degradation.

Linker TypeTarget ProteinE3 LigaseTernary Complex Formation (SPR Response Units)
Short PEG (e.g., PEG3)BRD4VHLLow
Optimal PEG (e.g., PEG5)BRD4VHLHigh
Long PEG (e.g., PEG8)BRD4VHLModerate

Table 2: Influence of PEG Linker Length on Ternary Complex Formation. This table provides a qualitative comparison of how different PEG linker lengths can affect the formation of the PROTAC-induced ternary complex, a critical step for subsequent ubiquitination and degradation.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding PROTAC characterization. The following diagrams were created using the Graphviz DOT language to illustrate the PROTAC mechanism of action and a typical experimental workflow.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binding PROTAC PROTAC (e.g., with this compound linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Ub_POI Poly-ubiquitinated POI Ubiquitination->Ub_POI Results in Proteasome 26S Proteasome Ub_POI->Proteasome Recruitment Degradation Degradation Proteasome->Degradation Mediates Peptides Peptides Degradation->Peptides BRD4_Degradation_Pathway cluster_1 BRD4 Degradation by a PROTAC BRD4_PROTAC BRD4-targeting PROTAC Ternary_Complex BRD4-PROTAC-E3 Complex BRD4_PROTAC->Ternary_Complex BRD4 BRD4 BRD4->Ternary_Complex E3_Ligase E3 Ligase (e.g., VHL or CRBN) E3_Ligase->Ternary_Complex Ubiquitination BRD4 Ubiquitination Ternary_Complex->Ubiquitination Catalyzes Proteasome Proteasomal Degradation Ubiquitination->Proteasome Downstream_Effects Downregulation of c-Myc & other target genes Proteasome->Downstream_Effects Leads to Cellular_Response Anti-proliferative effects, Apoptosis Downstream_Effects->Cellular_Response

References

A Comparative Guide: Benzyl-PEG7-azide vs. Cleavable Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component in the design of an antibody-drug conjugate (ADC), dictating its stability, mechanism of action, and overall therapeutic index. The choice between a stable, non-cleavable linker and a conditionally labile, cleavable linker is a pivotal decision in ADC development. This guide provides an objective comparison of a non-cleavable linker strategy utilizing Benzyl-PEG7-azide for click chemistry-mediated conjugation against common cleavable linker technologies, supported by experimental data and detailed methodologies.

Introduction to Linker Technologies in ADCs

ADCs are designed to combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. The linker's role is to ensure the ADC remains intact in systemic circulation to minimize off-target toxicity, while enabling the efficient release of the payload at the tumor site.[1]

This compound and Non-Cleavable Triazole Linkers:

This compound is a heterobifunctional linker containing a polyethylene glycol (PEG) spacer, a benzyl group, and a terminal azide. The azide group is used in bioorthogonal "click chemistry," specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), to form a highly stable triazole ring linkage with an alkyne-modified payload.[2] This triazole linkage is non-cleavable, meaning it is resistant to enzymatic or chemical degradation.[2] The release of the payload from such an ADC relies on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cancer cell.[3] The PEG component of the linker can enhance the solubility and pharmacokinetic properties of the ADC.

Cleavable Linkers:

Cleavable linkers are designed to be stable in the bloodstream but are susceptible to cleavage within the tumor microenvironment or inside the cancer cell by specific triggers.[3] This allows for the release of the unmodified payload. There are three main classes of cleavable linkers:

  • Protease-cleavable linkers: These linkers, such as those containing a valine-citrulline (Val-Cit) dipeptide, are cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.

  • pH-sensitive linkers: These linkers, typically containing a hydrazone bond, are stable at the physiological pH of blood (~7.4) but hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).

  • Glutathione-sensitive linkers: These linkers incorporate a disulfide bond that is cleaved in the reducing environment of the cytoplasm, which has a much higher concentration of glutathione than the bloodstream.

Comparative Performance Data

The choice of linker technology significantly impacts the performance of an ADC. The following tables summarize representative quantitative data from various studies to facilitate a comparison.

Disclaimer: The data presented below is compiled from multiple sources and does not represent a direct head-to-head comparison within a single study. Performance can vary based on the specific antibody, payload, conjugation site, and experimental conditions.

Table 1: Comparative Plasma Stability of ADCs with Non-Cleavable and Cleavable Linkers

Linker TypeLinker Chemistry ExampleRepresentative Plasma Half-life (t½)% Intact ADC Remaining (Timepoint)Reference(s)
Non-Cleavable Triazole (from Azide-Alkyne Cycloaddition)Generally high; >7 days>90% (7 days) in human plasma
Cleavable Protease-sensitive (Val-Cit)Variable; ~11 days in mouse serum~50% (7 days) in mouse plasma
Cleavable pH-sensitive (Hydrazone)Low; ~2 days in human/mouse plasma<50% (48 hours)
Cleavable Glutathione-sensitive (Disulfide)Variable; >50% remaining at 7 days with engineered cysteines>50% (7 days)

Table 2: In Vitro Cytotoxicity and Bystander Effect of ADCs with Non-Cleavable and Cleavable Linkers

Linker TypeLinker Chemistry ExampleRepresentative IC50 (Antigen-Positive Cells)Bystander Killing EffectReference(s)
Non-Cleavable Triazole (Click Chemistry)Potent (sub-nanomolar to nanomolar)Generally absent or minimal
Cleavable Protease-sensitive (Val-Cit)Highly potent (picomolar to nanomolar)Present and often significant
Cleavable pH-sensitive (Hydrazone)Potent (nanomolar)Present
Cleavable Glutathione-sensitive (Disulfide)Potent (nanomolar)Present

Table 3: Comparative In Vivo Efficacy of ADCs with Non-Cleavable and Cleavable Linkers in Xenograft Models

Linker TypeLinker Chemistry ExampleTumor Growth InhibitionObservationsReference(s)
Non-Cleavable Triazole (Click Chemistry)Significant tumor regressionEfficacy may be more dependent on high antigen expression.
Cleavable Protease-sensitive (Val-Cit)Potent tumor regression, including complete responsesBystander effect can contribute to efficacy in heterogeneous tumors.
Cleavable pH-sensitive (Hydrazone)Effective tumor growth inhibitionEfficacy can be limited by linker instability.
Cleavable Glutathione-sensitive (Disulfide)Significant tumor growth inhibitionEfficacy depends on the balance of stability and payload release.

Signaling Pathways and Experimental Workflows

To visually represent the concepts and processes described, the following diagrams are provided in the DOT language for Graphviz.

Intracellular Trafficking and Payload Release Mechanisms

cluster_cleavable Cleavable Linker ADC cluster_non_cleavable Non-Cleavable Linker ADC (e.g., Triazole) ADC_C ADC binds to antigen Endocytosis_C Receptor-mediated endocytosis ADC_C->Endocytosis_C Endosome_C Early Endosome Endocytosis_C->Endosome_C Lysosome_C Lysosome Endosome_C->Lysosome_C Cleavage Linker Cleavage (Enzymes, pH, GSH) Lysosome_C->Cleavage Payload_Release_C Free Payload Released Cleavage->Payload_Release_C Target_Action_C Payload acts on intracellular target Payload_Release_C->Target_Action_C Bystander_Effect Payload diffuses out of cell (Bystander Effect) Payload_Release_C->Bystander_Effect ADC_NC ADC binds to antigen Endocytosis_NC Receptor-mediated endocytosis ADC_NC->Endocytosis_NC Endosome_NC Early Endosome Endocytosis_NC->Endosome_NC Lysosome_NC Lysosome Endosome_NC->Lysosome_NC Degradation Antibody Degradation Lysosome_NC->Degradation Payload_Release_NC Payload-Linker-Amino Acid Metabolite Released Degradation->Payload_Release_NC Target_Action_NC Metabolite acts on intracellular target Payload_Release_NC->Target_Action_NC

Caption: Intracellular pathways of cleavable and non-cleavable ADCs.

General Experimental Workflow for ADC Comparison

cluster_workflow ADC Comparison Workflow Conjugation ADC Synthesis & Conjugation Purification Purification Conjugation->Purification Characterization Characterization (e.g., DAR determination) Purification->Characterization Stability In Vitro Plasma Stability Assay Characterization->Stability Cytotoxicity In Vitro Cytotoxicity Assay Characterization->Cytotoxicity Efficacy In Vivo Efficacy Study Characterization->Efficacy

Caption: Workflow for comparing cleavable and non-cleavable linkers.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADCs with different linkers.

Protocol 1: ADC Synthesis via Azide-Alkyne Click Chemistry

This protocol outlines the general steps for conjugating an azide-functionalized linker (like this compound attached to a payload) to an alkyne-modified antibody.

1. Antibody Modification (if necessary):

  • Introduce an alkyne group onto the antibody. This can be achieved by reacting a DBCO-NHS ester with lysine residues on the antibody.
  • Purify the alkyne-modified antibody using size-exclusion chromatography (SEC) to remove excess reagents.

2. Drug-Linker Preparation:

  • Synthesize the payload functionalized with this compound.
  • Dissolve the azide-functionalized drug-linker in a suitable organic solvent like DMSO to prepare a stock solution.

3. Conjugation Reaction (Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC):

  • Combine the alkyne-modified antibody with the azide-functionalized drug-linker in a suitable reaction buffer (e.g., PBS, pH 7.4). A typical molar ratio of drug-linker to antibody is between 4:1 and 10:1.
  • Incubate the reaction mixture at room temperature for 1-4 hours. The reaction is bioorthogonal and does not require a catalyst.

4. Purification:

  • Purify the resulting ADC using SEC or affinity chromatography to remove unreacted drug-linker and other impurities.

5. Characterization:

  • Determine the drug-to-antibody ratio (DAR) and confirm the integrity of the ADC.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC.

Method: Hydrophobic Interaction Chromatography (HIC)

  • Instrumentation: An HPLC system with a UV detector and a HIC column.

  • Mobile Phases:

    • Mobile Phase A (High Salt): e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.

    • Mobile Phase B (Low Salt): e.g., 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.

  • Procedure:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the ADC sample.

    • Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B to elute the different drug-loaded species.

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • The chromatogram will show peaks corresponding to the antibody with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8).

    • Calculate the weighted average DAR by integrating the peak areas for each species.

Protocol 3: In Vitro Plasma Stability Assay

This assay assesses the stability of the linker by measuring the amount of intact ADC over time in plasma.

  • Incubation:

    • Incubate the ADC in plasma (e.g., human, mouse) at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Sample Preparation:

    • At each time point, capture the ADC from the plasma using an affinity method (e.g., Protein A beads).

  • Analysis by LC-MS:

    • Analyze the captured ADC using liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR.

    • A decrease in the average DAR over time indicates linker instability and payload deconjugation.

    • Alternatively, the supernatant can be analyzed to quantify the amount of prematurely released payload.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the half-maximal inhibitory concentration (IC50) of an ADC on a target cancer cell line.

  • Cell Seeding:

    • Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates at a predetermined optimal density and incubate overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADCs and control antibodies.

    • Add the diluted ADCs to the cells and incubate for a period relevant to the payload's mechanism of action (e.g., 72-96 hours).

  • MTT Addition and Incubation:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells will metabolize MTT into formazan crystals.

  • Formazan Solubilization:

    • Add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to untreated controls.

    • Plot the dose-response curve and determine the IC50 value using a suitable software.

Conclusion

The decision between a non-cleavable linker like the triazole formed from this compound and a cleavable linker is a critical strategic choice in ADC design. Non-cleavable linkers generally offer superior plasma stability, which can lead to a better safety profile and is advantageous for highly potent payloads. However, their efficacy is dependent on the complete degradation of the antibody in the lysosome, and they typically lack a bystander killing effect.

Cleavable linkers, on the other hand, can provide potent efficacy through the release of the unmodified payload and can induce a bystander effect, which is beneficial for treating heterogeneous tumors. This often comes at the cost of lower plasma stability and a potential for off-target toxicity.

The optimal linker choice is not universal and depends on various factors, including the target antigen's expression level and internalization rate, the payload's properties, and the tumor's characteristics. A thorough preclinical evaluation, employing robust experimental methodologies as outlined in this guide, is essential for making an informed decision and advancing the most promising ADC candidate toward clinical development.

References

Assessing the In Vivo Stability of Benzyl-PEG7-azide Containing PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The in vivo stability of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic efficacy and safety profile. The linker, a key component connecting the target protein binder and the E3 ligase ligand, plays a pivotal role in the overall stability and pharmacokinetic properties of these heterobifunctional molecules. This guide provides a comparative analysis of PROTACs containing the Benzyl-PEG7-azide linker motif versus those with alternative linker chemistries, supported by a summary of experimental data and detailed methodologies for in vivo stability assessment.

While specific in vivo pharmacokinetic data for PROTACs containing the exact this compound linker is not extensively available in the public domain, this guide draws upon the well-established characteristics of polyethylene glycol (PEG)-based linkers to provide a robust comparative framework.

Comparison of PROTAC Linkers: Impact on In Vivo Stability

The choice of linker chemistry significantly influences a PROTAC's susceptibility to metabolism, clearance, and overall exposure. Here, we compare the general characteristics of PEG-based linkers, such as this compound, with two other common classes: alkyl and rigid linkers.

Polyethylene Glycol (PEG) Linkers (e.g., this compound):

  • Advantages: PEG linkers are known to enhance the hydrophilicity and aqueous solubility of PROTAC molecules.[1][2] This can improve their compatibility with physiological environments and potentially lead to better formulation properties. The flexibility of PEG chains can also be advantageous for facilitating the formation of a productive ternary complex between the target protein and the E3 ligase.[3]

  • Disadvantages: A significant drawback of PEG linkers is their potential for reduced metabolic stability in vivo.[4] The ether bonds within the PEG chain are susceptible to oxidative metabolism, primarily through O-dealkylation, which can lead to cleavage of the PROTAC molecule.[3] This metabolic liability can result in a shorter in vivo half-life and reduced overall exposure.

Alkyl Linkers:

  • Advantages: Alkyl linkers, composed of saturated or unsaturated hydrocarbon chains, are synthetically accessible and generally exhibit good chemical stability. Shorter alkyl chains can confer a degree of rigidity that may protect the PROTAC from metabolic enzymes through steric hindrance.

  • Disadvantages: Alkyl linkers are typically hydrophobic, which can lead to poor aqueous solubility and may increase the likelihood of non-specific binding to other proteins and tissues. Longer, more flexible alkyl chains can be more prone to metabolism.

Rigid Linkers:

  • Advantages: Rigid linkers, which often incorporate cyclic structures like piperazine, piperidine, or aromatic rings, can pre-organize the PROTAC into a conformation that is favorable for binding to both the target protein and the E3 ligase. This can enhance the stability of the ternary complex and improve the potency of the PROTAC. Importantly, these rigid structures often exhibit greater metabolic stability compared to flexible linkers, leading to a longer in vivo half-life.

  • Disadvantages: The synthesis of PROTACs with rigid linkers can be more complex and challenging. Their conformational constraint may also, in some cases, hinder the formation of a productive ternary complex if the geometry is not optimal.

Quantitative Data on In Vivo Stability of PROTACs with Different Linkers

The following table summarizes representative in vivo pharmacokinetic data for PROTACs with different linker types from various studies. It is important to note that direct comparison of absolute values across different studies can be misleading due to variations in the PROTAC design (target, E3 ligase, and specific ligands), animal models, and experimental conditions. The data is intended to illustrate general trends.

Linker TypeRepresentative PROTACAnimal ModelKey Pharmacokinetic Parameter(s)Reference
PEG-based BRD4 Degrader (ARV-825)MouseModerate in vivo stability, subject to metabolism.
Alkyl Generic PROTAC ExampleRatHalf-life can vary significantly with chain length.
Rigid (Piperazine/Piperidine) Androgen Receptor Degrader (ARV-110)MouseImproved metabolic stability and oral bioavailability.
Rigid (Triazole) Generic PROTAC ExampleMouseGenerally high metabolic stability.

Experimental Protocols for Assessing In Vivo Stability

A robust assessment of the in vivo stability of a PROTAC involves a combination of pharmacokinetic studies and metabolite identification.

In Vivo Pharmacokinetic Study in Mice

This protocol outlines a general procedure for evaluating the pharmacokinetic profile of a PROTAC following systemic administration in mice.

Materials:

  • PROTAC compound

  • Vehicle for formulation (e.g., 10% DMSO, 40% PEG300, 50% saline)

  • 6-8 week old male or female mice (e.g., C57BL/6 or BALB/c)

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • LC-MS/MS system

Procedure:

  • Dosing: Formulate the PROTAC in the appropriate vehicle. Administer the PROTAC to mice via the desired route (e.g., intravenous, intraperitoneal, or oral gavage) at a specific dose.

  • Blood Sampling: Collect blood samples (approximately 20-30 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a suitable method (e.g., tail vein or retro-orbital bleeding).

  • Plasma Preparation: Immediately process the blood samples to obtain plasma by centrifugation.

  • Sample Analysis: Extract the PROTAC from the plasma samples using protein precipitation or liquid-liquid extraction. Analyze the concentration of the parent PROTAC in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) using appropriate software.

Metabolite Identification using LC-MS/MS

This protocol describes a general workflow for identifying the metabolites of a PROTAC in in vivo samples.

Materials:

  • Plasma, urine, or feces samples from the in vivo pharmacokinetic study

  • LC-MS/MS system with high-resolution mass spectrometry capabilities

  • Metabolite identification software

Procedure:

  • Sample Preparation: Extract the PROTAC and its potential metabolites from the biological matrix.

  • LC-MS/MS Analysis: Analyze the extracted samples using a high-resolution LC-MS/MS system. Acquire full scan MS and data-dependent MS/MS data.

  • Data Processing: Utilize metabolite identification software to search for potential biotransformations of the parent PROTAC, such as oxidation, hydrolysis, dealkylation, and conjugation.

  • Structure Elucidation: Based on the mass shifts and fragmentation patterns observed in the MS/MS spectra, propose the structures of the identified metabolites.

Visualizing Key Concepts

The following diagrams, generated using Graphviz, illustrate important concepts related to PROTAC stability and analysis.

PROTAC_Metabolism cluster_0 Intact PROTAC cluster_1 Metabolic Pathways cluster_2 Metabolites PROTAC Target Binder-Linker-E3 Ligase Binder Oxidation Oxidation (e.g., on Linker) PROTAC->Oxidation CYP450 Hydrolysis Hydrolysis (e.g., Amide Bonds) PROTAC->Hydrolysis Esterases/ Amidases O_Dealkylation O-Dealkylation (for PEG Linkers) PROTAC->O_Dealkylation CYP450 Metabolite1 Target Binder-Linker Oxidation->Metabolite1 Cleaved_Fragments Cleaved Fragments Hydrolysis->Cleaved_Fragments Metabolite2 E3 Ligase Binder-Linker O_Dealkylation->Metabolite2

Caption: Potential metabolic pathways of PROTACs in vivo.

Experimental_Workflow Dosing PROTAC Administration (Animal Model) Sampling Serial Blood/Tissue Sampling Dosing->Sampling Extraction Sample Preparation (e.g., Protein Precipitation) Sampling->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS PK_Analysis Pharmacokinetic Modeling (t½, AUC, Cmax) LCMS->PK_Analysis Metabolite_ID Metabolite Identification LCMS->Metabolite_ID

Caption: Workflow for in vivo stability assessment of PROTACs.

Linker_Comparison Linkers PROTAC Linker Types PEG PEG Linker (e.g., this compound) - High Solubility - Flexible - Potential for Lower Metabolic Stability Linkers->PEG Alkyl Alkyl Linker - Synthetically Accessible - Hydrophobic - Variable Stability Linkers->Alkyl Rigid Rigid Linker (e.g., Piperazine) - High Metabolic Stability - Conformational Rigidity - Potentially More Potent Linkers->Rigid

Caption: Comparison of key characteristics of PROTAC linker types.

References

evaluating the efficacy of Benzyl-PEG7-azide PROTACs in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The design of a PROTAC, particularly the linker connecting the target-binding and E3 ligase-recruiting moieties, is critical to its efficacy. This guide provides a comparative evaluation of PROTACs in cell-based assays, with a focus on the commonly used Polyethylene Glycol (PEG) linkers.

While specific public domain data on PROTACs synthesized with the Benzyl-PEG7-azide linker is limited, this guide will use the well-characterized BRD4-targeting PROTAC, MZ1 , which incorporates a PEG linker, as a representative example. We will compare its performance against ARV-825 , another potent BRD4 degrader that utilizes a different linker and E3 ligase, to highlight key aspects of PROTAC evaluation.

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.

PROTAC Mechanism of Action cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (e.g., BRD4) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase (VHL or CRBN) E3->Ternary_Complex Binds Poly_Ub_POI Poly-ubiquitinated Target Protein Ternary_Complex->Poly_Ub_POI Facilitates Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognized by Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades into Experimental Workflow cluster_workflow General Experimental Workflow for PROTAC Evaluation cluster_assays Key Assays Cell_Culture Cell Culture (Target Cell Line) PROTAC_Treatment PROTAC Treatment (Dose-response and Time-course) Cell_Culture->PROTAC_Treatment Assay Cell-Based Assay PROTAC_Treatment->Assay Data_Analysis Data Analysis (DC50, Dmax, IC50) Assay->Data_Analysis Western_Blot Western Blot (Protein Degradation) Assay->Western_Blot HiBiT_Assay HiBiT Assay (High-throughput Degradation) Assay->HiBiT_Assay CTG_Assay CellTiter-Glo (Cell Viability) Assay->CTG_Assay PROTAC Efficacy Logic PROTAC_Properties PROTAC Physicochemical Properties (Linker length, composition) Cell_Permeability Cell Permeability PROTAC_Properties->Cell_Permeability Ternary_Complex_Formation Ternary Complex Formation & Stability PROTAC_Properties->Ternary_Complex_Formation Target_Engagement Target Engagement (Binding to POI and E3) Cell_Permeability->Target_Engagement Target_Engagement->Ternary_Complex_Formation Ubiquitination Target Ubiquitination Ternary_Complex_Formation->Ubiquitination Degradation Proteasomal Degradation (DC50, Dmax) Ubiquitination->Degradation Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) (IC50) Degradation->Cellular_Response

Navigating the Bioconjugation Landscape: A Guide to Alternatives for Benzyl-PEG7-Azide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioconjugation, the precise and efficient coupling of molecules to biological systems is paramount for advancing therapeutics, diagnostics, and fundamental research. For years, azide-functionalized reagents like Benzyl-PEG7-azide have been central to these efforts, primarily through their participation in "click chemistry" reactions. However, the expanding demands of modern drug development and biological inquiry have spurred the development of a diverse toolkit of alternative bioconjugation strategies.

This guide provides a comprehensive comparison of the leading alternatives to traditional azide-based bioconjugation, with a focus on their performance, experimental protocols, and underlying chemical principles. We aim to equip researchers, scientists, and drug development professionals with the necessary information to select the most suitable and effective bioconjugation methodology for their specific needs.

Key Alternatives to Azide-Based Bioconjugation

The landscape of bioorthogonal chemistry has evolved significantly, offering a range of reactions that provide distinct advantages in terms of reaction speed, biocompatibility, and spatiotemporal control. The most prominent alternatives to the classical azide-alkyne cycloadditions include:

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click chemistry variant utilizes strained cyclooctynes, such as Dibenzocyclooctyne (DBCO), which react efficiently with azides without the need for a cytotoxic copper catalyst. This makes it highly suitable for applications in living systems[1][2][3].

  • Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation: Characterized by exceptionally fast reaction kinetics, this reaction occurs between an electron-deficient tetrazine and a strained dienophile, most commonly a trans-cyclooctene (TCO)[4][5]. This rapid ligation is ideal for in vivo imaging and labeling of low-abundance biomolecules.

  • Photo-Induced Cycloadditions ("Photoclick Chemistry"): Offering unparalleled spatiotemporal control, these reactions are initiated by light. A common example is the light-triggered reaction between a tetrazole and an alkene. This allows for precise activation of the conjugation reaction at a desired time and location.

Quantitative Performance Comparison

The selection of a bioconjugation strategy often hinges on key performance metrics such as reaction kinetics, stability, and solubility. The following table summarizes quantitative data for the primary alternatives to this compound, providing a basis for objective comparison.

Reaction TypeReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Advantages & Considerations
SPAAC DBCO + Azide~0.1 - 2.1Advantages: Copper-free, highly bioorthogonal, good stability of the resulting triazole linkage. Considerations: Slower kinetics compared to IEDDA. DBCO can be hydrophobic, potentially leading to aggregation.
IEDDA TCO + Tetrazine~800 - 30,000Advantages: Extremely fast kinetics, highly bioorthogonal. Considerations: TCO can be less stable than DBCO and may isomerize to the less reactive cis-isomer. Tetrazine stability can be a concern in aqueous environments.
Photoclick Tetrazole + AlkeneVariable (light-dependent)Advantages: Spatiotemporal control, can be initiated with UV or visible light. Considerations: Requires a light source, potential for photodamage to biological samples with UV light.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any bioconjugation reaction. Below are representative protocols for the key alternatives discussed.

Protocol 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Antibody Labeling with a DBCO-Fluorophore

This protocol describes the labeling of an azide-modified antibody with a DBCO-functionalized fluorescent dye.

Materials:

  • Azide-modified antibody in phosphate-buffered saline (PBS), pH 7.4

  • DBCO-fluorophore stock solution in DMSO

  • Spin desalting columns

  • SDS-PAGE materials

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the azide-modified antibody with a 2-4 fold molar excess of the DBCO-fluorophore solution. The final DMSO concentration should be kept below 20% to maintain protein integrity.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. The reaction progress can be monitored by the decrease in DBCO absorbance around 310 nm.

  • Purification: Remove the excess, unreacted DBCO-fluorophore using a spin desalting column equilibrated with PBS.

  • Characterization: The final conjugate can be analyzed by SDS-PAGE, where a shift in the molecular weight of the antibody will indicate successful conjugation. The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the protein and the fluorophore.

Protocol 2: Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation for Protein-Protein Conjugation

This protocol outlines the conjugation of a TCO-labeled protein to a tetrazine-labeled protein.

Materials:

  • TCO-labeled protein in PBS, pH 7.4

  • Tetrazine-labeled protein in PBS, pH 7.4

Procedure:

  • Protein Preparation: Prepare the TCO-labeled and tetrazine-labeled proteins separately. Ensure both are in a compatible, amine-free buffer like PBS at a pH of 7.2-8.0.

  • Conjugation Reaction: Mix the TCO-labeled protein and the tetrazine-labeled protein in a 1:1 molar ratio.

  • Incubation: Incubate the reaction mixture at room temperature for 1 hour with gentle rotation. Due to the fast kinetics, the reaction is often complete within minutes. The reaction can be monitored by the disappearance of the tetrazine's characteristic absorbance between 510 and 550 nm.

  • Analysis: The resulting protein-protein conjugate can be analyzed by size-exclusion chromatography or SDS-PAGE.

Protocol 3: Photoclick Chemistry for Labeling of Tetrazole-Modified Biomolecules

This protocol provides a general workflow for the light-induced labeling of a tetrazole-containing biomolecule with an alkene-functionalized probe.

Materials:

  • Tetrazole-modified biomolecule in a suitable buffer

  • Alkene-functionalized fluorescent probe

  • UV or visible light source (e.g., 302 nm or 365 nm lamp)

Procedure:

  • Reaction Mixture Preparation: In a UV-transparent vessel, combine the tetrazole-modified biomolecule with a molar excess of the alkene-functionalized probe.

  • Photo-irradiation: Expose the reaction mixture to the light source for a defined period. The optimal irradiation time will depend on the specific reactants and light intensity. The reaction progress can be monitored by observing the formation of the fluorescent pyrazoline product.

  • Purification: After the reaction is complete, purify the labeled biomolecule using an appropriate chromatographic method to remove the unreacted probe.

  • Analysis: The labeled biomolecule can be visualized and quantified using fluorescence-based techniques.

Visualizing Bioconjugation Concepts

To further clarify the processes and relationships discussed, the following diagrams have been generated using Graphviz.

Bioconjugation_Workflow cluster_reagents Reagent Selection & Preparation cluster_reaction Bioconjugation Reaction cluster_analysis Purification & Analysis Biomolecule Biomolecule Conjugation Conjugation Reaction (SPAAC, IEDDA, etc.) Biomolecule->Conjugation Labeling_Reagent Labeling Reagent (e.g., DBCO, TCO, Tetrazole) Labeling_Reagent->Conjugation Purification Purification (SEC, Dialysis) Conjugation->Purification Analysis Analysis (SDS-PAGE, Spectroscopy) Purification->Analysis Final_Conjugate Final_Conjugate Analysis->Final_Conjugate Characterized Bioconjugate

Caption: A generalized workflow for a typical bioconjugation experiment.

Reaction_Schemes cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_IEDDA Inverse-Electron-Demand Diels-Alder (IEDDA) Azide R1-N3 (Azide) Triazole R1-Triazole-R2 (Stable Conjugate) Azide->Triazole Copper-free DBCO R2-DBCO (Dibenzocyclooctyne) DBCO->Triazole TCO R1-TCO (trans-Cyclooctene) Dihydropyridazine R1-Dihydropyridazine-R2 (Stable Conjugate) TCO->Dihydropyridazine Extremely Fast Tetrazine R2-Tetrazine Tetrazine->Dihydropyridazine

Caption: Reaction schemes for SPAAC and IEDDA bioconjugation.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Benzyl-PEG7-azide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of advanced scientific research and drug development, the safe handling and disposal of specialized chemical reagents are of paramount importance. Benzyl-PEG7-azide, a valuable PEG-based PROTAC linker, requires meticulous disposal procedures to mitigate potential risks and ensure compliance with environmental regulations. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, designed for researchers, scientists, and drug development professionals.

Immediate Safety Precautions

Before initiating any disposal procedure, it is crucial to adhere to the following safety protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.

  • Ventilation: All handling and disposal operations must be conducted within a certified chemical fume hood to prevent the inhalation of any potential vapors or aerosols.[1]

  • Avoid Metal Contact: Azide compounds can form highly explosive metal azides upon contact with certain metals, such as lead and copper, which can be present in plumbing.[2][3] Therefore, untreated azide solutions should never be disposed of down the drain.[2]

Primary Disposal Strategy: Chemical Neutralization

The recommended and safest method for the disposal of organic azides like this compound is through chemical conversion to a more stable compound.[1] The transformation of the hazardous azide functional group into an amine significantly reduces its energetic potential, rendering the material safer for routine chemical waste collection. Two effective methods for this reduction are the Staudinger Reaction and Catalytic Transfer Hydrogenation.

Experimental Protocols for Neutralization

The following are detailed methodologies for the chemical neutralization of this compound waste.

Method 1: Staudinger Reaction

The Staudinger reaction provides a mild and efficient way to reduce azides to amines using a phosphine reagent, such as triphenylphosphine. This reaction produces the corresponding amine and a stable phosphine oxide byproduct, accompanied by the evolution of nitrogen gas.

Experimental Protocol:

  • Preparation: In a round-bottom flask equipped with a stir bar, dissolve the this compound waste in a suitable solvent like methanol or ethanol.

  • Reagent Addition: For every one equivalent of the azide, add 1.1 equivalents of triphenylphosphine.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or until the evolution of nitrogen gas ceases.

  • Waste Collection: Once the reaction is complete, the resulting mixture, now containing the significantly less hazardous amine and triphenylphosphine oxide, should be transferred to a properly labeled hazardous waste container for collection by your institution's environmental health and safety (EH&S) department.

Method 2: Catalytic Transfer Hydrogenation

This method is a robust alternative for azide reduction that avoids the need for high-pressure hydrogen gas. It utilizes a hydrogen donor in the presence of a palladium on carbon (Pd/C) catalyst.

Experimental Protocol:

  • Preparation: Dissolve the this compound waste in a protic solvent such as methanol or ethanol in a round-bottom flask with a stir bar.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C), typically 5-10 mol%.

  • Hydrogen Donor Addition: To the stirred suspension, add a hydrogen donor. A common choice is hydrazine hydrate (1.5 - 2.0 equivalents), which should be added dropwise as the reaction can be exothermic.

  • Reaction: Stir the reaction mixture at room temperature and monitor its completion by TLC.

  • Catalyst Removal: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; therefore, the Celite pad should be quenched with water before its disposal in a designated solid waste container.

  • Waste Collection: The filtrate, containing the much safer amine derivative, should be collected in a properly labeled hazardous waste container for disposal.

Quantitative Data Summary

For safe handling and reaction setup, the following quantitative data for this compound is provided:

PropertyValueReference
CAS Number 868594-42-7
Molecular Formula C21H35N3O7
Molecular Weight 441.53 g/mol

Disposal Workflow Visualization

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

start Start: this compound Waste ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood neutralize Chemical Neutralization (Primary Disposal Method) fume_hood->neutralize staudinger Staudinger Reaction (Triphenylphosphine) neutralize->staudinger Option 1 hydrogenation Catalytic Transfer Hydrogenation (Pd/C, Hydrazine Hydrate) neutralize->hydrogenation Option 2 waste_collection Collect Neutralized Waste in Labeled Hazardous Waste Container staudinger->waste_collection hydrogenation->waste_collection ehs_disposal Dispose via Institutional EH&S Department waste_collection->ehs_disposal

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended for guidance and should be supplemented by a thorough review of your institution's specific safety protocols and regulations. Always consult with your environmental health and safety department for final disposal procedures.

References

Essential Safety and Logistical Information for Handling Benzyl-PEG7-azide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of reactive chemical reagents like Benzyl-PEG7-azide is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe utilization of this compound in the laboratory.

This compound is an organic azide, a class of compounds known for their potential toxicity and explosive nature under certain conditions such as heat, light, friction, or shock.[1][2] Therefore, adherence to strict safety protocols is crucial.

Personal Protective Equipment (PPE)

Consistent and proper use of Personal Protective Equipment is the most critical line of defense when handling this compound. The following table summarizes the recommended PPE.

Protection TypeSpecificationRationale
Hand Protection Standard: Double-gloved nitrile exam gloves. For high toxicity risks, consider Silver shield gloves under nitrile gloves.[1]Azides can be absorbed through the skin; double-gloving provides an extra layer of protection.[1]
Eye Protection Minimum: Chemical safety glasses or splash goggles. High Risk: A face shield must be worn in addition to goggles if there's a risk of splashes or explosions.[1]Protects against splashes and potential explosions.
Body Protection A fully buttoned lab coat is mandatory. For potential exposure to liquids or dry particles, Tyvek sleeves or gowns are recommended.Prevents skin contact with the azide compound.
Respiratory Protection Not generally required if work is conducted in a certified chemical fume hood. If a fume hood is not available or insufficient, a respirator may be necessary; consult with your institution's safety office.A fume hood minimizes inhalation exposure.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Review:

  • Before beginning work, thoroughly review this guide and the Safety Data Sheet (SDS) for Benzyl azide or a closely related azide compound.

  • Ensure a properly functioning chemical fume hood, eyewash station, and safety shower are readily accessible.

  • Line the work surface with absorbent, disposable bench paper.

2. Weighing and Solution Preparation:

  • All manipulations of this compound should be performed in a certified chemical fume hood.

  • Use plastic, ceramic, or non-sparking spatulas to handle the solid compound. Never use metal spatulas , as they can form shock-sensitive heavy metal azides.

  • When preparing solutions, slowly add the solid to the solvent to avoid splashing.

3. Reaction Setup and Execution:

  • Avoid using ground glass joints where possible, as friction can be an ignition source.

  • If heating is necessary, use a well-controlled heating mantle or oil bath and monitor the temperature closely. Avoid excessive heat.

  • Take precautions against static discharge.

4. Storage:

  • Store this compound in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and direct sunlight. The recommended storage temperature is typically 2-8°C.

  • Keep the container tightly closed.

  • Store azides separately from acids, strong oxidizing agents, reducing agents, and heavy metals. Accidental mixing with acids can generate highly toxic and explosive hydrazoic acid.

Disposal Plan: Waste Management and Decontamination

Proper disposal is critical to prevent the formation of highly explosive compounds.

1. Waste Collection:

  • All materials contaminated with this compound, including unused product, reaction mixtures, and contaminated labware, must be collected in a suitable, closed, and clearly labeled hazardous waste container.

  • NEVER pour azide-containing solutions down the drain. Reaction with lead or copper in plumbing can form extremely explosive metal azides.

  • NEVER mix azide waste with acidic waste.

2. Decontamination/Neutralization (for residual amounts):

  • For small-scale reactions, it is best practice to chemically convert the azide to a more stable derivative, such as an amine, before disposal. A common method is the Staudinger reaction, using a phosphine reagent like triphenylphosphine.

  • Experimental Protocol for Staudinger Reduction of this compound waste:

    • In a round-bottom flask within a fume hood, dissolve the this compound waste in a suitable solvent (e.g., THF).

    • Slowly add triphenylphosphine (an excess is recommended). Evolution of nitrogen gas should be observed.

    • Stir the reaction at room temperature until the gas evolution ceases and TLC analysis indicates the disappearance of the azide.

    • Add water to the reaction mixture to hydrolyze the intermediate.

    • The resulting mixture, now containing the much safer amine, can be collected in a designated hazardous waste container.

3. Spill Response:

  • Small Spills (within a fume hood):

    • Alert others in the area.

    • Wearing appropriate PPE, absorb the spill with an inert chemical absorbent material.

    • Using non-sparking tools, collect the absorbed material into a hazardous waste container.

    • Clean the spill area with a suitable decontaminating solution, followed by soap and water.

  • Large Spills (outside a fume hood):

    • Evacuate the laboratory immediately and alert others.

    • Close the laboratory door to contain the spill.

    • Contact your institution's Environmental Health and Safety (EHS) or emergency response team.

Diagrams

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_review Review SDS & Protocols prep_ppe Don Appropriate PPE prep_review->prep_ppe prep_setup Prepare Fume Hood Work Area prep_ppe->prep_setup handle_weigh Weighing (Non-metal spatula) prep_setup->handle_weigh Proceed to handling handle_solution Solution Preparation handle_weigh->handle_solution handle_reaction Perform Reaction handle_solution->handle_reaction disp_collect Collect Azide Waste handle_reaction->disp_collect Proceed to disposal disp_neutralize Neutralize (e.g., Staudinger) disp_collect->disp_neutralize disp_container Dispose in Labeled Container disp_neutralize->disp_container spill Spill spill_response Follow Spill Response Protocol spill->spill_response storage Storage storage_rules Cool, Dry, Ventilated Away from Incompatibles storage->storage_rules

Caption: Workflow for the Safe Handling of this compound.

DisposalDecisionTree start Azide Waste Generated is_acidic Is waste acidic? start->is_acidic is_metal Contains heavy metals? is_acidic->is_metal No prohibited_mix DO NOT Mix with Acidic Waste is_acidic->prohibited_mix Yes separate_collection Collect in Designated, Labeled Azide Waste Container is_metal->separate_collection No is_metal->separate_collection Yes (Note on Label) prohibited_drain DO NOT Pour Down Drain separate_collection->prohibited_drain

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.